Maralixibat Chloride

Catalog No.
S533543
CAS No.
228113-66-4
M.F
C40H56ClN3O4S
M. Wt
710.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maralixibat Chloride

CAS Number

228113-66-4

Product Name

Maralixibat Chloride

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol chloride

Molecular Formula

C40H56ClN3O4S

Molecular Weight

710.4 g/mol

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LUM-001; LUM001; LUM 001; SHP-625; SHP 625; SHP625; Lopixibat chloride; Maralixibat; Maralixibat chloride

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]

The exact mass of the compound Maralixibat chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action (MOA) and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Maralixibat, known as an apical sodium-dependent bile acid transporter (ASBT) inhibitor, acts locally in the gastrointestinal tract with minimal systemic absorption [1].

  • Molecular Target: The ileal bile acid transporter (IBAT or ASBT) on the luminal surface of enterocytes in the terminal ileum [2] [3].
  • Primary Action: Potently and reversibly inhibits IBAT, preventing bile acid reabsorption and interrupting enterohepatic circulation [2] [4].
  • Physiological Consequences:
    • Increased Fecal Excretion: Non-reabsorbed bile acids are excreted in feces [2].
    • Reduced Bile Acid Pool: Decreases total body bile acid load [2] [3].
    • Lower Serum Bile Acids: Reduces bile acid concentration in the bloodstream [2].
  • Therapeutic Effect: Reduced serum bile acid levels correlate with pruritus improvement, though the complete mechanism is not fully understood [2].

The following diagram illustrates this process and the point of intervention.

G Maralixibat inhibits the Ileal Bile Acid Transporter (IBAT) Liver Liver Produces Bile Acids Gallbladder Gallbladder Stores Bile Liver->Gallbladder Bile secretion Intestine Small Intestine Gallbladder->Intestine Bile release Ileum Terminal Ileum Intestine->Ileum Bile acid circulation IBAT Ileal Bile Acid Transporter (IBAT) Ileum->IBAT PortalVein Portal Vein IBAT->PortalVein Bile acid reabsorption Feces Excretion in Feces IBAT->Feces Bile acid wasting PortalVein->Liver Bile acid return Maralixibat Maralixibat Maralixibat->IBAT Inhibits

Maralixibat acts on the IBAT in the terminal ileum to block bile acid reabsorption, promoting their fecal excretion.

Clinical Evidence and Efficacy Data

Clinical trials demonstrate maralixibat's efficacy in reducing pruritus and serum bile acids (sBA).

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial / Study Patient Population Treatment Duration Key Efficacy Findings
ICONIC [2] Alagille Syndrome (ALGS) Up to 48 weeks Significant improvements in pruritus from baseline; sBA reductions correlated with pruritus reduction.
MARCH-PFIC [5] Progressive Familial Intrahepatic Churitus (PFIC) Not Specified Statistically significant improvements in pruritus (p<.0001), serum bile acids (p<.0001), bilirubin (p=.0471), and weight z-score (p=.0391).
Long-Term Analysis [2] ALGS (N=76) 6 years 93% of patients remained transplant-free 6 years after starting treatment.

Experimental Protocol Overview

The following summarizes the core methodology from the pivotal ICONIC study, an open-label trial with a randomized, placebo-controlled withdrawal period [2] [6].

  • Study Design: Phase 2 trial with 4-week placebo-controlled phase, 18-week open-label extension, and 4-week randomized withdrawal period.
  • Participants: 31 children with Alagille syndrome and significant pruritus.
  • Intervention:
    • Dosing: Maralixibat oral solution administered once daily.
    • Dose Titration: Starting dose of 140 μg/kg per day, increased weekly to a maximum maintenance dose of 380 or 420 μg/kg per day.
  • Primary Outcome Measure: Change in pruritus assessed using the Itch Reported Outcome (ItchRO) tool.
  • Key Secondary Endpoints:
    • Change in serum bile acid (sBA) levels.
    • Changes in patient sleep and fatigue parameters.
  • Statistical Analysis: Compared changes in ItchRO and sBA from baseline to end of the placebo-controlled and open-label periods.

Dosage, Administration, and Safety

Dosage and Administration [2] [7] [4]

  • Form: Oral solution (9.5 mg/mL).
  • ALGS Dosage: The recommended starting dosage is 190 μg/kg once daily, which can be increased after one week to the maintenance dosage of 380 μg/kg once daily.
  • Timing: Administer 30 minutes before a meal, typically the first meal of the day.
  • Important: Use the provided oral dosing dispenser. Discard any unused solution 100 days after first opening the bottle.

Table 2: Safety Profile and Management

Category Details Monitoring & Management Recommendations
Common Adverse Reactions Diarrhea, abdominal pain, vomiting, fat-soluble vitamin (FSV) deficiency, liver test abnormalities [2] [4]. Monitor for dehydration; manage symptoms supportively. Consider dose interruption/reduction for persistent diarrhea [2].
Hepatotoxicity Potential for drug-induced liver injury; treatment-emergent elevations in liver enzymes [2] [1]. Obtain baseline liver tests and monitor during treatment. Dose interruption or discontinuation may be required for persistent/recurrent abnormalities [2].
GI Adverse Reactions Diarrhea and abdominal pain are most common [2]. Monitor for dehydration. Consider dose modification if diarrhea is persistent or accompanied by fever, bloody stool, or significant vomiting [2].
Fat-Soluble Vitamin (FSV) Deficiency Patients may have baseline deficiency; maralixibat may affect absorption [2]. Increased incidence of bone fractures observed [2]. Monitor FSV levels. Supplementation is recommended for deficiency. Consider treatment interruption if bone fractures occur [2].
Drug Interactions Bile acid binding resins (e.g., cholestyramine); OATP2B1 substrates (e.g., statins) [2]. Administer bile acid binding resins at least 4 hours before or 4 hours after maralixibat. Monitor effects of OATP2B1 substrates [2].

Future Directions and Conclusion

Maralixibat represents a targeted therapeutic approach for cholestatic pruritus. Research is ongoing for its application in other cholestatic liver diseases like biliary atresia [5]. Key considerations for researchers include:

  • Unanswered Questions: The precise mechanistic link between reduced serum bile acids and pruritus relief requires further elucidation [2] [5].
  • Long-Term Impact: Observed improvements in transplant-free survival suggest potential disease-modifying effects beyond symptomatic relief [2] [5].

References

Maralixibat pharmacodynamics bile acid reduction

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Efficacy and Safety

Parameter Alagille Syndrome (ALGS) Data Progressive Familial Intrahepatic Cholestasis (PFIC) Data Primary Sclerosing Cholangitis (PSC) Data

| sBA Reduction | • Children: -29 μmol/L (CFB) [1]sBA Responders (≥20% reduction): 83% at 1 year [2] | • Indirect Comparison: Maralixibat associated with a significantly greater proportion of sBA responders and greater CFB in sBA concentration vs. odevixibat [3] | • Overall Cohort: -16.7% (CFB) [4]Patients with Elevated Baseline sBA: -40.0% (CFB) [4] | | Pruritus Improvement | • ItchRO(Obs) CFB: -1.4 to -1.8 points [1]Clinically Meaningful Improvement (≥1-point): 84% of patients at 1 year [5] | (Data from indirect comparison, pruritus not reported) [3] | • Patients with Severe Baseline Pruritus: ItchRO weekly sum scores decreased by 70% (CFB) [4] | | Key Adverse Reactions (≥5%) | Diarrhea (55.8%), Abdominal Pain (53.5%), Vomiting (40.7%), FSV Deficiency (25.6%), Liver Test Abnormalities (18.6%), Bone Fractures (9.3%) [6] | Safety profile comparable to odevixibat, although adverse events were typically milder [3] | Diarrhea (51.9%), other GI AEs common (81.5% overall) [4] |

Core Pharmacodynamic Mechanism

Maralixibat is an apical sodium-dependent bile acid transporter (ASBT) inhibitor that acts locally in the gastrointestinal tract [7] [8]. The following diagram illustrates its mechanism for reducing bile acids.

G Bile_Acids_In_Liver Bile Acid Synthesis in Liver Bile_Storage Storage & Release to Small Intestine Bile_Acids_In_Liver->Bile_Storage IBAT_Absorption IBAT-Mediated Reabsorption in Terminal Ileum Bile_Storage->IBAT_Absorption Portal_Circulation Return to Liver via Portal Vein IBAT_Absorption->Portal_Circulation Portal_Circulation->Bile_Acids_In_Liver Enterohepatic Circulation Maralixibat Maralixibat IBAT_Inhibition Inhibits IBAT Maralixibat->IBAT_Inhibition Orally Administered Fecal_Excretion Excretion in Feces IBAT_Inhibition->Fecal_Excretion Reduced_sBA Reduced Serum Bile Acids (sBA) Fecal_Excretion->Reduced_sBA Increased Fecal Loss Decreases Bile Acid Pool Pruritus_Relief Improvement in Cholestatic Pruritus Reduced_sBA->Pruritus_Relief

Maralixibat is a minimally absorbed small molecule that reversibly inhibits the ileal bile acid transporter (IBAT) in the terminal ileum [7]. This inhibition decreases intestinal reabsorption of bile acids, leading to their increased fecal excretion and a reduction in the body's overall bile acid pool [7] [2] [8]. The resulting decrease in serum bile acid (sBA) levels is a key pharmacodynamic effect correlated with clinically significant relief from pruritus [1] [2] [5].

Safety and Tolerability Profile

Based on clinical data, the safety profile of maralixibat is well-characterized. The following table details the monitoring and management strategies for key safety considerations.

Safety Concern Clinical Presentation Monitoring & Management Recommendations
Hepatotoxicity Treatment-emergent elevations in liver tests (ALT, AST); potential for drug-induced liver injury [9] [10]. Obtain baseline liver tests and monitor during treatment. Dose reduction or interruption is recommended for abnormalities; permanently discontinue for persistent/recurrent issues, clinical hepatitis, or hepatic decompensation [2] [10].
Gastrointestinal Effects Diarrhea, abdominal pain, vomiting; may lead to dehydration [4] [6] [10]. Monitor for new/worsening symptoms and dehydration. Consider dose reduction or interruption for persistent diarrhea, bloody stool, or dehydration requiring treatment [2] [10].
Fat-Soluble Vitamin (FSV) Deficiency Deficiency of vitamins A, D, E, K; may worsen during treatment. Associated with increased risk of bone fractures [2] [6] [10]. Check FSV levels at baseline and during treatment. Supplement with FSV and consider treatment interruption if bone fractures or bleeding occur [2] [10].

Experimental Protocol Overview

The core pharmacodynamic effects of maralixibat are evaluated through specific clinical trial methodologies.

1. Study Design for PSC (as an example) [4]

  • Trial Identifier: NCT02061540 (CAMEO study).
  • Design: Open-label, phase 2 study.
  • Participants: Adults (aged 18–80) with PSC.
  • Intervention: 14-week treatment with maralixibat (dose escalated weekly to a maximum of 10 mg/day).
  • Primary Objective: Evaluate safety and tolerability.
  • Key Efficacy Endpoints:
    • sBA Levels: Measured from serum samples.
    • Pruritus: Assessed using the ItchRO tool, where patients or caregivers report scores daily.

2. Long-Term Extension Studies in ALGS [1] [5]

  • Design: Long-term, open-label extensions of pivotal trials (e.g., ICONIC).
  • Objective: Assess durability of pruritus response and sBA reduction over years.
  • Endpoint Analysis: Changes from baseline in ItchRO scores and sBA concentrations are analyzed at multiple time points throughout the follow-up period.

References

Maralixibat ileal bile acid transporter inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Maralixibat is a minimally absorbed, small-molecule inhibitor of the ileal bile acid transporter (IBAT, also known as apical sodium-dependent bile acid transporter or ASBT) [1]. Its core mechanism and pharmacokinetic profile are summarized below.

  • Mechanism of Action (MOA): In cholestatic liver diseases, impaired bile flow leads to a buildup of bile acids in the liver and systemic circulation, which is associated with severe pruritus and liver damage [2]. Maralixibat targets the IBAT in the terminal ileum, which is responsible for reabsorbing approximately 95% of bile acids from the intestine to complete the enterohepatic circulation [3] [2]. By inhibiting this transporter, maralixibat interrupts the recirculation of bile acids back to the liver, increases their fecal excretion, and consequently reduces the total body bile acid pool and serum bile acid (sBA) levels [3] [1] [2]. Although the complete pathway for pruritus reduction is not fully elucidated, it is observed that decreased sBA levels correlate with improvements in itching [2].

  • Key Pharmacokinetic Properties: Maralixibat is designed for local action in the gut with minimal systemic exposure [3] [1]. The table below summarizes its primary pharmacokinetic parameters.

Parameter Characteristics
Absorption Minimal systemic absorption; plasma concentrations often below limit of quantification (0.25 ng/mL) in pediatric patients [1].
Protein Binding High (91%) binding to human plasma proteins in vitro [1].
Metabolism Undergoes minimal metabolism; low potential for clinically relevant drug-drug interactions [1].
Half-life Mean plasma half-life of approximately 1.6 hours [1].
Excretion Predominantly excreted in feces (73-94% as unchanged drug) [1].

The relationship between maralixibat's mechanism and the pathophysiology of cholestasis can be visualized in the following pathway:

G Liver Liver: Bile Acid Synthesis BileDucts Bile Ducts Liver->BileDucts Bile Secretion Gallbladder Gallbladder BileDucts->Gallbladder Bloodstream Systemic Bloodstream BileDucts->Bloodstream Cholestasis: Bile Buildup & Spillover SI Small Intestine Gallbladder->SI Bile Release Ileum Terminal Ileum (IBAT) SI->Ileum PortalVein Portal Vein Ileum->PortalVein Bile Acid Reabsorption Feces Feces Ileum->Feces Increased Bile Acid Excretion PortalVein->Liver Enterohepatic Circulation Pruritus Pruritus Bloodstream->Pruritus Maralixibat Maralixibat (IBAT Inhibitor) Maralixibat->Ileum Inhibits

Maralixibat inhibits ileal bile acid reuptake, reducing systemic bile acids and pruritus.

Clinical Efficacy and Safety Data

Clinical trials have demonstrated the efficacy of maralixibat in reducing pruritus and serum bile acids in cholestatic patients. The key data from these studies are summarized in the table below.

Trial / Parameter Findings

| ICONIC Trial (ALGS) | Pruritus Reduction: Significant improvement in pruritus scores (ItchRO) from baseline to Week 48 (-1.6 points; 95% CI -2.1 to -1.1) [4]. sBA Reduction: Mean sBA reduction from baseline to Week 48 was -96 μmol/L (95% CI -162 to -31) [4]. Long-term Efficacy (Week 204): Improvements in pruritus and sBA levels were maintained in long-term extension (n=15) [4]. | | INDIGO Study (PFIC) | sBA and Pruritus: Reductions in sBA and pruritus were observed in children with BSEP deficiency (PFIC2) [5]. Biomarker Analysis: Specific changes in the serum bile acid metabolome (e.g., reductions in conjugated bile acids) were significantly associated with pruritus improvement (p < 0.05) [5]. | | Common Adverse Events | Diarrhea, abdominal pain, vomiting, fat-soluble vitamin (FSV) deficiency, and liver test abnormalities [3] [1]. | | Liver Test Abnormalities | In ALGS trials, 24% of patients had ALT elevations >3x ULN, and 2% had elevations >5x ULN [3]. Most events were manageable with dose modification. | | Serious Risks | Potential for drug-induced liver injury; gastrointestinal bleeding; bone fractures [3] [2]. |

Experimental Protocols for Transporter Inhibition

For drug development professionals, assessing transporter inhibition is critical for de-risking potential drug-induced liver injury (DILI). Below are key methodologies related to bile acid transport.

  • Vesicular Transporter Inhibition Assay: This is a standard in vitro method to evaluate a compound's potential to inhibit human BSEP (ABCB11). The assay uses membrane vesicles isolated from transporter-expressing cells (e.g., Sf9 insect cells). The assay measures the ATP-dependent uptake of a radiolabeled probe substrate (e.g., [³H]-Taurocholic Acid, TCA) into the vesicles in the presence and absence of the test compound [6]. The half-maximal inhibitory concentration (IC₅₀) is then calculated. This assay is a foundational first tier in a two-tiered testing approach [6].

  • Uptake Assay in Suspension Cryopreserved Hepatocytes: This protocol measures the hepatic uptake of compounds, which can involve transporters like OATPs and NTCP [7]. The workflow involves incubating cryopreserved human hepatocytes with the test compound, then separating the cells from the buffer by centrifugation through an oil layer. The amount of compound in the cells is quantified, often using liquid scintillation counting or mass spectrometry. Uptake is typically measured at 37°C and 4°C (to determine passive diffusion), with the difference representing active, transporter-mediated uptake [7].

The workflow for a comprehensive transporter inhibition strategy, which integrates these assays, is as follows:

G Start Candidate Drug Tier1 Tier 1: Vesicular BSEP Inhibition Assay Start->Tier1 Eval1 IC50 > Conservative Cut-off? Tier1->Eval1 Tier2 Tier 2: Mechanistic Context (e.g., MPCC Hepatocyte Model) Eval1->Tier2 No RiskLow Lower DILI Risk Eval1->RiskLow Yes MPCC Model: Micropatterned Co-culture (MPCC) Tier2->MPCC Eval2 Assess Impact on Canalicular Efflux & Cytotoxicity Eval2->RiskLow No Inhibition RiskHigh Higher DILI Risk Eval2->RiskHigh Inhibition Params Measured Parameters: • Biliary Excretion Index (BEI) • Total In Vitro Clearance MPCC->Params Params->Eval2

A two-tiered in vitro strategy to de-risk drug candidates for BSEP inhibition liabilities.

  • Advanced Hepatocyte Models for Efflux Inhibition: For compounds that show inhibition in the vesicular BSEP assay, further evaluation in a more complex system like human hepatocyte micropatterned co-cultures (MPCCs) is recommended [6]. MPCCs maintain hepatocyte morphology and transporter function over weeks. In this model, the Biliary Excretion Index (BEI) of a probe substrate like [³H]-TCA can be measured. A decrease in the BEI in the presence of a test compound indicates inhibition of canalicular efflux (e.g., by BSEP), providing stronger evidence of a potential DILI liability [6].

Important Safety and Clinical Considerations

  • Patient Selection and Contraindications: Maralixibat is approved for cholestatic pruritus in patients with ALGS (≥3 months) and PFIC (≥12 months) [8]. It is contraindicated in patients with prior or active hepatic decompensation events (e.g., ascites, hepatic encephalopathy) [2]. It is also not recommended for PFIC type 2 patients with specific ABCB11 variants that result in non-functional or a complete absence of the BSEP protein [8].

  • Required Monitoring: The product label recommends obtaining baseline liver tests (ALT, AST, bilirubin, INR) and monitoring them frequently during the first 6-8 months of treatment and as clinically indicated thereafter [3] [8]. Patients should also be monitored for gastrointestinal adverse reactions and fat-soluble vitamin (FSV) deficiencies, with supplementation initiated as needed [3] [2].

  • Dosing and Administration: Maralixibat is an oral solution or tablet taken 30 minutes before a meal [8]. Dosing is weight-based and requires a titration period. It should be administered at least 4 hours before or after bile acid binding resins (e.g., cholestyramine) to avoid drug-drug interactions [2].

References

Maralixibat clinical pharmacology overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacodynamics

Maralixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT) [1]. Its core mechanism involves:

  • IBAT Inhibition: Maralixibat localizes to the lumen of the distal small intestine and binds to IBAT, preventing the reabsorption of bile acids from the gut into the enterohepatic circulation [1].
  • Increased Fecal Excretion: Blocked reuptake increases bile acid excretion in feces, reducing the overall bile acid pool and lowering serum bile acid (sBA) levels [1].
  • Pruritus Reduction: Elevated sBA levels are strongly correlated with the severity of cholestatic pruritus. By reducing sBAs, maralixibat alleviates this debilitating symptom [1].

The diagram below illustrates this mechanism and its physiological effects.

Maralixibat inhibits ileal bile acid reuptake, increasing fecal excretion and reducing serum bile acids to alleviate pruritus.

Clinical Efficacy & Key Trial Data

Maralixibat's efficacy is demonstrated in multiple pivotal trials. The structured data from key studies is summarized below.

Table 1: Key Efficacy Outcomes from Pivotal Clinical Trials [1] [2] [3]

Trial & Population Primary Endpoint(s) Key Efficacy Results

| ICONIC (ALGS) [1] | • ItchRO (Pruritus) • sBA levels | • Significant and sustained pruritus reduction through 4 years. • Significant sBA reduction vs. placebo. | | MARCH-PFIC (PFIC) [2] [3] | • PruritussBA levelsBilirubinGrowth (weight z-score) | • Statistically significant improvements in pruritus (p < .0001). • Significant sBA reduction (p < .0001). • Significant bilirubin improvement (p = .0471). • Significant growth improvement (p = .0391). |

Table 2: Indirect Comparison with Odevixibat (PFIC Population) [2]

Outcome Measure Maralixibat vs. Odevixibat (120 µg/kg)
sBA Responders Significantly greater proportion with maralixibat (Treatment Difference: 32.3%, 95% CI: 1.1% to 63.4%).
Change in sBA Greater reduction from baseline with maralixibat.
Safety Profile Comparable, but maralixibat AEs were typically milder (75% mild vs. 45% for odevixibat).

Dosing, Formulations, and Pharmacokinetics

  • Formulations: Oral solution (9.5 mg/mL) and a once-daily tablet approved in April 2025 [4] [3]. The tablet offers a convenient option for older children and adolescents.
  • Dosing: Weight-based. Starts at 198 mcg/kg once daily, increasing after one week to a maintenance dose of 380 mcg/kg once daily. Maximum daily dose is 28.5 mg (3 mL) for patients over 70 kg [5].
  • Pharmacokinetics: The available documents do not provide detailed pharmacokinetic parameters (e.g., C~max~, T~max~, half-life). As an orally administered drug with local action in the gut, systemic exposure is expected to be low.

Safety and Updated Contraindications

The FDA updated prescribing information for maralixibat in June 2025 to include [4]:

  • New Contraindication: Patients with prior or active serious hepatic events, including variceal hemorrhage and hepatic encephalopathy.
  • Expanded Warnings: Highlighting the risk of bleeding related to pre-existing fat-soluble vitamin (FSV) deficiency.
  • Common Adverse Events: Include gastrointestinal disturbances such as abdominal pain and diarrhea [1] [5].

Conclusion for Researchers

Maralixibat represents a targeted therapeutic approach for cholestatic pruritus. Its mechanism of action directly addresses the pathophysiological role of bile acids. Clinical data demonstrate significant and sustained improvements in pruritus, serum bile acids, and other key markers, with a generally manageable safety profile, though requires vigilance for hepatic and bleeding risks.

References

Mechanism of Action and Pharmacological Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Maralixibat (trade name Livmarli) is an oral, minimally-absorbed ileal bile acid transporter (IBAT) inhibitor, also known as an apical sodium-dependent bile acid transporter (ASBT) inhibitor [1] [2] [3]. Its development was based on the therapeutic rationale of pharmacologically disrupting the enterohepatic circulation of bile acids [4] [3].

The following diagram illustrates the enterohepatic circulation of bile acids and the site of action for Maralixibat:

G Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Secretion Ileum Ileum Gallbladder->Ileum Bile Release PortalVein PortalVein Ileum->PortalVein Bile Acid Reabsorption (via ASBT/IBAT) Feces Feces Ileum->Feces Bile Acid Excretion PortalVein->Liver Portal Blood Flow Maralixibat Maralixibat (IBAT Inhibitor) Maralixibat->Ileum Blocks Reabsorption

This disruption of bile acid reabsorption leads to three primary pharmacological effects [4]:

  • Increased fecal excretion of bile acids
  • Reduced systemic bile acid levels
  • Lowered hepatic bile acid load

For researchers, the key takeaway is that by targeting IBAT/ASBT, Maralixibat aims to reduce the bile acid-mediated liver damage and severe pruritus that characterize cholestatic liver disorders [1].

Pharmacological Profile and Selectivity

The quantitative data available from later-stage development and comparative studies characterize Maralixibat as a potent and specific inhibitor.

Table 1: Pharmacological and Pharmacokinetic Profile of Maralixibat

Parameter Description / Value Reference
Molecular Target Ileal Bile Acid Transporter (IBAT/ASBT) [1] [3]
Chemical Class Benzothiepine [4]
IC₅₀ for ASBT 0.1 - 1.0 μM [4]
Inhibition Type Sustained (non-competitive) [4]
Oral Bioavailability Minimal systemic absorption [1] [3]
Plasma Concentration Often below limit of quantification (0.25 ng/mL) [1] [3]
Protein Binding 91% (in vitro) [3]
Half-life ~1.6 hours [3]
Primary Excretion Feces (as unchanged drug) [3]

A 2025 study investigated the transporter cross-reactivity profile of Maralixibat and related compounds [4]. The following diagram summarizes its interaction with various carriers:

G cluster_secondary Cross-reactivity Maralixibat Maralixibat NTCP NTCP Maralixibat->NTCP Weaker Inhibition IC₅₀: 10-99 μM OATP1B1 OATP1B1 Maralixibat->OATP1B1 OATP1B3 OATP1B3 Maralixibat->OATP1B3 OATP2B1 OATP2B1 Maralixibat->OATP2B1 ASBT ASBT Maralixibat->ASBT Potent Inhibition IC₅₀: 0.1-1.0 μM SOAT SOAT Maralixibat->SOAT Moderate Inhibition IC₅₀: 3.2-5.9 μM

This cross-reactivity profile is valuable for understanding potential drug-drug interaction liabilities, though the minimal systemic absorption of Maralixibat reduces associated risks [4].

From Preclinical Rationale to Clinical Application

The transition of Maralixibat from research to clinical use was guided by several key findings from its development phase:

  • Clinical Proof of Concept: The ICONIC trial demonstrated that Maralixibat significantly reduced serum bile acid levels and pruritus in pediatric patients with Alagille syndrome, validating the preclinical hypothesis [1] [3].
  • Safety Profile: The most common adverse events were gastrointestinal, consistent with the drug's local action in the intestine [1] [5].
  • Regulatory Recognition: Maralixibat received Breakthrough Therapy Designation from the U.S. FDA for pruritus in Alagille syndrome and for PFIC2, facilitating its development [6] [3].

References

Orphan Drug Designation and Approvals for Maralixibat (Livmarli)

Author: Smolecule Technical Support Team. Date: February 2026

Condition Designated/Treated Orphan Designation Date Marketing Approval Date Approved Patient Population

| Progressive Familial Intrahepatic Cholestasis (PFIC) [1] | September 4, 2013 [1] | March 13, 2024: For patients 5 years and older [1] [2]. July 24, 2024: Expanded to patients 12 months and older [1] [3]. | 12 months and older [3] | | Alagille Syndrome (ALGS) | Information not specified in search results | September 29, 2021: For patients 1 year and older [3]. September 2021 approval noted: Label for patients 3 months and older [4] [3]. | 3 months and older [3] |

Mechanism of Action and Clinical Evidence

Maralixibat's efficacy is rooted in its targeted mechanism of action and supported by key clinical trials.

  • Mechanism of Action: The active substance in Livmarli, maralixibat chloride, is an apical sodium-dependent bile acid transporter (ASBT) inhibitor, also known as an ileal bile acid transporter (IBAT) inhibitor [5]. It works in the final section of the small intestine (ileum) to block the recycling of bile acids back to the liver. This process reduces the overall burden of bile acids in the body, alleviating the intense itching (pruritus) associated with these cholestatic liver diseases [5]. The diagram below illustrates this process.

G Liver Liver Produces Bile Gallbladder Gallbladder Stores Bile Liver->Gallbladder Bile flow SmallIntestine Small Intestine (ileum) Gallbladder->SmallIntestine Bile release IBAT IBAT Protein (Recycles Bile) SmallIntestine->IBAT Bile recycling Removal Bile is excreted IBAT->Removal Reduced Recycling Blockage Maralixibat (IBAT Inhibitor) Blockage->IBAT Blocks

  • Clinical Trial Evidence: The approvals for ALGS and PFIC were based on robust phase 3 clinical studies.
    • ALGS (ICONIC Study): This study involved children with ALGS aged from 1 to 18 years. After 18 weeks of treatment, patients showed statistically significant reductions in pruritus (itching) and serum bile acid levels. These improvements were maintained in long-term follow-up studies for up to 4 years [5] [3].
    • PFIC (MARCH Study): This was the largest randomized trial in PFIC, enrolling 93 children with various genetic subtypes (PFIC1, PFIC2, etc.). After 26 weeks, patients receiving maralixibat showed statistically significant improvements in pruritus, serum bile acids, bilirubin, and growth compared to those receiving a placebo [2] [3].

Regulatory Status and Developments

Maralixibat has a well-defined regulatory status across major regions, with recent developments expanding its availability.

Region / Aspect Status Summary
United States (FDA) Approved for cholestatic pruritus in ALGS (3 months+) and PFIC (12 months+). Available as an oral solution and a tablet formulation (approved April 2025) [3].
European Union (EMA) Approved for cholestatic pruritus in ALGS (2 months+) and PFIC (3 months+) [5].
Exclusivity Orphan drug exclusivity in the U.S. for the PFIC indication protects it from competition until at least March 2031 [1].

References

Maralixibat chloride clinical trial protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Maralixibat chloride (Livmarli) is an orally administered, small-molecule inhibitor of the ileal bile acid transporter (IBAT/ASBT). It is minimally absorbed and acts locally in the distal ileum to disrupt the enterohepatic circulation of bile acids, promoting their fecal excretion and consequently reducing systemic bile acid levels [1] [2]. This mechanism targets the pathophysiology of cholestatic pruritus.

The diagram below illustrates the mechanism of action of Maralixibat.

G BileAcids Bile Acids in Intestinal Lumen IBAT IBAT Protein BileAcids->IBAT Bile Acid Reabsorption Enterocyte Enterocyte (Ileum) PortalBlood Portal Blood Circulation Enterocyte->PortalBlood Bile Acid Transport Liver Liver PortalBlood->Liver Liver->BileAcids Bile Secretion IBAT->Enterocyte Maralixibat Maralixibat Maralixibat->IBAT Inhibits

Summary of Key Clinical Trials

Maralixibat has been evaluated across a spectrum of rare cholestatic liver diseases. The table below summarizes the design and key outcomes of pivotal clinical trials.

Table 1: Overview of Pivotal Maralixibat Clinical Trials

Trial Name/Identifier Phase Design Patient Population Key Efficacy Endpoints Primary Results

| ICONIC (NCT02160782) [3] [1] | II | 18-week run-in, 4-week randomized withdrawal, long-term extension [1] | ALGS (n=31), children, intractable pruritus, sBA > 3x ULN [1] | • sBA change (primary) • Pruritus (ItchRO) | • Significant LS mean difference in sBA: -117 µmol/L (responders) [1] • Pruritus improvements sustained to Week 204 [1] | | MARCH-PFIC (NCT03905330) [4] [5] | III | 26-week, multicenter, RCT, double-blind, placebo-controlled [5] | PFIC (n=93), children (various types: BSEP, FIC1, MDR3) [5] | • Pruritus (0-4 scale) • sBA levels | • Significant pruritus improvement vs. placebo (p=0.004, BSEP cohort) [5] • Significant sBA reduction vs. placebo (p=0.03, BSEP cohort) [5] | | Adolescent/Adult ALGS Analysis [6] | Pooled Analysis | Analysis of 3 trials (ITCH, IMAGO, ICONIC) in pts ≥16 years [6] | ALGS (n=14), adolescents and young adults [6] | • Pruritus (ItchRO[Obs]) • sBA levels | • Significant pruritus reduction (CFB: -1.8 to -2.8) [6] • Significant sBA reduction (CFB: -29 to -112 µmol/L) [6] | | CAMEO (NCT02061540) [7] | II | 14-week, open-label, dose-escalation [7] | PSC (n=27), adults with pruritus [7] | • Safety & Tolerability • sBA & Pruritus | • Mean sBA decrease: -14.84 µmol/L (p=0.0043) [7] • Pruritus improvement in severe baseline pts (p=0.0078) [7] |

Detailed Experimental Protocols

Patient Eligibility Criteria

Inclusion Criteria (Generalized from PFIC & ALGS trials) [4] [5]:

  • Genetically confirmed diagnosis of PFIC (types 1, 2, 3) or ALGS (JAG1/NOTCH2 mutation).
  • Elevated serum bile acids: sBA > 3 times the upper limit of normal (ULN) in screening.
  • Significant pruritus: A mean daily ItchRO(Obs) score ≥ 2.0 for 2 consecutive weeks before randomization.
  • Age: Pediatric patients (typically 1-18 years), though adult studies have been conducted.

Exclusion Criteria [5] [7]:

  • Hepatic decompensation: History or current evidence of portal hypertension complications (e.g., variceal bleeding, ascites), or liver transplant.
  • Other liver diseases: Concomitant biliary atresia, sclerosing cholangitis, or other non-PFIC/ALGS liver disorders.
  • Severe renal or cardiac impairment.
  • Use of prohibited medications: Such as bile acid binding resins (requires 4-hour washout and separation from maralixibat dosing [8]), rifampicin, or other investigational drugs.
Dosing and Administration Protocol

Formulation: Oral solution (5 mg/mL or 10 mg/mL) or tablets for patients ≥25 kg [8]. Administration: Once daily, 30 minutes before the first meal of the day [1].

Table 2: Recommended Dosing Regimen by Weight (Oral Solution)

Patient Body Weight Initial Dose (Week 1) Maintenance Dose (Week 2+) Maximum Daily Dose
All patients 190 µg/kg once daily 380 µg/kg once daily [1] 28.5 mg (9.5 mL of 9.5 mg/mL solution) [8]
PFIC-specific high dose ~285 µg/kg twice daily ~570 µg/kg twice daily [5] Not specified

Dose Adjustment: In case of persistent diarrhea, abdominal pain, or vomiting, consider dose reduction or temporary interruption [8]. For liver test abnormalities (e.g., ALT/AST elevations), consider dose modification or discontinuation [8].

Efficacy and Safety Assessment Methods

Primary Efficacy Endpoints:

  • Pruritus Assessment: ItchRO(Obs) scale, a caregiver-reported instrument scoring itch from 0 (no itching) to 4 (extreme itching). A ≥1-point reduction is considered clinically meaningful [6] [1].
  • Serum Bile Acids (sBA): Fasting sBA levels measured centrally.

Secondary/Exploratory Endpoints:

  • Growth Parameters: Height and weight Z-scores.
  • Liver Biochemistry: Total and direct bilirubin, ALT, AST, GGT.
  • Quality of Life: Utilizing disease-specific QoL questionnaires.
  • Xanthoma Severity: Assessed via Clinical Xanthoma Scale [6].
  • Event-Free Survival (EFS): A composite endpoint defined as time to first event of manifestations of portal hypertension, surgical biliary diversion, liver transplant, or death [3].

Safety Monitoring:

  • Laboratory Tests: Liver function tests (ALT, AST, bilirubin), international normalized ratio (INR), and assessment of fat-soluble vitamin (FSV) levels at baseline and throughout the study [8].
  • Adverse Event (AE) Reporting: All AEs and serious AEs (SAEs) are monitored and recorded, with special attention to gastrointestinal events and liver test abnormalities [8].

Safety and Tolerability Profile

The integrated safety profile is derived from 86 patients with ALGS treated with maralixibat [8].

Table 3: Common Adverse Reactions (≥5% Incidence) in ALGS Clinical Program [8]

Adverse Reaction Any Grade, n (%) Events per 100 Person-Years
Diarrhea 48 (55.8%) 41.6
Abdominal Pain 46 (53.5%) 38.6
Vomiting 35 (40.7%) 19.8
Nausea 7 (8.1%) 2.9
Fat-Soluble Vitamin (FSV) Deficiency 22 (25.6%) 11.1
Transaminases Increased 16 (18.6%) 6.9
Bone Fractures 8 (9.3%) 3.3

Warnings and Precautions [8]:

  • Hepatotoxicity: Treatment is associated with a potential for drug-induced liver injury. Obtain baseline liver tests and monitor during treatment. Dose reduction or interruption is recommended for significant abnormalities.
  • Gastrointestinal Adverse Reactions: Diarrhea and abdominal pain are common. Monitor for dehydration. Consider dose modification for persistent or severe symptoms.
  • Fat-Soluble Vitamin (FSV) Deficiency: Patients often have FSV deficiency at baseline, which may be exacerbated by maralixibat. Monitor FSV levels and supplement as needed.
  • Risk in Pediatric Patients <5 Years: The oral solution contains propylene glycol. Monitor for potential toxicity related to total daily intake.

Conclusion and Research Implications

Maralixibat represents a significant advancement in the pharmacological management of cholestatic pruritus in rare liver diseases like ALGS and PFIC. The clinical trial protocols demonstrate a consistent approach to establishing efficacy through robust, placebo-controlled designs and long-term extensions. The drug's well-characterized safety profile, though requiring monitoring for GI and hepatic effects, offers a viable non-surgical option that can improve quality of life and potentially alter the disease course by improving event-free survival [3].

Future research directions include confirming the long-term impact on transplant-free survival, exploring efficacy in other cholestatic conditions like biliary atresia, and further personalizing treatment based on genetic subtypes of PFIC.

References

Comprehensive Application Notes and Protocols for Maralixibt in Cholestatic Pruritus Management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Maralixibat (marketed as Livmarli) represents a pioneering therapeutic advancement in the management of cholestatic pruritus for patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). As a selective ileal bile acid transporter (IBAT) inhibitor, maralixibat addresses the fundamental pathophysiology of cholestatic liver diseases by targeting the enterohepatic circulation of bile acids. The drug received initial FDA approval on September 29, 2021, for the treatment of cholestatic pruritus in patients with ALGS one month and older, followed by approval for PFIC in patients five years and older in the United States [1]. European and Canadian regulatory approvals followed in late 2022 and 2023, respectively, establishing maralixibat as a foundational pharmacological intervention for these rare cholestatic liver conditions [1].

Prior to the availability of maralixibat, clinical management of cholestatic pruritus relied heavily on medications with limited evidence-based support, including antihistamines, rifampin, ursodeoxycholic acid, cholestyramine, naltrexone, and sertraline, typically used in various combinations based on prescriber experience rather than robust clinical trial data [1]. Surgical interventions such as partial external bile diversion represented the only invasive alternatives for severe, refractory cases [1]. Maralixibat has therefore transformed the therapeutic landscape by providing the first FDA-approved targeted treatment for cholestatic pruritus in ALGS and PFIC, offering a non-surgical approach that specifically addresses the underlying mechanism of bile acid accumulation [1] [2].

Mechanism of Action and Pharmacological Profile

Pharmacodynamic Properties

Maralixibat exerts its therapeutic effects through potent inhibition of the ileal bile acid transporter (IBAT) in the distal ileum, thereby disrupting enterohepatic circulation of bile acids [1]. Under normal physiological conditions, approximately 95% of intestinal bile acids are reabsorbed via IBAT and returned to the liver through the portal vein [3]. By reversibly inhibiting this transporter, maralixibat significantly reduces bile acid reabsorption, leading to increased fecal excretion of bile acids and consequent reduction in serum bile acid levels [1] [3]. This mechanism is particularly relevant for cholestatic liver diseases like ALGS and PFIC, where impaired bile flow results in accumulation of bile acids systemically, contributing to the characteristic intense pruritus and liver damage [3].

The relationship between maralixibat's mechanism and clinical effects can be visualized as follows:

G Maralixibat Maralixibat IBAT_Inhibition IBAT_Inhibition Maralixibat->IBAT_Inhibition Oral Administration Reduced_Reabsorption Reduced_Reabsorption IBAT_Inhibition->Reduced_Reabsorption Inhibits Increased_Fecal_BA Increased_Fecal_BA Reduced_Reabsorption->Increased_Fecal_BA Leads to Decreased_Serum_BA Decreased_Serum_BA Reduced_Reabsorption->Decreased_Serum_BA Leads to Enhanced_Synthesis Enhanced_Synthesis Increased_Fecal_BA->Enhanced_Synthesis Stimulates Pruritus_Reduction Pruritus_Reduction Decreased_Serum_BA->Pruritus_Reduction Results in Bile_Acid_Pool Bile_Acid_Pool Enhanced_Synthesis->Bile_Acid_Pool Increases Bile_Acid_Pool->Decreased_Serum_BA Paradoxically Reduces

Figure 1: Maralixibat's mechanism of action involves inhibition of the ileal bile acid transporter (IBAT), reducing bile acid reabsorption and ultimately leading to decreased serum bile acid levels and pruritus reduction.

An important secondary pharmacological effect involves the disruption of negative feedback loops regulating bile acid synthesis. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) trigger signaling cascades that inhibit CYP7A1-mediated bile acid synthesis [1]. IBAT inhibition by maralixibat interrupts these regulatory pathways, leading to increased bile acid synthesis and a consequent reduction of low-density lipoprotein cholesterol [1]. This unique mechanism differentiates maralixibat from simply sequestering bile acids (as with bile acid binding resins) by fundamentally altering bile acid dynamics throughout the enterohepatic circulation.

Pharmacokinetic Profile

Maralixibat demonstrates minimal systemic absorption when administered orally, with plasma concentrations frequently below the limit of quantification (0.25 ng/mL) following recommended dosing regimens [1]. In pharmacokinetic studies using higher single doses (30 mg) under fasted conditions, the drug exhibited a median Tmax of 0.75 hours, with mean Cmax and AUClast values of 1.65 ng/mL and 3.43 ng·h/mL, respectively [1]. The low systemic exposure is considered advantageous for a drug targeting gastrointestinal transporters, potentially minimizing off-target effects. Maralixibat displays dose-dependent increases in exposure parameters, with AUClast and Cmax increasing 4.6-fold and 2.4-fold, respectively, following a 3.3-fold dose increase from 30 to 100 mg [1].

Administration with a high-fat meal decreases both the rate and extent of absorption, reducing AUC and Cmax values by 64.8% to 85.8% compared to fasted conditions [1]. However, this food effect is not considered clinically significant, and maralixibat can be administered without regard to meals, though consistent timing relative to food is recommended for reproducible effects [1]. Maralixibat is highly protein-bound (91%) and undergoes minimal metabolism, with no detectable metabolites in plasma and only three minor metabolites accounting for less than 3% of fecal radioactivity [1]. The elimination half-life is approximately 1.6 hours, with fecal excretion representing the major route of elimination (73% of administered dose), primarily as unchanged drug (94%) [1].

Dosing Guidelines and Regimen Specification

Weight-Based Dosing Protocols

Maralixibat dosing follows distinct protocols for ALGS and PFIC, with specific formulations and strength recommendations for each condition. For both indications, dosing must be carefully calculated based on body weight, with gradual titration to improve tolerability and minimize gastrointestinal adverse effects [4] [5]. It is crucial to note that the two available strengths of Livmarli Oral Solution (9.5 mg/mL for ALGS and 19 mg/mL for PFIC) should not be substituted for one another when treating PFIC patients, as this could result in significant dosing errors [4]. For patients weighing 25 kg and above who can swallow tablets, maralixibat tablets can be used for both ALGS and PFIC, available in four strengths (5 mg, 10 mg, 15 mg, and 20 mg) to facilitate accurate dosing [5].

Table 1: Maralixibat Dosing Protocol for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

Patient Weight (kg) Days 1-7 (190 mcg/kg once daily) Beginning Day 8 (380 mcg/kg once daily)
5 to 6 0.1 mL 0.2 mL
7 to 9 0.15 mL 0.3 mL
10 to 12 0.2 mL 0.45 mL
13 to 15 0.3 mL 0.6 mL
16 to 19 0.35 mL 0.7 mL
20 to 24 0.45 mL 0.9 mL
25 to 29 0.5 mL 1 mL
30 to 34 0.6 mL 1.25 mL
35 to 39 0.7 mL 1.5 mL
40 to 49 0.9 mL 1.75 mL
50 to 59 1 mL 2.25 mL
60 to 69 1.25 mL 2.5 mL
70 or higher 1.5 mL 3 mL

For ALGS, the recommended dosage is 380 mcg/kg once daily, initiated with a starting dose of 190 mcg/kg administered orally once daily for the first week, then increased to the full maintenance dose of 380 mcg/kg once daily as tolerated [4]. The maximum daily dose should not exceed 28.5 mg (3 mL) per day for Livmarli Oral Solution and 30 mg per day for tablets [4]. Administration should occur 30 minutes before a meal in the morning to optimize consistency of effect [4] [6].

Table 2: Maralixibat Dosing Protocol for Progressive Familial Intrahepatic Cholestasis (PFIC) using 19 mg/mL Oral Solution

Patient Weight (kg) 285 mcg/kg (once daily titrated to BID) 428 mcg/kg (twice daily) 570 mcg/kg (twice daily as tolerated)
5 0.1 mL 0.1 mL 0.15 mL
6 to 7 0.1 mL 0.15 mL 0.2 mL
8 0.1 mL 0.2 mL 0.25 mL
9 0.15 mL 0.2 mL 0.25 mL
10 to 12 0.15 mL 0.25 mL 0.3 mL
13 to 15 0.2 mL 0.3 mL 0.4 mL
16 to 19 0.25 mL 0.4 mL 0.5 mL
20 to 24 0.3 mL 0.5 mL 0.6 mL
25 to 29 0.4 mL 0.6 mL 0.8 mL
30 to 34 0.45 mL 0.7 mL 0.9 mL
35 to 39 0.6 mL 0.8 mL 1 mL
40 to 49 0.6 mL 0.9 mL 1 mL
50 to 59 0.8 mL 1 mL 1 mL
60 or higher 0.9 mL 1 mL 1 mL

For PFIC, the dosing regimen involves twice-daily administration with a more gradual titration schedule [4] [5]. The recommended target dosage is 570 mcg/kg twice daily, but treatment initiation follows a step-wise escalation: start at 285 mcg/kg orally once daily in the morning, increase to 285 mcg/kg twice daily, then to 428 mcg/kg twice daily, and finally to the target dose of 570 mcg/kg twice daily, as tolerated [4] [5]. The maximum daily dose should not exceed 38 mg (2 mL) per day for Livmarli Oral Solution and 40 mg per day for tablets [4] [5]. Each dose should be administered 30 minutes before a meal to optimize consistency of effect [6] [5].

Formulation Selection and Administration Protocol

The selection between oral solution and tablet formulations depends on patient weight and ability to swallow tablets. For patients weighing less than 25 kg, the oral solution is the only option [4] [5]. For patients weighing 25 kg and above who can swallow tablets, either formulation may be used based on patient preference and clinical consideration [5]. When using the oral solution, healthcare providers must ensure that only the provided calibrated measuring device is used for dose administration, as household teaspoons and tablespoons are not adequate measuring devices and could lead to significant dosing errors [5].

Table 3: Maralixibat Tablet Dosing for Patients ≥25 kg Who Can Swallow Tablets

Patient Weight (kg) ALGS Regimen (Once Daily) PFIC Regimen (Twice Daily)
Less than 25 Use Oral Solution Use Oral Solution
25 to 32 10 mg 15 mg
33 to 43 15 mg 10 mg (285 mcg/kg BID) → 15 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID)
44 to 65 20 mg 15 mg (285 mcg/kg BID) → 20 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID)
66 or higher 30 mg 15 mg (285 mcg/kg BID) → 20 mg (428 mcg/kg BID) → 20 mg (570 mcg/kg BID)

For missed doses, specific protocols exist based on the dosing frequency. For once-daily dosing (ALGS regimen), if a dose is missed, it should be taken as soon as possible within 12 hours of the usual administration time, then the original dosing schedule resumed [4]. If more than 12 hours have passed, the dose should be omitted and the regular schedule continued [4]. For twice-daily dosing (PFIC regimen), the timeframe for administering a missed dose is within 6 hours of the usual time, with omission if more than 6 hours have elapsed [4] [5].

Safety Profile and Risk Management

Hepatotoxicity Monitoring Protocol

Maralixibat treatment carries a potential risk for drug-induced liver injury (DILI) and requires vigilant monitoring [6]. In the PFIC trial, treatment-emergent hepatic decompensation events and elevations in liver tests were observed, with two patients experiencing DILI attributable to maralixibat during the core trial and two additional cases in the open-label extension [6]. Importantly, one of these patients required liver transplantation and another patient died, highlighting the potentially serious nature of this adverse effect [6].

Baseline assessment of liver function is essential before initiating treatment, including ALT, AST, total bilirubin, direct bilirubin, and International Normalized Ratio (INR) [4] [6]. Regular monitoring of these parameters during treatment is mandatory, with particular attention to any new onset abnormalities [6]. The established protocol requires dose reduction or treatment interruption if significant liver test abnormalities occur in the absence of other identifiable causes [4]. For persistent or recurrent liver test abnormalities, permanent discontinuation of maralixibat should be considered [6]. Maralixibat is contraindicated in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [6].

Gastrointestinal Adverse Events Management

Diarrhea and abdominal pain represent the most common adverse reactions associated with maralixibat therapy [6]. In clinical trials, gastrointestinal treatment-emergent adverse events occurred in 81.5% of participants, with diarrhea specifically affecting 51.9% [3]. Similarly, in the MARCH-PFIC trial, diarrhea was reported in 27 (57%) of 47 patients receiving maralixibat compared to only nine (20%) of 46 placebo recipients [2]. These effects are typically dose-related and often transient, but require active management to prevent complications such as dehydration [6].

Patients should be monitored closely for signs of dehydration, which should be treated promptly if identified [6]. The recommended management strategy for persistent gastrointestinal adverse events includes dose reduction or temporary treatment interruption [6]. Specifically, healthcare providers should consider dosage modification if a patient experiences persistent diarrhea, diarrhea with bloody stool, vomiting, dehydration requiring medical intervention, or fever [6]. The gradual titration schedule implemented in both ALGS and PFIC dosing protocols is designed specifically to mitigate gastrointestinal adverse effects by allowing the gastrointestinal tract to adapt to altered bile acid dynamics [4] [5].

Other Significant Safety Considerations

Fat-soluble vitamin (FSV) deficiency represents another important safety consideration with maralixibat therapy [6]. Patients with cholestatic liver disease often have pre-existing deficiencies in vitamins A, D, E, and K, and maralixibat may further adversely affect the absorption of these vitamins [6]. Clinical trials have observed treatment-emergent bone fracture events more frequently in patients treated with maralixibat compared with placebo [6]. Regular monitoring of fat-soluble vitamin levels is recommended, with supplementation as needed [6]. If bone fractures or bleeding occur (potentially indicating vitamin K deficiency), treatment interruption should be considered along with FSV supplementation [6]. Maralixibat can be restarted once FSV deficiency is corrected and maintained at appropriate levels [6].

For pediatric patients under 5 years of age, an additional safety consideration involves the propylene glycol content in the oral solution formulation [4] [6]. Livmarli oral solution contains 364.5 mg/mL of propylene glycol, and total daily intake must be carefully considered to manage the risk of propylene glycol toxicity [4]. Patients should be monitored for signs of toxicity, which may include central nervous system, cardiovascular, or respiratory effects, as well as hyperosmolality [1]. If toxicity is suspected, maralixibat should be discontinued [6].

Clinical Evidence and Efficacy Data

Efficacy in Progressive Familial Intrahepatic Cholestasis

The MARCH-PFIC trial (NCT03905330) was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of maralixibat in participants with all types of PFIC aged 1-17 years [2]. This rigorous trial demonstrated significant improvements in both pruritus and serum bile acid levels, key endpoints for evaluating treatment efficacy in PFIC. In the BSEP deficiency cohort (the primary analysis population), the least-squares mean change from baseline in morning ItchRO(Obs) was -1.7 (95% CI -2.3 to -1.2) with maralixibat compared to -0.6 (-1.1 to -0.1) with placebo, representing a statistically significant between-group difference of -1.1 (95% CI -1.8 to -0.3; p=0.0063) [2].

Similarly, for the key secondary endpoint, the reduction in serum bile acids was substantially greater with maralixibat than with placebo [2]. The least-squares mean change from baseline in total serum bile acids was -176 μmol/L (95% CI -257 to -94) for maralixibat versus 11 μmol/L (-58 to 80) for placebo, yielding a significant between-group difference of -187 μmol/L (95% CI -293 to -80; p=0.0013) [2]. These improvements in both symptomatic (pruritus) and biochemical (serum bile acids) parameters are clinically meaningful, as they represent key predictors of native liver survival in PFIC [2]. The trial authors concluded that maralixibat represents a non-surgical pharmacological option to interrupt the enterohepatic circulation and improve the standard of care in patients with PFIC [2].

Efficacy in Alagille Syndrome and Other Cholestatic Conditions

In patients with Alagille syndrome, maralixibat has demonstrated significant pruritus reduction and improvements in quality of life measures, leading to its initial FDA approval for this indication [1]. Although the search results do not provide detailed efficacy statistics for ALGS specifically, the drug's approval was based on robust clinical trial evidence demonstrating clinically meaningful and statistically significant improvements in pruritus assessments compared to placebo or baseline measurements.

Beyond its approved indications, maralixibat has shown promise in other cholestatic conditions. A proof-of-concept study in adults with primary sclerosing cholangitis (PSC) demonstrated that maralixibat significantly reduced serum bile acid levels by 16.7% (-14.84 μmol/L; 95% CI, -27.25 to -2.43; p=0.0043) by week 14/early termination [3]. In participants with baseline serum bile acid levels above normal (n=18), the reduction was even more substantial at 40.0% (-22.3 μmol/L, 95% CI, -40.38 to -4.3; p=0.004) [3]. Importantly, maralixibat also reduced pruritus in this population, with ItchRO weekly sum scores decreasing from baseline to week 14/ET by 8.4% (p=0.0495) in the overall population, and by 70% (p=0.0078) in the subset of eight participants with more severe baseline pruritus (ItchRO daily average score ≥3) [3].

Experimental and Clinical Protocols

Clinical Monitoring and Dose Modification Protocol

A comprehensive monitoring protocol is essential for the safe administration of maralixibat in both clinical trial and real-world settings. The following workflow outlines the key components of this protocol:

G cluster_0 Liver Tests (LFTs) Baseline Baseline Ongoing Ongoing Baseline->Ongoing Establish Baseline (LFTs, INR, Bilirubin) LFT1 ALT Abnormalities Abnormalities Ongoing->Abnormalities Regular Monitoring Dose_Mod Dose_Mod Abnormalities->Dose_Mod New Onst Abnormalities Discontinue Discontinue Abnormalities->Discontinue Hepatic Decompensation Resume Resume Dose_Mod->Resume Return to Baseline Dose_Mod->Discontinue Abnormalities Persist/Recur LFT2 AST LFT3 Total Bilirubin LFT4 Direct Bilirubin LFT5 INR

Figure 2: Clinical monitoring protocol for maralixibat therapy, emphasizing baseline assessment, regular monitoring, and appropriate dose modifications based on liver test results.

The monitoring protocol should include baseline assessment of liver tests (ALT, AST, total bilirubin, direct bilirubin, and INR) before treatment initiation, establishing a reference point for future comparisons [4] [6]. During treatment, regular monitoring of these parameters is essential, with frequency tailored to individual patient risk factors and stability [6]. For new onset liver test abnormalities without other identifiable causes, dose reduction or temporary interruption is recommended [4]. Once abnormalities resolve or stabilize at a new baseline, treatment can be restarted at the last tolerated dose, with gradual escalation as tolerated [4]. Permanent discontinuation is warranted if liver test abnormalities recur, if clinical hepatitis develops, or if a patient experiences any hepatic decompensation event (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [6].

Drug Interaction Management Protocol

Maralixibat has several important drug interactions that require careful management in both research and clinical settings. Concomitant administration of bile acid binding resins (such as cholestyramine) with maralixibat is not recommended due to potential interference with absorption [6]. If both medications are necessary, they should be administered at least 4 hours apart to minimize interaction [6]. Additionally, maralixibat may inhibit the organic anion transporting polypeptide 2B1 (OATP2B1) in the gastrointestinal tract, potentially decreasing the absorption of substrates of this transporter [6]. Commonly affected medications include certain statins, and consideration should be given to monitoring the effects of these drugs when co-administered with maralixibat, with dose adjustments as needed [6].

From a clinical research perspective, previous trials have implemented specific exclusion criteria regarding concomitant medications that provide guidance for future study designs. The PSC study, for example, excluded participants who had received ursodeoxycholic acid and bile acid resins within 28 days before treatment, as well as various immunomodulators within longer timeframes [3]. These exclusion criteria help minimize confounding factors and potential interactions that could obscure interpretation of study results. For future clinical trials involving maralixibat, similar careful consideration of concomitant medications will be essential to ensure clean safety and efficacy data.

Conclusion

Maralixibat represents a significant therapeutic advancement for patients suffering from cholestatic pruritus associated with Alagille syndrome and progressive familial intrahepatic cholestasis. As the first FDA-approved IBAT inhibitor for these conditions, it offers a mechanistically targeted approach that addresses the underlying pathophysiology of bile acid accumulation rather than merely providing symptomatic relief. The well-defined dosing protocols, with appropriate titration schedules and weight-based calculations, facilitate optimized treatment individualization while managing the expected gastrointestinal adverse effects. The robust clinical trial evidence demonstrates consistent benefits in both pruritus reduction and serum bile acid lowering, key endpoints that correlate with improved quality of life and potential for enhanced native liver survival.

The safety profile of maralixibat necessitates vigilant monitoring, particularly for hepatotoxicity, gastrointestinal adverse effects, and fat-soluble vitamin deficiencies, but with appropriate protocols in place, these risks can be effectively managed. The availability of both oral solution and tablet formulations allows for flexible administration across different age groups and patient preferences. Ongoing research continues to explore the potential of maralixibat in other cholestatic conditions, possibly expanding its therapeutic utility in the future. For researchers and clinicians working in rare cholestatic liver diseases, maralixibat represents a paradigm shift from nonsymptomatic management to targeted therapy that addresses the fundamental mechanisms of disease.

References

Comprehensive Application Notes and Protocols for Maralixibat Oral Solution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Maralixibat (marketed as Livmarli) is an orally administered ileal bile acid transporter (IBAT) inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged 3 months and older and progressive familial intrahepatic cholestasis (PFIC) aged 12 months and older [1] [2]. It represents a targeted therapeutic approach for managing the debilitating pruritus associated with these cholestatic liver disorders. By inhibiting the ileal bile acid transporter in the distal ileum, maralixibat disrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion of bile acids and a consequent reduction in systemic bile acid levels [1] [3]. This reduction correlates with the alleviation of pruritus, a primary clinical benefit observed in patients [3].

Table 1: Key Physicochemical and Pharmacological Properties of Maralixibat

Property Description
Drug Class Ileal Bile Acid Transporter (IBAT) Inhibitor [1]
Chemical Formula C₄₀H₅₆N₃O₄S [1]
Molecular Weight 674.96 g/mol [1]
Mechanism of Action Reversible inhibition of the ileal bile acid transporter (IBAT) in the distal ileum, reducing bile acid reabsorption and lowering serum bile acid levels [1] [3]
Brand Name Livmarli [4]

Formulation and Presentation

Maralixibat is available as an oral solution with specific strengths tailored for different indications. For ALGS, the solution is supplied at a concentration of 9.5 mg/mL [5]. For PFIC, a higher concentration solution of 19 mg/mL is used; these two strengths are not interchangeable [5]. The formulation contains propylene glycol at a concentration of 364.5 mg/mL, a critical consideration for pediatric patients under 5 years of age due to the risk of toxicity from excessive intake [6] [5]. The solution should be stored at room temperature, and any unused portion must be discarded 100 days after first opening the bottle [4].

Administration Protocols

Dosing and Titration Schedules

Dosing is weight-based and follows a structured titration schedule to improve tolerability. The specific regimen varies by indication.

Table 2: Dosing Regimen for Alagille Syndrome (ALGS) using 9.5 mg/mL Oral Solution

Patient Weight (kg) Days 1-7 Dose Volume (mL) From Day 8 Dose Volume (mL)
5–6 0.1 0.2
7–9 0.15 0.3
10–12 0.2 0.45
13–15 0.3 0.6
16–19 0.35 0.7
20–24 0.45 0.9
25–29 0.5 1
30–34 0.6 1.25
35–39 0.7 1.5
40–49 0.9 1.75
50–59 1 2.25
60–69 1.25 2.5
≥70 1.5 3

For PFIC, the 19 mg/mL solution is used. Treatment is initiated at 285 mcg/kg once daily [5]. The dose is then titrated upward as tolerated, first to 285 mcg/kg twice daily, then to 428 mcg/kg twice daily, and finally to the target maintenance dose of 570 mcg/kg twice daily [5]. The maximum daily dose volume for the PFIC solution is 2 mL (38 mg) [5].

Administration Instructions
  • Timing: Administer 30 minutes before a meal [5] [4]. For twice-daily PFIC dosing, this should be 30 minutes before the morning and evening meals.
  • Measurement: The provided calibrated oral dosing dispenser (0.5 mL, 1 mL, or 3 mL) must be used to ensure accurate measurement of the dose. Household teaspoons are not accurate enough and must not be used [5] [2].
  • Missed Dose:
    • Once-daily regimen: If missed, take within 12 hours of the scheduled time. If beyond 12 hours, skip the dose and resume the normal schedule the next day [5] [2].
    • Twice-daily regimen: If missed, take within 6 hours of the scheduled time. If beyond 6 hours, skip the dose and resume the normal schedule at the next dose [5].

Stability and Handling

The chemical stability of the prepared oral solution is maintained when stored in the original container at room temperature. From a microbiological perspective, once the bottle is opened, the solution should be used within 100 days, after which any remaining product must be discarded [4]. This 100-day beyond-use date is critical for patient safety and must be clearly labeled on the container when dispensed.

Pharmacological Basis for Administration

Pharmacokinetics and Food Effect

Maralixibat exhibits minimal systemic absorption [1] [3]. After oral administration, plasma concentrations are often below the limit of quantification (0.25 ng/mL) at the recommended doses, which is consistent with its localized site of action in the gastrointestinal tract [1]. Administration with a high-fat meal decreases both the rate (Cmax) and extent (AUC) of absorption by 64.8% to 85.8% compared to the fasted state [1]. To ensure consistent and predictable local activity at the IBAT, the protocol mandates administration in a fasted state, 30 minutes before a meal [5].

Signaling Pathway and Rationale for Timing

The following diagram illustrates the mechanistic rationale behind the pre-meal administration of maralixibat.

G Start Oral Administration of Maralixibat A Local Action in GI Tract (Ileal Bile Acid Transporter Inhibition) Start->A B Reduced Bile Acid Reabsorption from Terminal Ileum A->B C Increased Fecal Bile Acid Excretion B->C D Decreased Systemic Bile Acid Levels B->D E Reduction in Cholestatic Pruritus D->E F High-Fat Meal G Significantly Reduced Maralixibat Absorption F->G G->A Interferes With

Safety and Monitoring Protocols

Pre-Treatment Screening and Baseline Assessments

Before initiating therapy, the following baseline assessments are required:

  • Liver Function: Complete liver tests, including ALT, AST, total bilirubin, direct bilirubin, and INR [6] [5].
  • Fat-Soluble Vitamins: Serum levels of vitamins A, D, E, and K (via INR); initiate supplementation if a deficiency is identified [6] [5].
  • Patient History: Assess for contraindications, including prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, hepatic encephalopathy) [6] [4].
Ongoing Monitoring and Management

Frequent monitoring is essential during treatment, particularly in the initial 6-8 months.

  • Liver Tests: Monitor frequently for treatment-emergent elevations or worsening of liver tests. Dose reduction or interruption is recommended for new abnormalities in the absence of other causes [6] [5].
  • Gastrointestinal Effects: Monitor for diarrhea, abdominal pain, and vomiting, which are the most common adverse reactions. Monitor for dehydration and manage promptly. Consider dose reduction or interruption for persistent or severe GI effects [6].
  • Fat-Soluble Vitamin (FSV) Levels: Monitor periodically during therapy, as maralixibat may impair the absorption of FSVs. Supplement as needed [6] [5].
  • Bone Fractures: Be aware of an increased risk of bone fractures. Monitor for clinical signs and manage FSV deficiency aggressively [6].
  • Propylene Glycol Toxicity: For pediatric patients <5 years old, monitor for signs of toxicity (e.g., CNS, cardiovascular, or respiratory effects), as the oral solution contains propylene glycol [6] [5].

Drug Interaction Management

Maralixibat has several clinically important drug interactions that require specific management protocols.

  • Bile Acid Binding Resins: Drugs such as cholestyramine, colesevelam, and colestipol may bind to maralixibat in the GI tract, reducing its absorption. Administer maralixibat at least 4 hours before or after these agents [6] [4] [7].
  • OATP2B1 Substrates: Based on in vitro data, maralixibat may decrease the absorption of co-administered drugs that are substrates of the OATP2B1 transporter (e.g., statins). Consider monitoring the effects of these OATP2B1 substrates as needed [6] [4].
  • Fat-Soluble Vitamins: As maralixibat may affect their absorption, the dosing of vitamin supplements may need to be adjusted based on periodic monitoring of serum levels [6] [7].

Conclusion

The administration of maralixibat oral solution requires strict adherence to a detailed protocol encompassing precise weight-based dosing, a mandatory titration schedule, and administration 30 minutes before a meal to ensure optimal efficacy. Its use is backed by a comprehensive safety monitoring plan focused on liver function, gastrointestinal adverse reactions, and fat-soluble vitamin status. The availability of a tablet formulation for older patients provides additional flexibility, but the oral solution remains the standard for the pediatric population most affected by these rare cholestatic liver diseases. Following these application notes and protocols is essential for the safe and effective use of maralixibat in both clinical practice and research settings.

References

Comprehensive Clinical Trial Guidelines: Maralixibat Inclusion Criteria & Study Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background & Mechanism of Action

Maralixibat (marketed as LIVMARLI) is an orally administered minimally absorbed inhibitor of the ileal bile acid transporter (IBAT) that targets the enterohepatic circulation of bile acids. By blocking the IBAT protein in the distal ileum, maralixibat reduces bile acid reabsorption, thereby decreasing systemic bile acid accumulation and alleviating the manifestations of cholestatic liver diseases. The drug has received FDA approval for treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged ≥3 months and Progressive Familial Intrahepatic Cholestasis (PFIC) patients aged ≥12 months, making it the first pharmacologic therapy specifically approved for these indications. [1] [2] [3]

The novel mechanism of action of maralixibat represents a significant advancement in the management of cholestatic liver diseases, which previously relied heavily on surgical interventions such as biliary diversion or liver transplantation. Clinical evidence demonstrates that maralixibat not only reduces pruritus but also improves serum bile acid (sBA) levels, growth parameters, and quality of life measures. Additionally, long-term studies suggest potential improvement in transplant-free survival, positioning maralixibat as a disease-modifying therapy rather than merely symptomatic treatment. [3] [4]

General Inclusion & Exclusion Criteria

Common Eligibility Principles

Across clinical trials, maralixibat study populations have shared core eligibility requirements centered around confirmed diagnoses, age parameters, and baseline symptom severity. The inclusion criteria consistently require: (1) genetically confirmed diagnosis of relevant cholestatic disorder (ALGS or specific PFIC subtypes); (2) presence of clinically significant pruritus typically defined as ItchRO(Obs) ≥2; (3) elevated serum bile acids (>3x upper limit of normal in most studies); and (4) written informed consent from guardians/parents with assent when appropriate. These universal elements ensure study populations have confirmed disease pathology with measurable symptoms for efficacy assessment. [5] [3] [4]

The exclusion criteria commonly applied across trials focus on patient safety and minimizing confounding variables: (1) decompensated cirrhosis or imminent need for liver transplantation; (2) severe diarrhea or other gastrointestinal conditions that could be exacerbated by treatment; (3) concurrent use of bile acid binding resins (requires 4-hour separation if necessary); (4) predicted complete absence of BSEP protein in PFIC type 2 patients; and (5) other significant liver diseases that could interfere with assessment. These exclusion parameters aim to identify populations most likely to benefit while minimizing risks. [5] [2] [4]

Special Considerations for Pediatric Populations

Pediatric studies of maralixibat require stringent safety monitoring with specific considerations for developmental stages and growth parameters. For infant populations (<12 months), additional requirements include gestational age at birth ≥36 weeks (or postmenstrual age ≥36 weeks for premature infants) and minimum body weight of 2.5 kg. These criteria address the unique vulnerabilities of infant populations while ensuring safe pharmacokinetic profiles. The RISE study (NCT04729751) specifically evaluated maralixibat in patients 3 months to 1 year of age, establishing safety data for this vulnerable population. [5] [3]

Population-Specific Eligibility Criteria

Table 1: Key Inclusion Criteria Across Different Patient Populations

Population Age Range Diagnostic Requirements Baseline Symptom Severity Key Laboratory Parameters
ALGS (General) ≥3 months to 18 years Genotyped mutation in JAG1 [3] ItchRO(Obs) ≥2.0 [3] sBA >3× ULN for age [4]
PFIC (BSEP/FIC1) 12 months to 18 years Mutated alleles in ABCB11 or ATP8B1 [4] Clinically significant pruritus sBA >3× ULN, GGT <100 IU/L [4]
Infants (Special Population) ≥31 days to <12 months Diagnosis of ALGS or PFIC [5] Symptoms of cholestasis Weight ≥2.5 kg, gestational age ≥36 weeks [5]
Adolescent/Adult Transition ≥16 years Prior maralixibat exposure or new patient [6] ItchRO(Obs) ≥2 for 2 consecutive weeks [6] Willingness to continue long-term monitoring

Table 2: Key Exclusion Criteria Across Different Patient Populations

Exclusion Category ALGS Trials PFIC Trials Infant Studies
Surgical History No surgical biliary diversion [1] No surgical biliary diversion [4] No surgical disruption of enterohepatic circulation [5]
Hepatic Function No decompensated cirrhosis [5] No decompensated cirrhosis [4] No decompensated cirrhosis or imminent transplant need [5]
Genetic Subtypes Not applicable PFIC type 2 with severe BSEP defect [2] [4] PFIC type 2 with severe BSEP defect [2]
Concurrent Conditions No interfering intestinal disorders [5] No severe diarrhea [4] No conditions affecting drug absorption/metabolism [5]
Alagille Syndrome (ALGS) Criteria

The ICONIC trial (NCT02160782) established the foundational eligibility framework for ALGS studies, requiring genetically confirmed JAG1 mutation and moderate-to-severe pruritus (ItchRO[Obs] ≥2). The baseline characteristics of enrolled participants showed a mean age of 5.4 years (SD 4.2) with mean baseline ItchRO(Obs) score of 2.9 and mean sBA level of 283 μmol/L. Notably, 94% of participants had previously received treatments for pruritus, including ursodeoxycholic acid (81%) and rifampicin (74%), indicating a refractory population. Recent real-world evidence has expanded understanding of eligibility to include patients who would have been excluded from initial trials, such as those with prior biliary diversion, concomitant medication reductions, or those under transplant consideration. [1] [3]

Progressive Familial Intrahepatic Cholestasis (PFIC) Criteria

The INDIGO trial (NCT02057718) established distinct eligibility parameters for PFIC populations, with particular emphasis on genetic subtyping as a critical determinant of treatment response. The study enrolled patients with either FIC1 deficiency (ATP8B1 mutations) or BSEP deficiency (ABCB11 mutations), with stringent requirements for GGT levels <100 IU/L at screening to distinguish these PFIC subtypes from other cholestatic disorders. A key finding was that response to maralixibat was highly dependent on PFIC subtype, with patients having non-truncating BSEP mutations (nt-BSEP) showing the most significant improvements in sBA levels and pruritus. This highlights the importance of comprehensive genotyping during screening processes. [4]

Detailed Assessment Protocols & Methodologies

Efficacy Endpoint Measurements

Pruritus assessment represents the primary efficacy endpoint in maralixibat trials, measured using the Itch Reported Outcome (ItchRO) tool. This validated instrument uses a 0-4 point scale where 0 represents no itching and 4 indicates very severe itching, with a ≥1-point reduction considered clinically meaningful. The assessment takes into account itch-related symptoms including skin damage, sleep disturbances, and irritability. ItchRO(Obs) is completed by caregivers for younger children, while ItchRO(Pt) is completed independently by participants aged ≥9 years or with caregiver assistance for children aged 5-8 years. Assessments are typically conducted twice daily (morning and evening) to capture diurnal variations, with baseline scores calculated as the average of daily scores over 2 consecutive weeks during screening. [3]

Serum bile acid (sBA) monitoring serves as a key biochemical endpoint, with measurements obtained through fasting blood samples collected at consistent times relative to dosing. The analytical methodology typically involves enzymatic or chromatographic techniques with established reference ranges. In PFIC trials, sBA response is specifically defined as reduction in sBA of >75% from baseline or absolute concentrations <102 μmol/L, thresholds derived from surgical literature that correlate with long-term native liver survival. For reliable assessment, the average of multiple pre-dose measurements during screening establishes the baseline, with periodic monitoring throughout the study including around dose adjustments. [3] [4]

Additional Monitoring Parameters

Growth and nutritional parameters are critical secondary endpoints, particularly in pediatric populations. Z-scores for height and weight are calculated using WHO growth standards, with measurements obtained at each study visit using calibrated equipment. Fat-soluble vitamin (FSV) levels (A, D, E, K) are monitored through serum concentrations at baseline and periodic intervals, with additional monitoring for clinical signs of deficiency such as bone fractures or bleeding tendencies. Liver function tests including total and direct bilirubin, ALT, AST, GGT, and cholesterol are tracked, with particular attention to patterns that may indicate disease progression versus drug-related effects. [6] [3]

Visual Experimental Workflows

Patient Screening & Eligibility Determination

architecture Start Patient Pre-Screening Diagnosis Confirm Genetic Diagnosis Start->Diagnosis AgeCheck Verify Age Eligibility Diagnosis->AgeCheck SymptomAssess Assess Pruritus Severity (ItchRO ≥2) AgeCheck->SymptomAssess LabEval Laboratory Evaluation (sBA >3× ULN, Liver Function) SymptomAssess->LabEval Exclude Apply Exclusion Criteria LabEval->Exclude Final Eligibility Confirmation Exclude->Final

Figure 1: Patient Screening and Eligibility Determination Workflow

Efficacy Assessment Methodology

architecture Baseline Baseline Assessment (2-week observation) Pruritus Pruritus Evaluation (Daily ItchRO morning/evening) Baseline->Pruritus Biochemical Biochemical Monitoring (sBA, Liver Function, FSV) Pruritus->Biochemical Growth Growth Parameters (Height/Weight Z-scores) Biochemical->Growth Safety Safety Monitoring (AEs, Concomitant Medications) Growth->Safety Analysis Endpoint Analysis Safety->Analysis

Figure 2: Efficacy Assessment Methodology and Monitoring Schedule

Safety Monitoring & Management Protocols

Common Adverse Event Monitoring

Gastrointestinal events represent the most frequently observed adverse effects, with diarrhea being particularly common. Investigators should implement proactive monitoring for new or worsening gastrointestinal symptoms, including tracking stool frequency and consistency using standardized tools like the Bristol Stool Scale. Protocol-defined management strategies include dose adjustment or temporary interruption for severe cases, with particular attention to signs of dehydration. Additionally, liver function monitoring is essential, as elevations in transaminases or bilirubin may occur against the background of underlying liver disease. The prescribing information recommends blood tests and physical examinations before initiation and during treatment to distinguish drug-induced liver injury from natural disease progression. [2] [3]

Special Safety Considerations

Fat-soluble vitamin (FSV) deficiency requires particular attention as it is common in cholestatic patients and may worsen during treatment. Protocols mandate baseline and periodic monitoring of vitamin A, D, E, and K levels, with supplementation adjustments based on results. Additionally, growth parameters should be closely tracked in pediatric patients, as improvements may indicate treatment effectiveness while declines may signal disease progression or nutritional issues. For patients transitioning from childhood to adulthood, long-term monitoring should include bone health assessments, as FSV deficiencies may impact bone density. These comprehensive safety protocols ensure that risks are identified and managed appropriately throughout the treatment course. [2] [3]

Conclusion

The inclusion criteria and assessment protocols for maralixibat clinical trials have evolved substantially from initial randomized controlled trials to real-world evidence generation. The stringent eligibility requirements of early phase studies established the foundation for efficacy and safety, while subsequent expanded access programs have demonstrated the drug's utility in broader clinical contexts. Researchers should note the critical importance of genetic subtyping particularly for PFIC patients, as response correlates strongly with specific mutation types. Additionally, the validated patient-reported outcome measures and systematic safety monitoring frameworks provide robust methodological approaches applicable to other rare disease drug development programs.

The continuing investigation of maralixibat for other conditions such as cystic fibrosis-associated constipation (NCT06413368) demonstrates the expanding therapeutic potential of IBAT inhibition. As research progresses, further refinement of eligibility criteria and assessment methodologies will continue to optimize patient selection and outcomes assessment for this novel therapeutic approach. [7]

References

Comprehensive Application Notes and Protocols for Maralixibat Pediatric Dosing in Cholestatic Liver Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Maralixibat (brand name Livmarli) represents a significant advancement in the management of cholestatic pruritus in pediatric patients with rare liver diseases. This orally-administered small molecule functions as a potent and selective inhibitor of the ileal bile acid transporter (IBAT) located in the distal ileum [1]. By targeting this specific transporter, maralixibat disrupts the enterohepatic circulation of bile acids, which is typically hyperactive in cholestatic liver conditions. The therapeutic effect is achieved through reduced reabsorption of bile acids from the terminal ileum, resulting in increased fecal excretion of bile acids and consequent reduction in systemic bile acid burden [2] [1]. This mechanism directly addresses the pathophysiology underlying cholestatic pruritus, as elevated serum bile acids are strongly correlated with the intensity of itching in these conditions.

The United States Food and Drug Administration (FDA) granted initial approval for maralixibat in September 2021 for the treatment of cholestatic pruritus in patients 3 months of age and older with Alagille syndrome (ALGS) [1] [3]. Subsequently, its indication was expanded to include treatment of cholestatic pruritus in patients 12 months of age and older with progressive familial intrahepatic cholestasis (PFIC) [3]. The drug is available in two formulations: oral solution (9.5 mg/mL for ALGS; 19 mg/mL for PFIC) and multiple tablet strengths (10 mg, 15 mg, 20 mg, and 30 mg) to accommodate diverse patient needs and preferences [4] [5] [3].

Approved Indications and Target Populations

Alagille Syndrome (ALGS)

Maralixibat is indicated for the treatment of cholestatic pruritus in patients with ALGS who are 3 months of age and older [6] [3]. ALGS is a complex multisystem autosomal dominant disorder characterized by reduced intrahepatic bile ducts, leading to chronic cholestasis, severe pruritus, and growth retardation [2]. The cardinal feature of ALGS is chronic cholestasis, which manifests with intense pruritus that profoundly impacts quality of life. Before the availability of targeted pharmacotherapy like maralixibat, a substantial proportion of ALGS patients (over 40% in recent US multicenter series) required liver transplantation before age 5, primarily due to intractable pruritus rather than liver failure [2].

Progressive Familial Intrahepatic Cholestasis (PFIC)

The indication for PFIC includes patients 12 months of age and older [3]. PFIC represents a group of autosomal recessive disorders characterized by impaired bile formation and progressive liver disease, often leading to cirrhosis and liver failure in childhood or adolescence [5]. It is important to note the limitation of use specified in the prescribing information: maralixibat is not recommended in a subgroup of PFIC type 2 patients with specific ABCB11 variants resulting in non-functional or complete absence of bile salt export pump (BSEP) protein [3].

Comprehensive Dosing Protocols and Formulations

Weight-Based Dosing for Alagille Syndrome

Table 1: Maralixibat Dosing Protocol for Alagille Syndrome (Oral Solution 9.5 mg/mL)

Patient Weight (kg) Days 1-7 (190 mcg/kg once daily) Beginning Day 8 (380 mcg/kg once daily)
5-6 kg 0.1 mL 0.2 mL
7-9 kg 0.15 mL 0.3 mL
10-12 kg 0.2 mL 0.45 mL
13-15 kg 0.3 mL 0.6 mL
16-19 kg 0.35 mL 0.7 mL
20-24 kg 0.45 mL 0.9 mL
25-29 kg 0.5 mL 1 mL
30-34 kg 0.6 mL 1.25 mL
35-39 kg 0.7 mL 1.5 mL
40-49 kg 0.9 mL 1.75 mL
50-59 kg 1 mL 2.25 mL
60-69 kg 1.25 mL 2.5 mL
≥70 kg 1.5 mL 3 mL

Maximum daily dose: 28.5 mg (3 mL) per day for oral solution; 30 mg per day for tablets [6] [4] [5]

The dosing regimen for ALGS follows a standard titration approach: treatment is initiated at 190 mcg/kg once daily for the first 7 days, followed by an increase to the maintenance dose of 380 mcg/kg once daily beginning on day 8, as tolerated [6] [4]. This titration strategy helps minimize gastrointestinal adverse events while allowing patients to acclimatize to the medication. The dose should be administered 30 minutes before the first meal of the day to optimize absorption and efficacy [6] [4] [7].

Table 2: Maralixibat Tablet Dosing for Alagille Syndrome (Patients ≥25 kg)

Patient Weight (kg) Days 1-7 (190 mcg/kg once daily) Beginning Day 8 (380 mcg/kg once daily)
<25 kg Use oral solution Use oral solution
25-32 kg - 10 mg
33-43 kg - 15 mg
44-65 kg 10 mg 20 mg
≥66 kg 15 mg 30 mg

Tablets should only be used in patients ≥25 kg who can swallow tablets [4] [5]

Weight-Based Dosing for Progressive Familial Intrahepatic Cholestasis

Table 3: Maralixibat Dosing Protocol for PFIC (Oral Solution 19 mg/mL)

Patient Weight (kg) 285 mcg/kg (once daily titrated to BID) 428 mcg/kg (BID) 570 mcg/kg (BID as tolerated)
5 kg 0.1 mL 0.1 mL 0.15 mL
6-7 kg 0.1 mL 0.15 mL 0.2 mL
8 kg 0.1 mL 0.2 mL 0.25 mL
9 kg 0.15 mL 0.2 mL 0.25 mL
10-12 kg 0.15 mL 0.25 mL 0.3 mL
13-15 kg 0.2 mL 0.3 mL 0.4 mL
16-19 kg 0.25 mL 0.4 mL 0.5 mL
20-24 kg 0.3 mL 0.5 mL 0.6 mL
25-29 kg 0.4 mL 0.6 mL 0.8 mL
30-34 kg 0.45 mL 0.7 mL 0.9 mL
35-39 kg 0.6 mL 0.8 mL 1 mL
40-49 kg 0.6 mL 0.9 mL 1 mL
50-59 kg 0.8 mL 1 mL 1 mL
≥60 kg 0.9 mL 1 mL 1 mL

Maximum daily dose: 38 mg (2 mL) per day for oral solution; 40 mg per day for tablets [5] [8]

For PFIC, the dosing regimen is more complex, requiring a gradual titration over multiple steps. Treatment is initiated at 285 mcg/kg once daily in the morning, then increased to 285 mcg/kg twice daily, followed by 428 mcg/kg twice daily, and finally to the target maintenance dose of 570 mcg/kg twice daily as tolerated [5] [8]. Each dose should be administered 30 minutes before a meal [8]. The two strengths of LIVMARLI Oral Solution (9.5 mg/mL and 19 mg/mL) should not be substituted for one another when treating PFIC patients, as this could result in significant dosing errors [5] [3].

Table 4: Maralixibat Tablet Dosing for PFIC (Patients ≥25 kg)

Patient Weight (kg) 285 mcg/kg BID 428 mcg/kg BID 570 mcg/kg BID
<25 kg Use oral solution Use oral solution Use oral solution
25-32 kg 15 mg - -
33-43 kg 10 mg 15 mg 20 mg
≥44 kg 15 mg 20 mg 20 mg

Tablets should only be used in patients ≥25 kg who can swallow tablets [5] [8]

Clinical Evidence and Efficacy Data

Efficacy in Alagille Syndrome

The efficacy of maralixibat for ALGS was established in two randomized, double-blind, placebo-controlled trials (ITCH [NCT02057692] and IMAGO [NCT01903460]) with subsequent extension phases (IMAGINE II [NCT02117713] and IMAGINE [NCT02047318]) [2]. These studies enrolled children with ALGS aged 2-18 years with confirmed JAG1 or NOTCH2 mutations, evidence of cholestasis, and intractable pruritus. The primary efficacy endpoints focused on pruritus assessment and quality of life measures.

At week 48 of the extension studies, statistically and clinically significant improvements were observed across multiple endpoints. The least square mean improvements included:

  • ItchRO(Obs) score: -1.59 points (95% CI: -1.81, -1.36) on a 0-4 scale
  • Clinician Scratch Scale (CSS): -1.36 points (95% CI: -1.67, -1.05) on a 0-4 scale
  • PedsQL Total Score: +10.17 points (95% CI: 4.48, 15.86) on a 0-100 scale
  • Multidimensional Fatigue Scale (MFS): +13.97 points (95% CI: 7.85, 20.08) on a 0-100 scale [2]

These improvements were clinically meaningful, as the predefined thresholds for clinical significance were ≤-1.0 for pruritus instruments and ≥+10 for quality of life measures. The beneficial effects remained durable through week 72 and end of treatment, demonstrating the sustainability of response [2].

Biochemical parameters also showed significant changes. Serum bile acids decreased substantially, along with reductions in cholesterol levels and platelet counts. Alanine aminotransferase (ALT) showed an increase, while total bilirubin and albumin remained stable, suggesting preservation of liver function despite the ALT elevation [2].

Efficacy in Progressive Familial Intrahepatic Cholestasis

The efficacy of maralixibat in PFIC was evaluated in the MARCH-PFIC study (NCT03905330), a randomized, double-blind, placebo-controlled trial followed by an open-label extension [5] [8]. Patients with PFIC (types 1, 2, 3, 4, or 6) aged 1-17 years with severe pruritus were included. The primary endpoint was pruritus assessment using the PRUCISION instrument.

Maralixibat demonstrated significant reduction in pruritus compared to placebo, with improvements observed as early as 2 weeks after initiation of treatment. These therapeutic benefits were sustained through 2 years of continuous treatment, indicating durable response [8]. The rapid onset of action is particularly valuable in this population, where pruritus is often severe and debilitating.

Diagram: Maralixibat Mechanism of Action and Clinical Effects

G IBAT_Inhibition Maralixibat inhibits IBAT in distal ileum Reduced_Reabsorption Reduced bile acid reabsorption from terminal ileum IBAT_Inhibition->Reduced_Reabsorption Increased_Excretion Increased fecal excretion of bile acids Reduced_Reabsorption->Increased_Excretion Reduced_Systemic Reduced systemic bile acid levels Increased_Excretion->Reduced_Systemic Clinical_Effects Clinical Effects: • Reduced pruritus • Improved quality of life • Decreased serum bile acids Reduced_Systemic->Clinical_Effects

Experimental Protocols and Methodologies

Clinical Trial Design and Patient Selection

The development program for maralixibat employed sophisticated clinical trial designs that incorporated initial placebo-controlled phases followed by long-term extension studies to assess both efficacy and safety [2]. Key elements of the trial methodology included:

  • Patient Population: Pediatric patients (ages 2-18) with genetically confirmed ALGS (JAG1 or NOTCH2 mutations) or PFIC (various types), evidence of cholestasis (serum bile acids >3 × upper limit of normal), and intractable pruritus [2].
  • Pruritus Assessment: Multi-dimensional pruritus assessment using both patient-reported (ItchRO) and clinician-reported (Clinician Scratch Scale) instruments. The ItchRO instrument captures both observer-reported (ItchRO[Obs]) and patient-reported (ItchRO[Pt]) outcomes on a 5-point scale (0-4) [2].
  • Quality of Life Measurement: Validated pediatric quality of life instruments including PedsQL Total Score and Multidimensional Fatigue Scale module, with scores scaled from 0-100 [2].
  • Randomization and Blinding: Initial 13-week randomized, double-blind, placebo-controlled phases followed by open-label extension studies [2].
Dosing Protocol in Clinical Trials

In the clinical trials, maralixibat was administered using a dose escalation protocol to maximize tolerability. For ALGS studies, the dose was initiated at 190 mcg/kg once daily and increased to 380 mcg/kg once daily after one week [2]. For PFIC studies, a more gradual titration was employed: starting at 285 mcg/kg once daily, increasing to twice daily, then to 428 mcg/kg twice daily, and finally to 570 mcg/kg twice daily as tolerated [5] [8].

Diagram: Clinical Trial Design and Endpoints

G Screening Screening and Baseline Assessment Randomized Randomized, Double-blind, Placebo-controlled Phase (13 weeks) Screening->Randomized Extension Open-label Extension Phase (Up to 288 weeks) Randomized->Extension Endpoints Primary Endpoints: • Pruritus scores (ItchRO, CSS) • Quality of life (PedsQL, MFS) • Serum bile acids • Safety parameters Extension->Endpoints Assessed at weeks 48, 72, and end of treatment

Safety Profile and Monitoring Requirements

Contraindications and Warnings

Maralixibat is contraindicated in patients with prior or active hepatic decompensation events, including variceal hemorrhage, ascites, or hepatic encephalopathy [4] [3]. Several boxed warnings require careful attention:

  • Hepatotoxicity: Maralixibat treatment is associated with potential for drug-induced liver injury. In clinical trials, treatment-emergent elevations of liver tests or worsening of liver tests occurred [4] [3]. Baseline liver tests must be obtained and monitored during treatment, with dose reduction or interruption considered if abnormalities occur in the absence of other causes [3].
  • Gastrointestinal Adverse Reactions: Diarrhea and abdominal pain were the most common adverse reactions reported in clinical trials [4] [3]. Patients should be monitored for dehydration, and treatment should be promptly initiated if it occurs. Dose reduction or interruption may be necessary for persistent diarrhea or diarrhea accompanied by bloody stool, vomiting, dehydration requiring treatment, or fever [3].
  • Fat-Soluble Vitamin (FSV) Deficiency: Patients with ALGS and PFIC often have FSV deficiency at baseline, and maralixibat may adversely affect absorption of vitamins A, D, E, and K [6] [3]. Treatment-emergent bone fractures have been observed more frequently with maralixibat compared with placebo [4] [3]. Baseline FSV levels should be obtained and monitored during treatment, with supplementation initiated if deficiency is diagnosed [3].
Adverse Reaction Profile

In clinical trials for ALGS, the most common adverse reactions (≥5%) were: diarrhea, abdominal pain, vomiting, fat-soluble vitamin deficiency, liver test abnormalities, and bone fractures [4] [3]. For PFIC, the most common adverse reactions included: diarrhea, fat-soluble vitamin deficiency, abdominal pain, liver test abnormalities, hematochezia, and bone fractures [8].

The safety profile is characterized by predominantly gastrointestinal events, which are often manageable with dose adjustments and typically decrease in frequency over time. In the long-term extension studies, discontinuation due to adverse events occurred in 9 out of 57 participants (15.8%), with 6 of these discontinuations attributable to increased ALT or total bilirubin [2].

Required Monitoring Protocols

Baseline Assessments:

  • Comprehensive liver tests (ALT, AST, total bilirubin, direct bilirubin, INR)
  • Serum bile acid levels
  • Fat-soluble vitamin (A, D, E, and K) levels
  • Nutritional status assessment
  • Bone health assessment (particularly in patients with history of fractures) [3]

Ongoing Monitoring:

  • Liver tests frequently for the first 6-8 months after starting therapy, and as clinically indicated thereafter
  • Regular monitoring of fat-soluble vitamin levels with supplementation as needed
  • Growth parameters in pediatric patients
  • Vigilance for gastrointestinal adverse effects, with prompt intervention [3]

Drug Interactions and Administration Guidelines

Significant Drug Interactions
  • Bile Acid Sequestrants (cholestyramine, colesevelam, colestipol): Maralixibat should be administered at least 4 hours before or 4 hours after bile acid binding resins, as concurrent administration may reduce maralixibat's absorption and efficacy [6] [7] [3].
  • OATP2B1 Substrates (e.g., statins): A decrease in absorption of OATP2B1 substrates due to inhibition by maralixibat in the gastrointestinal tract cannot be ruled out. Consider monitoring the drug effects of OATP2B1 substrates as needed [4] [8].
Important Administration Instructions
  • Timing: Administer 30 minutes before a meal (for once daily dosing, before the first meal of the day; for twice daily dosing, before morning and evening meals) [6] [4] [8].
  • Formulation Selection: Use LIVMARLI Oral Solution 9.5 mg/mL for ALGS and LIVMARLI Oral Solution 19 mg/mL for PFIC. The two strengths should not be substituted for one another when treating PFIC patients [5] [3].
  • Measurement: Use only the calibrated measuring device provided for oral solution administration. Household teaspoons and tablespoons are not adequate measuring devices and may lead to dosing errors [4].
  • Storage: Store in original container below 30°C (86°F). Discard any remaining oral solution 100 days after first opening the bottle [5] [3].
  • Missed Dose: For once-daily dosing: if a dose is missed within 12 hours of the usual time, take as soon as possible and resume regular schedule. If missed by more than 12 hours, omit dose and resume regular schedule [4] [5]. For twice-daily dosing: if a dose is missed within 6 hours of the usual time, take as soon as possible; if beyond 6 hours, omit dose and resume regular schedule [5] [8].

Conclusion

Maralixibat represents a significant therapeutic advancement for pediatric patients suffering from cholestatic pruritus associated with Alagille syndrome and progressive familial intrahepatic cholestasis. The precisely calibrated, weight-based dosing protocols, available in both oral solution and tablet formulations, allow for individualized treatment approaches across diverse pediatric age and weight ranges. The documented efficacy in reducing debilitating pruritus and improving quality of life, combined with a manageable safety profile, positions this IBAT inhibitor as an important treatment option for these rare cholestatic liver diseases.

The clinical development program for maralixibat exemplifies rigorous orphan drug development, with sophisticated trial designs that successfully demonstrated both short-term efficacy and long-term durability of effect. Continued post-marketing surveillance and further studies in younger patient populations will continue to refine the optimal use of this targeted therapy in clinical practice.

References

Maralixibat Administration: Food Interactions and Clinical Application Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Maralixibat and Food-Drug Interactions

Maralixibat (marketed as Livmarli) is an orally administered ileal bile acid transporter (IBAT) inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). As a minimally absorbed small molecule, its pharmacokinetics and therapeutic efficacy are significantly influenced by food intake and administration timing. Understanding these interactions is critical for researchers and clinicians aiming to optimize dosing regimens and maximize clinical outcomes in drug development and therapeutic applications [1] [2].

The enterohepatic circulation of bile acids represents a critical pathway in cholesterol metabolism and pruritogen reduction. Maralixibat targets the apical sodium-dependent bile acid transporter (ASBT) in the distal ileum, competitively inhibiting bile acid reabsorption and promoting fecal excretion. This mechanism underlies its therapeutic effect in cholestatic liver diseases, where reduced serum bile acid levels correlate with improvement in pruritus and other disease manifestations [3] [2]. The following diagram illustrates this mechanism and the food effect:

G cluster_food_effect Food Effect Food Food Intake Maralixibat Maralixibat Administration Food->Maralixibat Decreases absorption when taken with food IBAT IBAT Inhibition (Distal Ileum) Maralixibat->IBAT Local action in GI tract Efficacy Therapeutic Efficacy Maralixibat->Efficacy Minimal systemic exposure required BileAcids Bile Acid Reabsorption IBAT->BileAcids Reduces SystemicExp Systemic Exposure BileAcids->SystemicExp Decreases SystemicExp->Efficacy Enhances pruritus reduction

Figure 1: Mechanism of Action of Maralixibat and Food Interaction Effects. Food intake concurrently with maralixibat administration decreases absorption and reduces systemic exposure, potentially impacting therapeutic efficacy. IBAT = ileal bile acid transporter.

Drug Properties and Food Effect Mechanism

Maralixibat exhibits unique pharmacokinetic properties that differentiate it from systemically absorbed drugs. As a minimally absorbed agent, it acts locally within the gastrointestinal tract, with plasma concentrations often below the quantification limit (0.25 ng/mL) at therapeutic doses. This localized action presents both advantages and challenges for dosing optimization, particularly regarding food interactions [1] [2].

The physicochemical properties of maralixibat contribute to its food-dependent absorption pattern. With a molecular weight of 674.96 g/mol and high protein binding (91%), the drug's absorption is significantly impaired when taken with food, particularly high-fat meals. Pharmacokinetic studies demonstrate that administration with food reduces both the rate (Cmax) and extent (AUC) of absorption by 64.8% to 85.8% compared to fasting conditions. This substantial reduction stems from physicochemical interactions between the drug and food components, potentially including encapsulation in lipid micelles or binding to food particles that limit access to the intestinal site of action [2].

Table 1: Pharmacokinetic Parameters of Maralixibat Under Fasting and Fed Conditions

Parameter Fasting Conditions High-Fat Meal Conditions Change (%) Clinical Significance
Cmax (peak concentration) 1.65 ng/mL 0.24-0.58 ng/mL ↓64.8-85.8% Reduced peak exposure
AUC (area under curve) 3.43 ng·h/mL 0.49-1.21 ng·h/mL ↓64.8-85.8% Reduced overall exposure
Tmax (time to peak) 0.75 hours Delayed Variable Slower onset of action
Plasma Concentrations Often undetectable (<0.25 ng/mL) Consistently undetectable N/A Local GI action predominates

Supporting evidence from studies with similar IBAT inhibitors reinforces these findings. Research on sodium 4-phenylbutyrate (NaPB) demonstrated that preprandial administration increased peak plasma concentration and AUC by approximately 2.5-fold compared to postprandial dosing. This parallel suggests a class effect for IBAT inhibitors regarding food interactions, highlighting the importance of optimal administration timing for maximizing therapeutic potential [4].

Administration Protocol and Clinical Recommendations

Standardized Dosing and Titration

Based on comprehensive pharmacokinetic studies and clinical trial data, a standardized administration protocol has been established for maralixibat. The recommended dosage for Alagille syndrome is 380 µg/kg once daily, taken at least 30 minutes before the first meal of the day. This specific timing ensures maximal drug exposure at the IBAT site during the postprandial surge in bile acid delivery to the distal ileum, optimizing therapeutic efficacy [1] [5].

For treatment initiation, a dose escalation strategy is recommended to improve gastrointestinal tolerance. Therapy should begin at 190 µg/kg once daily for the first week, increasing to the maintenance dose of 380 µg/kg once daily thereafter, as tolerated. The maximum recommended daily dose is 28.5 mg (equivalent to 3 mL of the oral solution). This gradual titration approach mitigates initial gastrointestinal adverse effects while allowing the patient to adapt to the medication [1] [5].

For Progressive Familial Intrahepatic Cholestasis (PFIC), the recommended dosage is 570 µg/kg twice daily, with each dose taken at least 30 minutes before a meal. The same dose escalation principle applies, starting at half the therapeutic dose for the first week before increasing to the full maintenance dose. This bidirectional dosing adjustment (both per-kilogram and based on indication) underscores the need for precise weight-based calculations and indication-specific protocols in both clinical practice and study design [5].

Clinical Monitoring and Safety Considerations

The long-term management of patients on maralixibat requires diligent monitoring for potential complications. Three key areas demand particular attention:

  • Fat-soluble vitamin (FSV) status: Maralixibat's mechanism of action may impair absorption of fat-soluble vitamins (A, D, E, K). Baseline levels should be established before treatment initiation and monitored periodically throughout therapy. Supplementation should be initiated when deficiencies are identified, and treatment discontinuation considered if deficiencies persist or worsen despite supplementation [6] [5].

  • Liver function tests: Hepatic monitoring is essential due to the potential for liver test abnormalities. Baseline transaminases (ALT, AST) and bilirubin levels should be obtained, with regular monitoring throughout treatment. Dose adjustments or discontinuation may be necessary for persistent elevations, particularly in patients with pre-existing liver impairment [6] [3].

  • Gastrointestinal adverse effects: Diarrhea, abdominal pain, and vomiting are commonly reported. These typically occur during the initial treatment phase and often resolve with continued therapy. Patient education regarding these potential effects and their usual transient nature improves medication adherence [1] [3].

Table 2: Clinical Monitoring Protocol for Maralixibat Therapy

Parameter Baseline Monitoring Frequency Action Threshold Management
Fat-soluble Vitamins Measure levels of A, D, E, K Every 3 months for first year, then every 6-12 months Any deficiency below reference range Initiate supplementation; consider discontinuation if persistent despite supplementation
Liver Function Tests ALT, AST, bilirubin Every 3 months for first year, then every 6 months Persistent elevation >3× ULN Dose reduction or treatment discontinuation
Growth Parameters (in pediatric patients) Height, weight, BMI Z-scores At each clinic visit (every 3-6 months) Deviation from growth trajectory Nutritional assessment and intervention
Pruritus Assessment ItchRO score At each clinic visit and between visits via patient diary <1-point improvement on 0-4 scale Consider dose adjustment or alternative therapy

Special populations require additional considerations. For patients with preexisting liver impairment, including those with portal hypertension, decompensated cirrhosis, or hepatic decompensation, maralixibat is contraindicated due to the potential for worsening hepatic function. Similarly, caution is warranted in patients with active gastrointestinal conditions that might be exacerbated by the drug's effect on bile acid concentration in the colon [6] [5].

Drug Interaction Management

Maralixibat's potential for pharmacokinetic interactions is relatively low due to its minimal systemic absorption. However, several clinically significant interactions warrant careful management in both clinical practice and study design:

  • Statins and other lipid-lowering agents: Maralixibat may reduce the absorption and efficacy of cerivastatin and potentially other statins. This interaction likely extends to other lipophilic medications that rely on bile acid-mediated absorption. In clinical practice, this may necessitate dose adjustments, closer monitoring of efficacy parameters, or consideration of alternative agents [6].

  • Bile acid sequestrants: Concurrent administration with cholestyramine, colesevelam, or colestipol is contraindicated within 4 hours of maralixibat dosing. These agents would bind maralixibat in the gastrointestinal tract, preventing its access to the IBAT target and rendering it therapeutically ineffective. This interaction is particularly relevant given that these medications might be prescribed for similar indications [5].

  • Fat-soluble vitamin supplements: While not a direct drug interaction, maralixibat's effect on fat-soluble vitamin absorption necessitates temporal separation of vitamin supplements from drug administration. Supplements should ideally be administered at a different time of day, with monitoring of serum levels to ensure adequate absorption [6].

Table 3: Clinically Significant Drug Interactions with Maralixibat

Interacting Drug Class Specific Examples Mechanism Clinical Impact Management Recommendation
HMG-CoA Reductase Inhibitors Cerivastatin, atorvastatin, simvastatin Reduced absorption of statins Potential reduction in lipid-lowering efficacy Monitor lipid levels; consider dose adjustment or alternative statin
Bile Acid Sequestrants Cholestyramine, colesevelam, colestipol Binding in GI tract Reduced maralixibat efficacy Administer at least 4 hours apart
Other Lipophilic Drugs Cyclosporine, tacrolimus, warfarin Theoretical: reduced absorption Potential reduction in efficacy Monitor drug levels or clinical effect; consider temporal separation
Fat-Soluble Vitamin Supplements Vitamin A, D, E, K Reduced absorption Worsening of deficiencies Administer at different time; monitor serum levels

From a research perspective, these interactions highlight the importance of systematic interaction screening during drug development. For preclinical assessment, in vitro models examining IBAT inhibition should be complemented with absorption studies using simulated fed and fasted conditions. Clinical trials should incorporate specific drug interaction modules for commonly co-administered medications in target populations, with particular attention to drugs with narrow therapeutic indices [6] [2].

Experimental Protocols for Food Effect Assessment

Clinical Pharmacokinetic Study Design

Rigorous evaluation of food effects on maralixibat requires well-controlled clinical studies. The following protocol outlines a comprehensive approach suitable for regulatory submission:

  • Study Population: Healthy adults (n=24-36) or patients with target conditions (ALGS/PFIC) when appropriate. Healthy volunteer studies provide initial pharmacokinetic data, while patient studies confirm findings in the target population.

  • Study Design: Randomized, open-label, single-dose, three-treatment, three-period crossover design comparing:

    • Fasting reference: Maralixibat administered after an overnight fast (≥10 hours)
    • High-fat meal: Maralixibat administered 30 minutes before a standardized high-fat breakfast (800-1000 calories, 50% fat)
    • Standard meal: Maralixibat administered 30 minutes before a typical moderate-fat meal
  • Dosing and Administration: Single dose of maralixibat (typical therapeutic dose of 9.5 mg or 380 µg/kg based on 25 kg reference patient) administered with 240 mL water.

  • Pharmacokinetic Sampling: Pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Given the low systemic exposure, highly sensitive analytical methods (LC-MS/MS) with lower limits of quantification of 0.1-0.25 ng/mL are essential.

  • Statistical Analysis: ANOVA on log-transformed Cmax, AUC0-t, and AUC0-∞ with sequence, period, treatment as fixed effects and subject as random effect. Food effect concluded if 90% confidence intervals for fed/fasting ratios fall within 80-125% for no effect boundaries.

This standardized approach allows systematic quantification of food effects while controlling for inter- and intra-subject variability [4] [2].

In Vitro and Preclinical Assessment Methods

Complementary nonclinical studies provide mechanistic insights and support clinical findings:

  • Solubility and Permeability Assays:

    • Determine maralixibat solubility in fasted and fed state simulated intestinal fluids (FaSSIF/FeSSIF)
    • Assess permeability using Caco-2 cell monolayers or artificial membranes
    • Measure log P and pKa to understand physicochemical properties
  • In Vitro IBAT Inhibition Potency:

    • Cell-based assays using transfected HEK293 or CHO cells expressing human IBAT
    • Compare IC50 values under various conditions simulating fed and fasted states
    • Assess reversibility and time-dependence of inhibition
  • Animal Model Validation:

    • Appropriate rodent or non-rodent models expressing IBAT
    • Comparative pharmacokinetic and pharmacodynamic assessments under fasted and fed conditions
    • Correlation of systemic exposure with target engagement biomarkers

These methodologies provide a comprehensive preclinical package that informs clinical study design and supports regulatory strategy [4].

Conclusion and Research Implications

The administration timing of maralixibat relative to food intake represents a critical factor in optimizing therapeutic efficacy. The recommended protocol of administering the drug 30 minutes before morning and evening meals maximizes bile acid diversion while minimizing interference with absorption. This guidance is consistent across indications, though dosing frequency and amount differ between ALGS and PFIC [1] [5].

For drug development professionals, these findings highlight the importance of comprehensive food-effect assessments early in clinical development. The substantial reduction in maralixibat exposure when administered with food underscores how fasting conditions can dramatically influence bioavailability even for minimally absorbed drugs. Future research should explore the development of formulation strategies that mitigate food effects while maintaining the therapeutic advantage of local action.

From a clinical perspective, these protocols emphasize the need for patient education on proper administration timing. The significant food interaction necessitates clear communication to ensure adherence to pre-prandial dosing, particularly in pediatric populations where administration routines may be challenging. As the therapeutic landscape for cholestatic liver diseases evolves, these maralixibat administration protocols provide a foundation for optimizing clinical outcomes through scientifically-driven dosing strategies [5] [3].

References

Comprehensive Application Notes and Protocols for Maralixibat Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Maralixibat (marketed as Livmarli) is an orally administered ileal bile acid transporter (IBAT) inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). [1] [2] As a therapeutic advancement for these rare cholestatic liver conditions, maralixibat represents the first FDA-approved treatment specifically for cholestatic pruritus in Alagille syndrome, addressing a significant unmet medical need. [1] [2]

The drug operates through a novel mechanistic approach by reversibly inhibiting the ileal bile acid transporter (IBAT) in the distal ileum, which is responsible for the reabsorption of approximately 95% of bile acids during enterohepatic circulation. [1] [2] This inhibition leads to increased fecal excretion of bile acids, resulting in a reduction of the overall bile acid pool in the body and decreased serum bile acid levels. [1] [2] Although the precise mechanism by which maralixibat alleviates pruritus is not fully elucidated, it is correlated with reductions in serum bile acid concentrations, which are known to be elevated in cholestatic liver diseases and associated with the severity of itching. [1] [2]

Table 1: Maralixibat Fundamental Characteristics

Characteristic Details
Drug Class Ileal Bile Acid Transporter (IBAT) Inhibitor [1] [2]
Approved Indications Cholestatic pruritus in Alagille Syndrome (ALGS) and Progressive Familial Intrahepatic Cholestasis (PFIC) [1] [3]
Mechanism of Action Reversible inhibition of IBAT in distal ileum, reducing bile acid reabsorption and decreasing serum bile acid levels [1] [2]
Systemic Absorption Minimal absorption; plasma concentrations often below limit of quantification [1]

Comprehensive Drug Interaction Profile

Maralixibat exhibits a significant drug interaction profile, with 67 documented drug interactions according to major drug databases. These interactions are categorized as 10 major, 57 moderate, along with 2 disease interactions and 1 alcohol/food interaction. [4] The interaction profile stems primarily from its local action in the gastrointestinal tract and its potential effects on metabolic processes.

Clinically Significant Drug Interactions

The most critical interactions involve specific drug classes that require careful management in clinical practice and research settings. The following table summarizes these clinically significant interactions:

Table 2: Clinically Significant Drug Interactions with Maralixibat

Interacting Drug Class Examples Mechanism Clinical Management
Bile Acid Binding Resins Cholestyramine, colesevelam, colestipol [3] [5] Binding and potential sequestration in GI tract, reducing maralixibat absorption [3] Administer maralixibat at least 4 hours before or after resin administration [3] [5] [6]
OATP2B1 Substrates Statins (e.g., atorvastatin, rosuvastatin) [3] [5] Inhibition of OATP2B1-mediated absorption in GI tract by maralixibat [3] Consider monitoring drug effects of OATP2B1 substrates; adjust dose as needed [3] [5]

The interaction with bile acid binding resins is particularly important as these medications may be used in the same patient population for cholesterol management. The physical binding interaction in the GI tract can significantly reduce the bioavailability of maralixibat if administered concurrently. [3]

For OATP2B1 substrates, while clinical evidence is limited, the potential for decreased absorption exists due to maralixibat's inhibition of this transporter in the gastrointestinal tract. This may lead to reduced efficacy of concomitant medications that rely on OATP2B1 for absorption. [3] [5]

Experimental Protocols for Interaction Studies

Protocol 1: In Vitro OATP2B1 Inhibition Assay

Objective: To evaluate the potential of maralixibat to inhibit OATP2B1-mediated transport of substrate drugs in vitro.

Materials and Methods:

  • Cell System: OATP2B1-transfected HEK293 cells or appropriate cellular model
  • Substrates: Known OATP2B1 substrates (e.g., statins) with radiolabeled or fluorescent tags
  • Test Compound: Maralixibat at varying concentrations (0.1-100 μM)
  • Controls: Positive inhibition control (e.g., rifampin), vehicle control

Procedure:

  • Culture OATP2B1-transfected cells in appropriate media until 80-90% confluent
  • Pre-incubate cells with maralixibat at different concentrations for 15 minutes
  • Add OATP2B1 substrate at Km concentration (typically 1-10 μM depending on substrate)
  • Incubate for predetermined time (typically 2-10 minutes) at 37°C
  • Terminate uptake by ice-cold buffer and wash cells three times
  • Lyse cells and quantify substrate uptake using appropriate detection method
  • Calculate percentage inhibition compared to vehicle control
  • Determine IC50 value using non-linear regression analysis of concentration-response data

Data Analysis:

  • Calculate uptake velocity (pmol/min/mg protein)
  • Express results as percentage of control uptake
  • Generate dose-response curve and calculate IC50 value
  • Compare IC50 to expected maralixibat concentrations in GI tract

This protocol follows the principles outlined in the prescribing information that notes "a decrease in the absorption of OATP2B1 substrates (eg, statins) due to OATP2B1 inhibition by LIVMARLI in the GI tract cannot be ruled out." [3] [5]

Protocol 2: Bile Acid Sequestrant Binding Interaction Study

Objective: To assess the binding interaction between maralixibat and bile acid binding resins and determine optimal dosing schedules.

Materials and Methods:

  • Test Compounds: Maralixibat solution, bile acid sequestrants (cholestyramine, colesevelam, colestipol)
  • Media: Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
  • Analytical Method: HPLC with UV detection for maralixibat quantification

Procedure:

  • Prepare maralixibat at clinical relevant concentration (approximately 9.5 mg/mL)
  • Incubate maralixibat with each resin at physiological ratios in SGF for 30 minutes
  • Centrifuge and analyze supernatant for free maralixibat concentration
  • Repeat incubation in SIF for 2 hours
  • Conduct time-course experiments with varying time intervals (0, 1, 2, 4, 6 hours) between maralixibat and resin administration
  • Quantify maralixibat concentration in supernatant using validated HPLC method

Data Analysis:

  • Calculate percentage of maralixibat bound to resin at each time point
  • Determine recovery of free maralixibat after incubation with resins
  • Establish time interval required for >90% maralixibat availability

This experimental approach validates the clinical recommendation to "administer LIVMARLI at least 4 hours before or 4 hours after administration of bile acid binding resins." [3] [5] [6]

Mechanisms and Pathways of Interactions

The drug interaction profile of maralixibat is characterized by its unique mechanism of action and minimal systemic absorption. Unlike systemically distributed drugs that undergo extensive hepatic metabolism, maralixibat's interactions occur primarily within the gastrointestinal tract.

The diagram below illustrates the mechanistic pathways of maralixibat's primary drug interactions:

G Maralixibat Maralixibat IBAT Ileal Bile Acid Transporter (IBAT) Maralixibat->IBAT Inhibits OATP2B1 OATP2B1 Transporter Maralixibat->OATP2B1 Inhibits FecalExcretion Increased Bile Acid Fecal Excretion IBAT->FecalExcretion Decreased ReducedAbsorption Reduced Drug Absorption OATP2B1->ReducedAbsorption Inhibited BileAcids Bile Acids BileAcids->IBAT Normal Reabsorption SerumBileAcids Decreased Serum Bile Acids FecalExcretion->SerumBileAcids Resins Bile Acid Binding Resins Resins->Maralixibat Bind in GI Tract Sequestration Drug Sequestration & Reduced Absorption Resins->Sequestration OATP2B1_Substrates OATP2B1 Substrates (e.g., Statins) OATP2B1_Substrates->OATP2B1 Normal Absorption

Figure 1: Mechanism of maralixibat action and primary drug interactions. Maralixibat inhibits IBAT and OATP2B1 transporters, while concurrently being susceptible to sequestration by bile acid binding resins.

The primary therapeutic mechanism involves inhibition of the ileal bile acid transporter (IBAT), which normally reabsorbs the majority of bile acids from the intestine. [1] [2] By blocking this transporter, maralixibat increases fecal excretion of bile acids and reduces the total body bile acid pool, leading to decreased serum bile acid levels that correlate with pruritus improvement. [1] [2]

The key interaction mechanisms include:

  • Transporter Inhibition: Maralixibat inhibits the OATP2B1 transporter in the gastrointestinal tract, potentially reducing absorption of concurrently administered drugs that depend on this transporter. [3] [5]
  • Physical Sequestration: Bile acid binding resins can physically bind maralixibat in the GI tract, preventing its access to the ileal bile acid transporter and reducing its therapeutic effect. [3]

Clinical Management and Therapeutic Protocols

Dosing and Interaction Management Guidelines

Dosing Considerations:

  • Alagille Syndrome: 380 μg/kg once daily, 30 minutes before a meal in the morning [3] [6]
  • PFIC: 570 μg/kg twice daily, 30 minutes before morning and evening meals [3] [5]
  • Maximum dose: 28.5 mg (3 mL) per day for ALGS; 38 mg (4 mL) per day for PFIC [6]

Critical Interaction Management:

  • Bile Acid Binding Resins: Strict adherence to 4-hour separation between maralixibat and resin administration [3] [5] [6]
  • OATP2B1 Substrates: Clinical monitoring of drug efficacy; potential dosage adjustment of substrate drugs based on therapeutic response [3] [5]
  • Fat-Soluble Vitamin Supplements: Regular monitoring of vitamin A, D, E, and K levels with appropriate supplementation as maralixibat may exacerbate deficiencies [3]
Hepatic Safety Monitoring Protocol

Given maralixibat's association with potential hepatotoxicity, including drug-induced liver injury (DILI), the following monitoring protocol is essential:

Baseline Assessment:

  • Complete liver function tests (ALT, AST, GGT, ALP, total bilirubin)
  • Assessment for hepatic decompensation (contraindication if present) [3] [7]
  • Baseline fat-soluble vitamin levels (A, D, E, INR for vitamin K status) [3]

Ongoing Monitoring:

  • Regular liver function tests during treatment [3] [7]
  • Monitoring for physical signs of hepatic decompensation [3]
  • Observation for gastrointestinal adverse reactions (diarrhea, abdominal pain) [3]

Dose Modification Guidelines:

  • Dose reduction or treatment interruption for liver test abnormalities in absence of other causes [3] [7]
  • Consider treatment discontinuation for persistent or recurrent liver test abnormalities [3]
  • Permanent discontinuation for clinical hepatitis or hepatic decompensation events [3]

Conclusion

Maralixibat represents a significant therapeutic advancement for cholestatic pruritus in Alagille syndrome and PFIC, but requires careful management of its drug interaction profile. The most critical interactions involve bile acid binding resins and OATP2B1 substrates, necessitating specific timing of administration and monitoring of drug effects. Researchers and clinicians should implement the described experimental protocols and clinical management strategies to optimize therapeutic outcomes while minimizing interaction risks. Continued investigation into maralixibat's interaction potential with other drug classes is warranted as clinical experience with this novel therapeutic agent expands.

References

Comprehensive Application Notes and Protocols for Maralixibat Clinical Endpoint Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Mechanism of Action

Alagille syndrome (ALGS) is a rare, life-threatening, genetic, complex multisystem disorder characterized by cholestatic liver disease, among other clinical features. The condition is predominantly caused by mutations in the JAG1 gene (≥90% of cases) or NOTCH2 gene (approximately 4% of cases), resulting in bile duct paucity, bile flow obstruction, and bile accumulation in the liver [1]. The clinical manifestations of cholestasis associated with ALGS are severe, with debilitating pruritus being the leading cause of liver transplantation in affected patients. An estimated 50.4% of patients undergo liver transplantation and 9.3% die by 18 years of age, with only 40.3% reaching adulthood with their native liver [1].

Maralixibat (Livmarli) is an ileal bile acid transporter (IBAT) inhibitor that acts by reversibly inhibiting the apical sodium-dependent bile acid transporter (ASBT) in the distal ileum [2] [3]. This mechanism decreases the resorption of bile acids, leading to increased fecal elimination and consequent reduction in serum bile acid levels [2]. By reducing the bile salt pool size, maralixibat addresses the fundamental pathophysiology of cholestasis in ALGS, similarly to the surgical approach of partial external biliary diversion but through pharmacological means [4]. The drug was approved by the FDA in September 2021 for the treatment of cholestatic pruritus in patients with Alagille syndrome one year of age and older [2].

Efficacy Endpoints and Quantitative Data Summary

Primary Efficacy Endpoints

Clinical trials for maralixibat have utilized several validated assessment tools to measure treatment efficacy. The primary endpoints have focused on pruritus reduction and serum bile acid response, both of which are clinically meaningful outcomes for patients with ALGS. The Itch Reported Outcome (ItchRO) instruments and Clinician Scratch Scale (CSS) have been the primary tools for quantifying pruritus, while serum bile acid (sBA) levels have served as key biochemical markers [4] [5].

In long-term studies, maralixibat administration was associated with statistically and clinically significant improvements in pruritus and quality of life measures at Week 48, with durability of response maintained at Week 72 and end of treatment. The least square mean improvements from baseline were -1.59 (95% CI: -1.81, -1.36) for ItchRO(Obs) and -1.36 (95% CI: -1.67, -1.05) for CSS [4]. These improvements exceeded the pre-specified thresholds for clinical significance (≤-1.0 point change).

Table 1: Primary Efficacy Endpoints from Maralixibat Clinical Trials

Endpoint Baseline Value Week 48 Change Clinical Significance Threshold Assessment Instrument
Pruritus (ItchRO(Obs)) ≥2.0 -1.59 (-1.81, -1.36) ≤-1.0 ItchRO(Obs) scale (0-4)
Pruritus (CSS) ≥2.0 -1.36 (-1.67, -1.05) ≤-1.0 Clinician Scratch Scale (0-4)
Serum Bile Acid Response Variable 32.3% vs. odevixibat (p=0.043) NA Serum biochemical analysis
sBA Concentration Variable Greater reduction vs. odevixibat NA Serum biochemical analysis
Secondary Endpoints and Quality of Life Measures

Secondary endpoints in maralixibat trials have encompassed a broad range of patient-reported outcomes and biochemical markers. Quality of life measures have shown substantial improvement, with the Pediatric Quality of Life Inventory (PedsQL) total score increasing by +10.17 points (95% CI: 4.48, 15.86) and the Multidimensional Fatigue Scale (MFS) improving by +13.97 points (95% CI: 7.85, 20.08) at Week 48 [4]. These improvements exceeded the pre-specified clinically meaningful threshold of ≥+10 points.

In an indirect treatment comparison with odevixibat, another IBAT inhibitor, maralixibat was associated with a significantly greater proportion of serum bile acid responders (treatment difference of 32.3%, 95% CI: 1.1% to 63.4%, P = 0.043) and demonstrated a more substantial reduction in serum bile acid concentrations and total bilirubin [6]. The safety profiles of the two agents were comparable, though maralixibat was associated with typically milder adverse events (mild: 75% vs. 45%; moderate: 25% vs. 31%; severe: 0% vs. 7%) [6].

Table 2: Secondary Efficacy Endpoints and Biochemical Parameters

Parameter Baseline Mean Change at Week 48 Clinical Trial Statistical Significance
PedsQL Total Score Not reported +10.17 (4.48, 15.86) Combined analysis Clinically significant (≥+10)
Multidimensional Fatigue Scale Not reported +13.97 (7.85, 20.08) Combined analysis Clinically significant (≥+10)
Serum Cholesterol Elevated Decrease Combined analysis Statistically significant
Alanine Aminotransferase (ALT) Variable Increase Combined analysis Requires monitoring
Total Bilirubin Variable Stable Combined analysis Not significant
Platelet Count Variable Decrease Combined analysis Not clinically concerning

Experimental Protocols and Methodologies

Serum Bile Acid Measurement Protocol

The measurement of fasting serum bile acids (sBA) is a critical biochemical endpoint in maralixibat clinical trials. The protocol requires patients to fast for a minimum of 4 hours prior to blood collection. Venous blood samples (3-5 mL) should be collected in serum separator tubes, allowed to clot at room temperature for 30 minutes, and then centrifuged at 2000-2500 × g for 15 minutes. The resulting serum must be aliquoted and stored at -70°C until analysis [5].

  • Analytical Method: sBA concentrations are quantified using enzymatic colorimetric assays or liquid chromatography-mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
  • Timing of Assessments: Baseline measurements should be obtained prior to the first dose, with follow-up measurements at Weeks 4, 12, 24, 48, and every 24 weeks thereafter during long-term extension studies [4].
  • Response Definition: A treatment responder is typically defined as achieving a ≥70% reduction in sBA levels from baseline or absolute sBA levels ≤70 μmol/L [6].
  • Statistical Analysis: The primary analysis uses ANCOVA models with treatment group as a fixed effect and baseline value as a covariate. Sensitivity analyses should include multiple imputation methods (LOCF, MMRM) to account for missing data [5].
Pruritus Assessment Protocol

Pruritus measurement employs validated observer-reported outcome (ObsRO) and patient-reported outcome (PtRO) instruments. The ItchRO(Obs) is completed daily by caregivers, while the ItchRO(Pt) is completed by patients aged ≥8 years. Both instruments use a 5-point scale (0=no itching to 4=extremely bothersome itching) to assess itch frequency, intensity, and impact on sleep [5] [4].

  • Assessment Schedule: ItchRO should be completed daily during the 14 days prior to baseline and at each scheduled study visit. The mean score over the 14-day period serves as the endpoint.
  • Clinician Scratch Scale: The CSS is administered by healthcare professionals during site visits, evaluating the extent of excoriation on a 5-point scale (0=no evidence of scratching to 4=extensive cutaneous mutilation).
  • Statistical Analysis: Analysis uses ANCOVA models similar to sBA, with change from baseline as the dependent variable. Pre-specified sensitivity analyses should control for various baseline characteristics including sBA responder status, age, and baseline biochemical parameters [5].
Quality of Life Assessment Protocol

Health-related quality of life is evaluated using the Pediatric Quality of Life Inventory (PedsQL) and Multidimensional Fatigue Scale (MFS). These instruments are administered to parents of patients aged 2-18 years and directly to patients aged 8-18 years [4].

  • Assessment Timing: QoL measures should be completed at baseline, Week 13, Week 48, and every 48 weeks thereafter in long-term extension studies.
  • Scoring: The PedsQL and MFS are scaled from 0-100, with higher scores indicating better quality of life and fewer fatigue symptoms.
  • Clinically Meaningful Change: A change of ≥10 points is considered clinically significant based on distribution-based methods and expert consensus [4].
  • Missing Data Handling: If more than 50% of items in a scale are missing, the scale score should not be computed. For scales with <50% missing items, prorated scores can be calculated [5].

Safety Monitoring and Pharmacovigilance

Adverse Event Profile

Maralixibat demonstrates a consistent safety profile across clinical trials, with gastrointestinal events being the most frequently reported adverse effects. The majority of adverse events are mild to moderate in severity, with severe events occurring in less than 5% of patients [4]. Common adverse events include diarrhea, abdominal pain, vomiting, and transient increases in liver transaminases.

Long-term safety data from combined studies (IMAGO, ITCH, IMAGINE, and IMAGINE II) indicate that treatment-emergent adverse events (TEAEs) leading to discontinuation occurred in approximately 16% of participants, with the most common reasons being increased alanine aminotransferase (ALT) or total bilirubin (TB) [4]. There were no reported deaths in the clinical trials, though two participants underwent liver transplantation during the study periods.

Laboratory Monitoring Protocol

Rigorous laboratory monitoring is essential during maralixibat treatment due to its mechanism of action and the underlying liver dysfunction in the target population. The following monitoring protocol is recommended:

  • Hepatic Function: Complete liver function tests (ALT, AST, GGT, total bilirubin, direct bilirubin, albumin) should be performed at baseline, Weeks 4, 8, 12, 24, 48, and every 12-24 weeks thereafter.
  • Enhanced Monitoring Criteria: Predefined stopping guidelines for potential drug-induced liver injury should be implemented, with specific thresholds for ALT (>8×ULN) and TB (>2×baseline and >2 mg/dL) [4].
  • Fat-Soluble Vitamin Levels: Vitamins A, D, E, and K levels, along with INR/PT, should be monitored every 24 weeks due to the potential impact on absorption.
  • Lipid Profile and Hematological Parameters: Serum cholesterol and platelet counts should be assessed periodically, as these may decrease with treatment [4].

Visual Diagrams

Maralixibat Mechanism of Action and Therapeutic Pathway

G Maralixibat Mechanism in Alagille Syndrome ALGS ALGS JAG1/NOTCH2 Mutation BileDuct Bile Duct Paucity ALGS->BileDuct Cholestasis Cholestasis BileDuct->Cholestasis BileAccumulation Bile Acid Accumulation Cholestasis->BileAccumulation ElevatedSBA Elevated Serum Bile Acids BileAccumulation->ElevatedSBA Pruritus Severe Pruritus ElevatedSBA->Pruritus Maralixibat Maralixibat IBAT Inhibitor IBATInhibition IBAT Inhibition in Ileum Maralixibat->IBATInhibition ReducedReabsorption Reduced Bile Acid Reabsorption IBATInhibition->ReducedReabsorption IncreasedExcretion Increased Fecal Bile Acid Excretion ReducedReabsorption->IncreasedExcretion ReducedSBA Reduced Serum Bile Acids IncreasedExcretion->ReducedSBA ReducedSBA->ElevatedSBA PruritusRelief Pruritus Relief ReducedSBA->PruritusRelief PruritusRelief->Pruritus QoLImprovement Improved Quality of Life PruritusRelief->QoLImprovement

Clinical Trial Endpoint Assessment Workflow

G Maralixibat Trial Endpoint Assessment Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment Maralixibat Treatment (140-560 μg/kg/day) Randomization->Treatment 2:1 Placebo Placebo Control Randomization->Placebo PrimaryEP Primary Endpoints Treatment->PrimaryEP SecondaryEP Secondary Endpoints Treatment->SecondaryEP Safety Safety Monitoring Treatment->Safety ItchRO ItchRO(Obs) Scale (0-4) PrimaryEP->ItchRO CSS Clinician Scratch Scale (0-4) PrimaryEP->CSS sBA Serum Bile Acids (μmol/L) PrimaryEP->sBA Statistical Statistical Analysis PrimaryEP->Statistical PedsQL PedsQL (0-100) SecondaryEP->PedsQL MFS Multidimensional Fatigue Scale SecondaryEP->MFS LiverParams Liver Parameters (ALT, Bilirubin) SecondaryEP->LiverParams Growth Growth Metrics (z-scores) SecondaryEP->Growth SecondaryEP->Statistical AEs Adverse Events Monitoring Safety->AEs Labs Laboratory Tests (LFTs, Vitamins) Safety->Labs Discontinuation Discontinuation Criteria Safety->Discontinuation ANCOVA ANCOVA (Baseline adjustment) Statistical->ANCOVA MissingData Missing Data Handling (LOCF, MMRM, MI) Statistical->MissingData Sensitivity Sensitivity Analyses (Subgroups) Statistical->Sensitivity

Conclusion and Future Directions

Maralixibat represents a significant advancement in the treatment of cholestatic pruritus in patients with Alagille syndrome, addressing an important unmet medical need. The comprehensive clinical endpoint measurement strategies outlined in these application notes provide researchers with validated methodologies for assessing treatment efficacy in this challenging patient population. The durable responses observed in long-term extension studies across multiple efficacy endpoints, including pruritus reduction, serum bile acid improvement, and quality of life measures, support the clinical value of this IBAT inhibitor [4].

Future research directions should focus on further elucidating the mechanisms by which IBAT inhibition affects the gut-liver axis, bile acid composition, and the intestinal microbiome [4]. Additionally, continued long-term follow-up of individuals receiving IBAT inhibitors compared to relevant contemporaneous natural history cohorts will help delineate the impact on disease progression in pediatric cholestasis. The indirect treatment comparisons between maralixibat and odevixibat suggest potential differences in efficacy that warrant further investigation in head-to-head clinical trials [6].

References

Maralixibat patient monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Maralixibat Monitoring Guidelines

The monitoring framework for maralixibat is built around several key risk areas. The table below outlines the monitoring objectives, specific actions, and recommended frequencies.

Monitoring Category Baseline Assessment Ongoing Monitoring Frequency Key Actions & Interventions
Hepatotoxicity & Liver Function Liver tests (e.g., ALT, AST, Bilirubin), physical exam for signs of decompensation [1] [2] Regularly during treatment; monitor for adverse reactions and physical signs [1] [2] Discontinue if hepatic decompensation event occurs; consider dose reduction/interruption for abnormalities; permanently discontinue for persistent/recurrent abnormalities or clinical hepatitis upon rechallenge [1] [2]
Gastrointestinal (GI) Adverse Reactions Patient history Monitor for diarrhea, abdominal pain, vomiting; watch for dehydration [1] [3] For persistent diarrhea, bloody stool, vomiting, dehydration, or fever: consider dose reduction or treatment interruption [1]
Fat-Soluble Vitamin (FSV) Deficiency Serum levels of Vitamins A, D, E, and K [1] [2] Periodically during treatment; monitor for bone fractures and bleeding [1] [2] If bone fracture or bleeding occurs: interrupt treatment, supplement with FSVs, and restart once deficiency is corrected and maintained [1] [2]
Drug Interactions Review of concomitant medications At each treatment review Administer at least 4 hours before or after bile acid binding resins; monitor effects of OATP2B1 substrates (e.g., statins) [1] [2]
Formulation-Specific Risks Patient age and weight As needed For pediatric patients <5 years using oral solution: monitor for propylene glycol toxicity [1]

Summary of Safety Data & Contraindications

The most recent safety updates are driven by data from clinical trials and postmarket surveillance [4].

  • Contraindications: LIVMARLI is contraindicated in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy) [1] [2].
  • Most Common Adverse Reactions: Diarrhea, abdominal pain, vomiting, FSV deficiency, liver test abnormalities, and bone fractures [1] [2].
  • Postmarket Findings: Increased reporting of severe hepatic complications, including variceal hemorrhage and hepatic encephalopathy, as well as more reports of bleeding related to FSV deficiency [4].

Experimental & Clinical Trial Context

For the design of future studies and data interpretation, understanding the pivotal trials is crucial.

  • Key Trials for Indications:
    • Alagille Syndrome (ALGS): The ICONIC trial supported the initial approval and the development of the ItchRO (Itch Reported Outcome) tool, which is now available as the "Itch✓" app for patients to track symptoms [1] [5].
    • Progressive Familial Intrahepatic Cholestasis (PFIC): The MARCH-PFIC trials supported the approval for PFIC. Notably, in the PFIC trials, there were serious cases of drug-induced liver injury, including one patient who required a liver transplant and another who died [2].
  • Dosing in Studies: In clinical trials, maralixibat was administered orally once daily for ALGS and twice daily for PFIC, 30 minutes before a meal [1] [2]. A new tablet formulation was approved in April 2025 for older children and adolescents [4].

Patient Monitoring Clinical Decision Pathway

The following diagram outlines the key decision points in monitoring a patient on maralixibat therapy, from baseline assessment through ongoing management of potential adverse events.

maralixibat_monitoring Maralixibat Monitoring Clinical Decision Pathway start Patient Candidate for Maralixibat Therapy baseline Perform Baseline Assessment: Liver Tests, FSV Levels, Medication Review start->baseline decide Contraindication Present? (Prior/Active Hepatic Decompensation) baseline->decide cont Do Not Prescribe decide->cont Yes initiate Initiate Treatment & Educate on Dosing and GI Side Effects decide->initiate No monitor Ongoing Monitoring initiate->monitor hepatotoxic Hepatotoxicity or Liver Test Abnormalities? monitor->hepatotoxic gi Persistent or Severe GI Adverse Reaction? monitor->gi fsv Bone Fracture or Bleeding Event? monitor->fsv act_hepatotoxic Evaluate Cause. Consider Dose Interruption/Reduction. Permanently Discontinue if Decompensation. hepatotoxic->act_hepatotoxic Yes continue Continue Treatment with Routine Monitoring hepatotoxic->continue No act_gi Evaluate Cause. Consider Dose Interruption/Reduction. Monitor/Treat Dehydration. gi->act_gi Yes gi->continue No act_fsv Interrupt Treatment. Supplement with FSVs. Restart once corrected. fsv->act_fsv Yes fsv->continue No act_hepatotoxic->monitor act_gi->monitor act_fsv->monitor

Application Notes for Professionals

  • Proactive Patient Management: The contraindication related to hepatic events is absolute. Vigilant screening of patient history is the first and most critical step before initiation [4] [1].
  • Quantifying Pruritus in Trials: The use of validated tools like the ItchRO scale and electronic diaries (e.g., the Itch✓ app) was integral in the ICONIC trial for Alagille Syndrome. Incorporating such objective measures is recommended for assessing treatment efficacy in clinical studies [1] [5].
  • PFIC-Specific Vigilance: Data from the PFIC trial revealed particularly serious outcomes, including death and liver transplant attributed to drug-induced liver injury. Monitoring protocols in a PFIC population, especially for type 2, must be exceptionally stringent [2].

References

Summary of Gastrointestinal Adverse Events and Management

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key gastrointestinal adverse events and their recommended management strategies as identified in clinical studies and prescribing information.

Adverse Event Reported Incidence & Context Recommended Management Strategies
Diarrhea 51.9% in adult PSC study (n=27) [1]; Most common reaction in ALGS and PFIC trials [2] Monitor for dehydration and treat promptly [2]. Consider dose reduction or treatment interruption for persistent diarrhea, diarrhea with bloody stool, vomiting, dehydration requiring treatment, or fever [2].
Abdominal Pain Most common reaction in ALGS trials [2] Monitor for new or worsening symptoms [3]. Management is part of the overall strategy for GI adverse events [2].
Other GI Events Includes vomiting, hematochezia (blood in stool) [2] Advise patients to report black, tarry, or sticky stools, blood or mucous in stool, or severe stomach-area pain [3] [4]. Consider dose modification for these events [2].

Detailed Management Protocols

For the purpose of troubleshooting and clinical protocol development, the following structured guidelines are recommended.

  • Proactive Monitoring and Patient Guidance

    • Baseline Assessment: Before initiating treatment, assess the patient's baseline gastrointestinal status [2].
    • Patient Counseling: Inform patients and caregivers that diarrhea and abdominal pain are very common. They should be advised to monitor for and immediately report signs of dehydration (e.g., dizziness, headache, urinating less often) or severe GI events (e.g., bloody or black stools) [3] [4].
    • Concomitant Medications: Administer maralixibat at least 4 hours before or 4 hours after bile acid binding resins (e.g., cholestyramine) to avoid potential interactions that could affect absorption [2] [5].
  • Dose Modification Framework The management of GI events, particularly diarrhea, follows a tiered approach centered on dose modification [2]:

    • For persistent but non-severe GI events: The first-line intervention is to consider a dosage reduction or temporary treatment interruption.
    • For severe or clinically significant GI events: This includes diarrhea with bloody stool, vomiting, dehydration requiring medical treatment, or fever. In these cases, interrupting LIVMARLI treatment is recommended.
    • Re-initiation of Therapy: Once the GI event resolves, therapy may be re-initiated, potentially at a lower dose, if deemed appropriate by the healthcare provider [2].

Experimental Design and Monitoring Considerations

For researchers designing clinical trials, specific methodologies from published studies can inform safety monitoring protocols.

  • Dose Escalation Protocol: The adult PSC study (CAMEO) utilized a 6-week dose-escalation phase to mitigate GI side effects. The dose was increased weekly from 0.5 mg/day to a maximum of 10 mg/day. This gradual titration was implemented specifically to reduce the risk of dose-limiting gastrointestinal adverse events [1].
  • Safety Monitoring and Discontinuation Criteria: In the same study, maralixibat treatment was to be suspended for specific laboratory abnormalities, including ALT or AST levels 10-fold above the upper limit of normal (ULN), or a combination of liver test elevations and clinical symptoms consistent with a drug reaction [1]. While focused on hepatotoxicity, this establishes a precedent for predefined safety stopping rules.

Mechanism of Action and Management Logic

The following diagrams illustrate the drug's mechanism leading to GI events and the logical workflow for managing these events in a clinical setting.

MoAStart Maralixibat Administration IBAT Inhibits Ileal Bile Acid Transporter (IBAT) MoAStart->IBAT BA_Reabsorption Reduces Bile Acid (BA) Reabsorption IBAT->BA_Reabsorption BA_Colon Increased Bile Acids in Colon BA_Reabsorption->BA_Colon GI_Effects GI Lumen Irritation and Secretory Effect BA_Colon->GI_Effects AdverseEvents Adverse Events: Diarrhea, Abdominal Pain GI_Effects->AdverseEvents

Diagram 1: Proposed Mechanism Linking Maralixibat to GI Adverse Events. The drug's primary action of inhibiting the ileal bile acid transporter leads to an increased concentration of bile acids in the colon, which is the proposed mechanism for the observed gastrointestinal irritation and diarrhea [6] [1].

Start Patient Reports GI Event (e.g., Diarrhea) Assess Assess Severity Start->Assess MildMod Persistent or Non-Severe Assess->MildMod Path A Severe Severe Event: Bloody Stool, Dehydration, Fever Assess->Severe Path B ActionMild Action: Consider Dose Reduction MildMod->ActionMild ActionSevere Action: Interrupt Treatment and Manage Symptoms Severe->ActionSevere Monitor Monitor Patient and Re-evaluate ActionMild->Monitor ActionSevere->Monitor Resolved Event Resolved Monitor->Resolved Restart Consider Re-initiating at Lower Dose Resolved->Restart

Diagram 2: Clinical Management Protocol for GI Adverse Events. This workflow outlines the tiered approach to managing gastrointestinal adverse events based on severity, as recommended in the prescribing information [2].

References

Monitoring Liver Test Abnormalities with Maralixibat

Author: Smolecule Technical Support Team. Date: February 2026

Maralixibat is an ileal bile acid transporter (IBAT) inhibitor approved for the treatment of cholestatic pruritus in Alagille syndrome (ALGS) and Progressive Familial Intrahepatic Cholestasis (PFIC) [1] [2]. Clinical trials and post-marketing experience have identified a risk of liver-related adverse events, making vigilant monitoring essential [2].

The mechanism of action and rationale for liver monitoring are summarized in the diagram below:

maralixibat_mechanism BAs Bile Acids (BAs) Accumulation in Liver IBAT Ileal Bile Acid Transporter (IBAT) BAs->IBAT Enterohepatic Circulation Systemic Reduced Systemic BA Reabsorption IBAT->Systemic Maralixibat Maralixibat (IBAT Inhibitor) Maralixibat->IBAT Blocks Hepatotoxicity Potential for Hepatotoxicity Systemic->Hepatotoxicity Risk of Monitoring Liver Test Monitoring Required Hepatotoxicity->Monitoring Necessitates

Clinical Evidence & Safety Data

Liver test abnormalities and hepatic adverse events have been observed in clinical trials. The table below summarizes key findings from the pivotal trials in ALGS and PFIC [2]:

Trial Population Reported Liver-Related events Outcomes / Comments
Alagille Syndrome (ALGS) Treatment-emergent elevations of liver tests or worsening of liver tests. Monitoring is required; no specific event rates provided in available source.
Progressive Familial Intrahepatic Cholestasis (PFIC) Treatment-emergent hepatic decompensation events; Elevations of liver tests; Drug-Induced Liver Injury (DILI). Two patients experienced DILI attributable to maralixibat in the main trial; Two additional patients in the open-label extension; One patient required liver transplant; One patient died.

Recommended Monitoring Protocol

The following protocol is synthesized from the official safety information [2].

Baseline Assessment:

  • Obtain a full set of baseline liver tests prior to initiating treatment.

Routine Monitoring:

  • Monitor liver tests during treatment at a frequency determined by the patient's clinical status, though regular intervals are implied.
  • Monitor for physical signs and symptoms of hepatic decompensation (e.g., variceal hemorrhage, ascites, hepatic encephalopathy).

Management of Abnormalities:

  • Dose reduction or treatment interruption may be considered if abnormalities occur in the absence of other causes.
  • For persistent or recurrent liver test abnormalities, consider treatment discontinuation.
  • Permanently discontinue maralixibat if a patient experiences the following:
    • Persistent or recurrent liver test abnormalities.
    • Clinical hepatitis.
    • A hepatic decompensation event.

The workflow for managing potential liver issues is illustrated below:

monitoring_workflow Start Patient on Maralixibat Baseline Obtain Baseline Liver Tests Start->Baseline Monitor Ongoing Monitoring: Liver Tests & Clinical Signs Baseline->Monitor Abnormal Abnormal Result? Monitor->Abnormal Abnormal->Monitor No Action Dose Reduction or Interruption (rule out other causes) Abnormal->Action Yes Persistent Abnormality Persists/Recurs? Action->Persistent Persistent->Monitor No Discontinue Permanently Discontinue Persistent->Discontinue Yes Decomp Hepatic Decompensation Event? Serious Clinical Hepatitis or Hepatic Decompensation Decomp->Serious Yes Serious->Discontinue

Frequently Asked Questions for Researchers

Q1: What constitutes a "hepatic decompensation event" that would require discontinuation? These are serious clinical events indicative of failing liver function, specifically including variceal hemorrhage, ascites, or hepatic encephalopathy [2]. The drug is contraindicated in patients with prior or active episodes.

Q2: Are there other significant adverse reactions besides liver test abnormalities to consider in trial design? Yes. Common adverse reactions include diarrhea, abdominal pain, and vomiting [2]. Furthermore, maralixibat can affect the absorption of fat-soluble vitamins (FSVs A, D, E, K), and treatment-emergent bone fractures have been observed more frequently in treated patients compared to placebo [2]. Monitoring of FSVs is recommended.

Q3: What are the key drug interactions to control for in a clinical trial setting?

  • Bile Acid Binding Resins: Administer maralixibat at least 4 hours before or after resins.
  • OATP2B1 Substrates: Maralixibat may inhibit this transporter in the GI tract, potentially decreasing the absorption of substrates like statins. Consider monitoring the effects of these concomitant drugs [2].

The information provided is based on current prescribing information and clinical reviews. As research continues, please refer to the latest official prescribing information for the most current and comprehensive safety protocols.

References

Maralixibat fat-soluble vitamin deficiency management

Author: Smolecule Technical Support Team. Date: February 2026

Maralixibat & FSV Deficiency: A Technical Overview

Maralixibat is an ileal bile acid transporter (IBAT) inhibitor prescribed for treating cholestatic pruritus in patients with Alagille syndrome (ALGS) and Progressive Familial Intrahepatic Cholestasis (PFIC) [1] [2]. Its mechanism of action is central to its therapeutic effect and its associated adverse impact on Fat-Soluble Vitamin (FSV) levels.

  • Mechanism of Action: By blocking the ileal bile acid transporter (IBAT or ASBT) in the distal ileum, maralixibat inhibits the reuptake of bile acids from the gut. This reduces the enterohepatic circulation of bile acids, leading to increased fecal excretion and lower systemic bile acid levels, which is believed to alleviate pruritus [3] [4].
  • Link to FSV Deficiency: Bile acids are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins (A, D, E, and K). By disrupting bile acid reabsorption, maralixibat can adversely affect the absorption of these vitamins, potentially leading to or worsening FSV deficiency [5] [2]. This is a common baseline complication in cholestatic liver diseases like ALGS and PFIC, which the treatment may exacerbate.

The relationship between maralixibat's mechanism and FSV deficiency is illustrated below:

G Maralixibat Maralixibat IBAT IBAT (ASBT) in Ileum Maralixibat->IBAT  Inhibits BileAcids Bile Acid Reabsorption IBAT->BileAcids  Reduces FSV Fat-Soluble Vitamin Absorption BileAcids->FSV  Impairs Deficiency Deficiency FSV->Deficiency  Leads to Deficiency

Monitoring & Management Protocols

For researchers designing clinical trials or monitoring protocols, the following structured guidance is based on current prescribing information.

Baseline Assessment and Routine Monitoring [1] [2]
Monitoring Phase Action / Measurement
Pretreatment Screening Obtain baseline serum levels for vitamins A, D, E, and K (measured via INR). Obtain baseline liver tests (ALT, AST, Total Bilirubin, Direct Bilirubin, INR).
During Treatment Monitor FSV levels and liver tests periodically. The prescribing information recommends frequent liver test monitoring for the first 6-8 months, and as clinically indicated thereafter.
Quantitative Data from Clinical Trials

The table below summarizes the incidence of FSV deficiency and related adverse reactions observed in clinical trials for ALGS and PFIC.

Adverse Reaction Incidence in ALGS Trials [1] [5] Incidence in PFIC Trials [1] [5]
Fat-Soluble Vitamin (FSV) Deficiency Most common (≥5%) Most common (≥5%)
Bone Fractures Most common (≥5%) Most common (≥5%)
Hematochezia (blood in stool) Not specifically listed for ALGS Most common (≥5%)
Troubleshooting and Management Guidelines

This FAQ section addresses specific scenarios and management strategies for FSV deficiency.

Scenario / Issue Recommended Action / Protocol
Identification of FSV Deficiency Initiate vitamin supplementation if a deficiency is diagnosed [1] [2].
Persistent or Worsening FSV Deficiency If FSV deficiency persists or worsens despite adequate supplementation, consider discontinuing maralixibat [1].
Occurrence of Bone Fractures Interrupt maralixibat treatment and supplement with FSVs. Maralixibat can be restarted once the FSV deficiency is corrected and maintained at corrected levels [1] [5].
Occurrence of Bleeding Interrupt treatment with maralixibat. Treatment can be restarted if the FSV deficiency is corrected and the bleeding has resolved [1].

For Your Experimental Design

When creating protocols for studies involving maralixibat or similar IBAT inhibitors, consider these points:

  • Control for Baseline Deficiency: Given that FSV deficiency is common in the target patient populations, robust baseline measurement is critical for assessing the drug's specific impact.
  • Define Intervention Thresholds: Pre-define the serum levels that will trigger vitamin supplementation in your study protocol.
  • Monitor Related Events: Bone fractures and bleeding events should be recorded as potential consequences of severe or prolonged FSV deficiency.

References

Frequently Asked Questions: Maralixibat Dosing Adjustments

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: Under what circumstances should maralixibat treatment be interrupted or the dose reduced? Maralixibat treatment should be interrupted or the dose reduced in the following scenarios [1]:

    • Gastrointestinal Adverse Reactions: For persistent diarrhea or abdominal pain, or if a patient experiences diarrhea with bloody stool, vomiting, dehydration requiring treatment, or fever.
    • Hepatotoxicity: If liver test abnormalities occur in the absence of other causes.
    • Fat-Soluble Vitamin (FSV) Deficiency: In cases of bone fracture or bleeding, treatment should be interrupted.
  • Q2: What is the recommended action if liver test abnormalities appear during treatment?

    • Action: Interrupt therapy until liver tests return to baseline.
    • Rechallenge: Treatment may be reintroduced at the initial dose of 190 mcg/kg once daily. The dose can be increased to 380 mcg/kg once daily if tolerated.
    • Discontinuation: If signs of clinical hepatitis recur or liver test abnormalities persist, permanent discontinuation of maralixibat should be considered [2] [1].
  • Q3: How should GI adverse reactions be managed?

    • Action: Consider dose reduction or treatment interruption.
    • Monitoring: Monitor for and treat dehydration promptly.
    • Rechallenge: Once the GI reactions resolve, treatment can be reintroduced at 190 mcg/kg once daily and increased to 380 mcg/kg once daily if tolerated.
    • Discontinuation: If signs/symptoms recur upon rechallenge, discontinuation should be considered [2] [1].
  • Q4: When must maralixibat be permanently discontinued? Maralixibat is contraindicated and must be permanently discontinued in patients with prior or active hepatic decompensation events, such as [3] [4] [1]:

    • Variceal hemorrhage
    • Ascites
    • Hepatic encephalopathy

Summary of Dose Modification Guidelines

The table below consolidates the specific actions for managing adverse events.

Adverse Event Recommended Dosing Action Rechallenge Protocol after Resolution
Liver Test Abnormalities [2] [1] Interrupt therapy. Restart at 190 mcg/kg once daily; may increase to 380 mcg/kg if tolerated.
GI Adverse Reactions [2] [1] Interrupt therapy or reduce dose. Restart at 190 mcg/kg once daily; may increase to 380 mcg/kg if tolerated.
FSV Deficiency (Bone Fracture/Bleeding) [3] [1] Interrupt therapy. Restart once FSV deficiency is corrected and maintained.

Critical Safety Monitoring & Contraindications

Adherence to safety monitoring is essential for patient management and impacts dosing decisions.

  • Baseline and Ongoing Monitoring: Obtain baseline liver tests (ALT, AST, direct bilirubin, INR) and Fat-Soluble Vitamin (FSV A, D, E, K) levels prior to treatment initiation. These should be monitored routinely throughout therapy [2] [1].
  • Absolute Contraindication: Maralixibat is contraindicated in patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, or hepatic encephalopathy). Treatment is permanently discontinued if such an event occurs [4] [1].
  • Drug Interactions: Administer maralixibat at least 4 hours before or after bile acid binding resins (e.g., cholestyramine) [3] [1].

Maralixibat Dose Modification Workflow

For a visual summary, the diagram below outlines the decision-making pathway for managing adverse events requiring dose adjustment.

Start Adverse Event Occurs Hepatic Hepatic Decompensation Event (Variceal Hemorrhage, Ascites, Encephalopathy) Start->Hepatic GI GI Adverse Reaction (Persistent Diarrhea/Abdominal Pain, Bloody Stool, Dehydration, Fever) Start->GI LiverTest Liver Test Abnormality Start->LiverTest FSV FSV Deficiency with Bone Fracture or Bleeding Start->FSV Action1 Permanently Discontinue LIVMARLI Hepatic->Action1 Action2 Interrupt LIVMARLI GI->Action2 Action3 Interrupt LIVMARLI LiverTest->Action3 Action4 Interrupt LIVMARLI FSV->Action4 MonitorResolve1 Monitor & Treat Ensure Event Resolves Action2->MonitorResolve1 MonitorResolve2 Monitor & Treat Ensure Event Resolves Action3->MonitorResolve2 MonitorResolve3 Correct FSV Deficiency Action4->MonitorResolve3 Rechallenge Rechallenge at 190 mcg/kg MonitorResolve1->Rechallenge MonitorResolve2->Rechallenge MonitorResolve3->Rechallenge Increase Increase to 380 mcg/kg if Tolerated Rechallenge->Increase Rechallenge->Increase Rechallenge->Increase

References

Maralixibat Treatment Discontinuation & Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary criteria for discontinuing or interrupting maralixibat treatment, based on official prescribing information and recent regulatory updates [1] [2].

Criterion Recommended Action Notes & Monitoring Parameters
Hepatic Decompensation [3] [1] Permanently discontinue. Events include variceal hemorrhage, ascites, or hepatic encephalopathy.
Drug-Induced Liver Injury (DILI) [1] Permanently discontinue. For persistent/recurrent liver test abnormalities, clinical hepatitis, or DILI.
New Liver Test Abnormalities [1] [2] Interrupt therapy or reduce dose. If occur without other etiology. May resume at last tolerated dose after values stabilize/return to baseline.
Persistent/Recurrent Liver Test Abnormalities [1] Permanently discontinue. After interruption, if abnormalities persist or recur upon rechallenge.
Serious Gastrointestinal (GI) Reactions [1] Interrupt therapy or reduce dose. For persistent diarrhea, abdominal pain, diarrhea with bloody stool, vomiting, dehydration requiring treatment, or fever.
Bone Fractures or Bleeding [1] Interrupt therapy. Associated with Fat-Soluble Vitamin (FSV) deficiency. Supplement with FSVs and restart maralixibat once deficiency is corrected and maintained.

Detailed Experimental Protocols & Clinical Context

For research and development purposes, understanding the clinical evidence and monitoring protocols behind these criteria is essential.

Clinical Evidence from the ICONIC Trial

The primary evidence for maralixibat's efficacy and safety in Alagille syndrome (ALGS) comes from the ICONIC study, a phase IIb, placebo-controlled, randomized, drug withdrawal trial with an open-label extension (N=31) [4] [5].

  • Efficacy Endpoints: The trial demonstrated that maralixibat led to statistically significant and clinically meaningful improvements in pruritus compared to placebo, as measured by the Itch Reported Outcome (Patient) and ItchRO(Obs) scales [4].
  • Key Statistical Result: The least squares (LS) mean difference in the change from baseline in ItchRO(Pt) score was -1.98 (95% CI, -3.01 to -0.97; P = 0.0013) in favor of maralixibat [4].
  • Long-Term Follow-up: Data from the open-label extension up to week 48 showed a correlation between improvements in ItchRO scores and the Clinician Scratch Scale (CSS), with a notable proportion of patients achieving minimal to no itch (ItchRO[Obs] score ≤1) [4].
Pretreatment and Ongoing Monitoring Protocol

Robust screening and monitoring are critical for patient safety in clinical trials and post-market use [2].

  • Baseline Assessment:
    • Liver Function Tests: ALT, AST, total bilirubin, direct bilirubin, and INR [2].
    • Fat-Soluble Vitamins: Serum levels of vitamins A, D, E, and K (via INR) [2].
  • Ongoing Monitoring Schedule:
    • Liver Tests: Monitor frequently during the initial 6 to 8 months of therapy, and as clinically indicated thereafter [2].
    • FSV Deficiency: Monitor during therapy and initiate supplementation if a deficiency is diagnosed [1] [2].
    • GI Adverse Reactions: Monitor for diarrhea and abdominal pain, and assess for dehydration [1].

The workflow for managing patients on maralixibat, from screening to long-term management, can be visualized as follows:

Start Patient Screening & Baseline Assessment Liver Liver Function Tests & FSV Levels Start->Liver Initiate Initiate Maralixibat Liver->Initiate Monitor Ongoing Monitoring Initiate->Monitor Decision Adverse Event? Monitor->Decision Action Manage Event per Protocol Decision->Action Yes Continue Continue Treatment Decision->Continue No Action->Monitor After Resolution

Frequently Asked Questions for Technical Support

Q1: What is the latest safety update from the FDA regarding maralixibat? In June 2025, the FDA updated the prescribing information for maralixibat and odevixibat to include a contraindication for patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, hepatic encephalopathy). The warnings for bleeding risks associated with fat-soluble vitamin deficiency were also expanded [3].

Q2: How is treatment efficacy defined in clinical trials to determine if a patient should continue therapy? Clinical experts and guidelines suggest that a clinically meaningful response is a reduction in pruritus severity and frequency, improved sleep, and the ability to engage in normal activities [5]. The Canadian CADTH recommendation specifies that reimbursement requires patients to demonstrate improvement in itching after 6 months of treatment [4]. Treatment should be stopped if there is no clinically meaningful effect on pruritus after an adequate trial [5].

Q3: What is the recommended action if a patient with PFIC experiences a severe gastrointestinal adverse event? The protocol is to interrupt treatment or reduce the dose. Patients should be monitored for dehydration and treated promptly. Therapy can be managed by addressing the symptoms and considering dose adjustments for persistent issues like diarrhea or abdominal pain [1] [2].

Q4: Are there any specific drug interactions that could necessitate therapy adjustment? Yes. Maralixibat should be administered at least 4 hours before or after bile acid binding resins (e.g., cholestyramine). Furthermore, it may inhibit the OATP2B1 transporter in the GI tract, potentially decreasing the absorption of substrates like statins. Monitoring the effects of concomitant OATP2B1 substrates is recommended [1].

References

Maralixibat hepatic decompensation management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management Protocol

The following table summarizes the key risk management strategies for hepatotoxicity associated with maralixibat [1] [2]:

Monitoring & Management Aspect Specific Action
Contraindication Patients with prior or active hepatic decompensation (e.g., variceal hemorrhage, ascites, hepatic encephalopathy) [2].
Baseline Assessment Obtain liver tests (e.g., ALT, AST, bilirubin) before treatment initiation [2].
Ongoing Monitoring Regularly monitor liver tests during treatment. Monitor for liver-related adverse reactions and physical signs of hepatic decompensation [2].
Management of Abnormalities Dose reduction or treatment interruption may be considered if liver test abnormalities occur in the absence of other causes [1] [2].
Discontinuation Criteria Permanently discontinue LIVMARLI for: persistent or recurrent liver test abnormalities, clinical hepatitis upon rechallenge, or a hepatic decompensation event [2].

Maralixibat carries a warning for Potential for Drug-Induced Liver Injury (DILI). In clinical trials for Progressive Familial Intrahepatic Cholestasis (PFIC), there were reported cases of DILI attributable to maralixibat, including serious outcomes such as one patient requiring a liver transplant and another patient death [2]. In the Alagille syndrome (ALGS) trial, treatment-emergent elevations or worsening of liver tests were also observed [2].

For Research & Development Context

The following experimental workflow can be integrated into non-clinical and clinical studies to systematically assess hepatic safety.

Start Study Subject Enrollment ContraindicationCheck Check Hepatic Decompensation History Start->ContraindicationCheck Baseline Obtain Baseline Liver Tests ContraindicationCheck->Baseline Dosing Initiate Maralixibat Dosing Baseline->Dosing Monitor Regular Liver Test Monitoring Dosing->Monitor Abnormality Liver Test Abnormality? Monitor->Abnormality Abnormality->Monitor No Action Dose Reduction or Interruption Abnormality->Action Yes Persistent Abnormality Persistent/Recurrent? Or Hepatic Decompensation? Action->Persistent Persistent->Monitor No, Resolved Discontinue Permanently Discontinue Maralixibat Persistent->Discontinue Yes EOS End of Study Assessment Discontinue->EOS

Key Experimental Considerations
  • Distinguishing Drug Effect from Disease: In populations like ALGS, subjects typically have underlying serum aminotransferase elevations (2-5x ULN) [3]. Fluctuations can be due to the natural history of the disease, making it challenging to distinguish from a drug effect. Protocols should define rules for attributing changes to the investigational product.
  • Mechanism of Injury: The exact mechanism by which maralixibat might cause liver injury is not fully known. As it has minimal intestinal absorption, a direct toxic effect is considered unlikely [3]. Hypotheses for observed enzyme elevations include its effects on fat-soluble vitamin absorption, nutrient absorption, or fluxes in the bile acid pool [3].
  • Clinical Trial Precedents: Refer to established protocols from maralixibat studies:
    • ICONIC (ALGS): An open-label treatment period followed by a randomized withdrawal period [4].
    • CAMEO (PSC): Featured specific drug discontinuation criteria, including suspending treatment if ALT/AST levels reached 10x ULN, or if levels were 3x ULN with total bilirubin >2x ULN [5].

Key Takeaways for Your Troubleshooting Guide

  • Absolute Contraindication is Critical: The most critical rule is to exclude subjects with any history of hepatic decompensation from maralixibat treatment [2].
  • Permanent Discontinuation is Required for Decompensation: The management response to hepatic decompensation is not dose adjustment but immediate and permanent termination of the drug [1] [2].
  • Context of Liver Enzyme Elevations: Transient, low-grade serum enzyme fluctuations are common with long-term therapy, and many instances allow for continued treatment at a reduced dose [3]. The key is to rule out other causes and monitor closely.

References

Maralixibat diarrhea abdominal pain management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism: Why GI Effects Occur

Maralixibat's gastrointestinal (GI) adverse events are a direct consequence of its mechanism of action as an ileal bile acid transporter (IBAT) inhibitor [1] [2].

The diagram below illustrates the physiological process and drug mechanism.

By inhibiting IBAT, maralixibat prevents the normal reabsorption of bile acids. This leads to a significant increase in bile acid concentration in the colon, which is a known irritant that causes secretory diarrhea and abdominal pain [1] [3] [2]. This on-target effect is observed across the entire class of IBAT inhibitors [4].

Incidence & Characterization in Clinical Trials

The following table summarizes the incidence of key GI adverse events reported in clinical trials for Alagille Syndrome (ALGS). Note that these events were also the most common across studies for other indications, such as Progressive Familial Intrahepatic Cholestasis (PFIC) [5] [6].

Adverse Event Incidence in ALGS Trials (Approx.) Common Characteristics & Notes
Diarrhea [6] Up to 55.8% Most frequent AE; can lead to dehydration.
Abdominal Pain [6] Up to 53.5% Includes upper/lower abdominal pain, discomfort, and distention.
Vomiting [6] Up to 40.7% Often reported alongside other GI symptoms.
GI Bleeding [6] Up to 10.4% Includes hematochezia (fresh blood), melena (black, tarry stools), and hematemesis.

Clinical Management & Dose Modification Protocols

Effective management of GI adverse events is essential for ensuring patient adherence and maintaining the therapeutic benefits of maralixibat. The following protocol is derived from clinical trial experience and prescribing information [1] [7] [5].

Supportive Management is the first line of defense. Patients and caregivers should be advised to monitor symptoms and maintain hydration. These symptoms often improve over time as the patient's body adapts [3].

For Severe or Persistent Symptoms, defined as persistent diarrhea, diarrhea with bloody stool, vomiting, dehydration requiring treatment, or fever, the protocol mandates active intervention [1] [5]:

  • Dose Reduction or Temporary Interruption: Following the prescribed dosing guidelines for weight is crucial. The dose can be adjusted or temporarily halted until symptoms resolve [7] [5].
  • Rechallenge: Once the severe symptoms have resolved, therapy can be reinitiated, often at a lower dose, followed by a gradual re-titration as tolerated [1].

Research & Development Considerations

For researchers in drug development, understanding and planning for these on-target effects is critical.

  • Class Effect: GI AEs should be considered an expected class effect for IBAT inhibitors. Clinical trial protocols for new drugs in this class must incorporate detailed monitoring and management plans for diarrhea and abdominal pain [8] [4].
  • Titration Schedules: The approved dosing for maralixibat includes a 1-week starter dose (approximately 190 µg/kg) before increasing to the full maintenance dose (380 µg/kg). This titration period is designed to help patients acclimate and improve tolerability [7].
  • Drug Interaction Protocols: A key experimental and clinical consideration is the interaction with bile acid binding resins (e.g., cholestyramine). These must be administered at least 4 hours before or after maralixibat to avoid binding the drug in the GI tract and reducing its efficacy [1] [5].

References

Maralixibat vs odevixibat efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison at a Glance

Parameter Maralixibat Odevixibat (120 µg/kg) Comparison Result

| sBA Responders | Proportion of patients achieving a serum bile acid (sBA) response [1] | Proportion of patients achieving a serum bile acid (sBA) response [1] | Maralixibat significantly higher Treatment Difference: +32.3% (95% CI: 1.1% to 63.4%; P=0.043) [1] | | Change in sBA | Change from baseline in sBA concentration [1] | Change from baseline in sBA concentration [1] | Point estimates trended in favor of Maralixibat [1] | | Change in Total Bilirubin | Change from baseline in total bilirubin [1] | Change from baseline in total bilirubin [1] | Point estimates trended in favor of Maralixibat [1] | | Liver Enzymes (ALT, AST, GGT) | Changes in alanine transaminase, aspartate transaminase, or gamma-glutamyl transferase [1] | Changes in alanine transaminase, aspartate transaminase, or gamma-glutamyl transferase [1] | No statistically significant differences [1] | | Adverse Event Severity | Mild: 75% Moderate: 25% Severe: 0% [1] | Mild: 45% Moderate: 31% Severe: 7% [1] | Maralixibat AEs were typically milder [1] |

Experimental Protocols from Key Studies

The data in the table above originates from an indirect treatment comparison (ITC) [1] [2]. Here are the methodologies of the core clinical trials that were analyzed:

  • MARCH-PFIC (Maralixibat Trial):

    • Design: Phase 3, randomized, double-blind, placebo-controlled trial [1].
    • Patients: 35 children with PFIC (Maralixibat: n=16; Placebo: n=19) [1].
    • Intervention: Oral maralixibat [1].
    • Endpoints: Included proportion of sBA responders and change from baseline in sBA concentration [1].
  • PEDFIC-1 (Odevixibat Trial):

    • Design: Phase 3, randomized, double-blind, placebo-controlled trial [1].
    • Patients: 62 pediatric subjects with PFIC (Odevixibat: n=42; Placebo: n=20) [1].
    • Intervention: Oral odevixibat at 40 µg/kg/day or 120 µg/kg/day [1].
    • Endpoints: Included improvement in pruritus (measured by observer-reported outcome) and change in sBA levels [3].

Mechanism of Action and Clinical Considerations

Both drugs share a common mechanism but have distinct clinical profiles.

Shared Mechanism of Action (MoA)

Maralixibat and odevixibat are both reversible, selective ileal bile acid transporter (IBAT) inhibitors [4] [5] [6]. They work locally in the distal ileum to block the reabsorption of bile acids from the intestines, thereby increasing their fecal excretion [4] [5]. This action reduces the overall bile acid pool in the body, which leads to lower serum bile acid levels and, through a mechanism not fully understood, alleviates cholestatic pruritus [4] [5].

The following diagram illustrates this shared pathway:

G Liver Liver (Bile Acid Synthesis) BileDucts Bile Ducts Liver->BileDucts Bile Secretion Gallbladder Gallbladder BileDucts->Gallbladder Intestine Small Intestine Gallbladder->Intestine Bile Release IBAT Ileal Bile Acid Transporter (IBAT) Intestine->IBAT Bile Acid Reabsorption Feces Fecal Excretion Intestine->Feces Increased Bile Acids PortalVein Portal Vein IBAT->PortalVein PortalVein->Liver Enterohepatic Circulation Pruritus ↓ Pruritus Inhibitor IBAT Inhibitor (Maralixibat/Odevixibat) Inhibitor->IBAT Blocks

Key Clinical Distinctions
  • Approved Indications:
    • Maralixibat (Livmarli): Approved for treating cholestatic pruritus in patients with Alagille syndrome (ALGS) aged 3 months and older [7] [5].
    • Odevixibat (Bylvay): Approved for treating pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) aged 3 months and older, and also for cholestatic pruritus in patients with Alagille syndrome [4] [3] [8].
  • Safety Profiles: Both drugs have comparable safety profiles, with common adverse events including diarrhea, abdominal pain, and vomiting [1] [4]. Both can also lead to fat-soluble vitamin (FSV) deficiency and require monitoring of liver tests [9] [7].

Interpretation Guide for Researchers

  • Consider the Strength of Evidence: The efficacy advantage for maralixibat comes from an indirect comparison, not a head-to-head trial. Treatment decisions should be based on approved indications, patient-specific factors, and all available evidence [1].
  • Focus on Patient Subgroups: The approved indications differ. The choice between drugs may be guided by the specific disease (ALGS vs. PFIC), though both are now approved for ALGS, and odevixibat is approved for PFIC [4] [3] [5].
  • Acknowledge Data Gaps: The ITC notes that further studies are needed to compare the drugs' effects on pruritus reduction and long-term outcomes like quality of life and transplant-free survival [1].

References

Maralixibat vs Placebo: Efficacy and Safety Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key outcomes for maralixibat based on clinical trial data and post-approval observations.

Aspect Maralixibat Group Placebo Group / Baseline Context & Evidence
Primary Efficacy: Pruritus Reduction in pruritus (itching) scores [1]. Served as comparison in trials [1]. Pivotal ICONIC trial and other studies (ITCH, IMAGO) leading to FDA approval [1].
Primary Efficacy: Serum Bile Acids (sBA) Significant proportion of patients achieved sBA response; greater reduction in sBA levels [2]. Lower proportion of sBA responders [2]. Based on MARCH-PFIC trial data for Progressive Familial Intrahepatic Cholestasis (PFIC) [2].
Safety & Tolerability Well-tolerated; no appreciable gastrointestinal complications; liver enzyme elevations observed [1]. Not specified in available data. Consistent finding across clinical trials and real-world experience [1]. Most adverse events were mild to moderate [2].
Real-World Effectiveness Effective in reducing pruritus compared to baseline [1]. Not applicable. Observed in patients who would not have met strict clinical trial criteria (e.g., post-surgical, using feeding tubes) [1].

Experimental Protocol Overview

The established efficacy and safety profile of maralixibat is derived from a series of rigorous clinical studies. The following workflow generalizes the journey of a participant in these trials, from enrollment to the assessment of outcomes.

MaralixibatTrialFlow Start Patient Population: Children (≥3 months) with Alagille Syndrome (ALGS) and cholestatic pruritus Screening Screening & Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization Group1 Maralixibat Group Randomization->Group1 Group2 Placebo Group Randomization->Group2 PrimaryEndpoint Primary Endpoint: Pruritus Assessment (Scratch Scale) Group1->PrimaryEndpoint SecondaryEndpoint Secondary Endpoints: Serum Bile Acid (sBA) Levels Safety & Tolerability Group1->SecondaryEndpoint Group2->PrimaryEndpoint Group2->SecondaryEndpoint Analysis Data Analysis: Compare change from baseline between treatment groups PrimaryEndpoint->Analysis SecondaryEndpoint->Analysis

Key Methodological Details:

  • Trial Design: The pivotal trials for ALGS, such as ICONIC, were randomized and included placebo-controlled periods, followed by long-term open-label extension studies [1].
  • Participant Eligibility: Key criteria included a confirmed diagnosis of ALGS and significant cholestatic pruritus. Early trials had strict criteria, which were later expanded in real-world use to include, for example, patients with prior biliary diversion surgery or those using feeding tubes [1].
  • Intervention: Maralixibat is an oral ileal bile acid transporter (IBAT) inhibitor. The dose was titrated based on protocol-specific schedules and individual tolerability [1] [2].
  • Outcome Measurement:
    • Pruritus: Typically measured using a clinician-reported score (e.g., 0-4 scale) or a patient/caregiver diary (e.g., ItchRO[Observed] tool) [1].
    • Serum Bile Acids (sBA): A key biomarker for cholestasis, measured from blood samples [2].
    • Safety: Assessed by monitoring adverse events, vital signs, and laboratory parameters (e.g., liver enzymes like ALT and AST, and bilirubin) [1] [2].

Mechanism of Action Diagram

Maralixibat's therapeutic effect comes from its targeted action in the gastrointestinal tract. The diagram below illustrates this mechanism.

MaralixibatMoA Bile Bile Acids in Gastrointestinal Lumen IBAT Ileal Bile Acid Transporter (IBAT) Bile->IBAT  Reabsorption Recirculation Enterohepatic Recirculation IBAT->Recirculation Liver Liver Exposure to Bile Acids Recirculation->Liver Pruritus Cholestatic Pruritus & Liver Damage Liver->Pruritus  Contributes to Maralixibat Maralixibat (IBAT Inhibitor) Maralixibat->IBAT  Blocks

Pathway Explanation:

  • Bile Acid Circulation: Bile acids are synthesized in the liver, secreted into the intestines to aid digestion, and are normally reabsorbed in the distal ileum via the Ileal Bile Acid Transporter (IBAT) to be returned to the liver in a process called enterohepatic recirculation [2].
  • Dysregulation in Cholestasis: In cholestatic liver diseases like Alagille syndrome (ALGS) and Progressive Familial Intrahepatic Cholestasis (PFIC), this circulation is disrupted, leading to a toxic buildup of bile acids in the liver and bloodstream, which is a primary driver of pruritus and liver damage [1] [2].
  • Pharmacological Inhibition: Maralixibat, as an IBAT inhibitor, blocks the reabsorption of bile acids in the ileum. This interrupts the enterohepatic recirculation, preventing bile acids from returning to the liver.
  • Therapeutic Effect: The excess bile acids are instead excreted in the feces. This reduction in the overall body burden of bile acids leads to a decrease in serum bile acid levels, which correlates with the observed reduction in pruritus and potential for improved liver outcomes [1] [2].

Interpretation and Context for Researchers

  • Evidence Strength: The approval of maralixibat is supported by data from multiple controlled trials (ICONIC, ITCH, IMAGO) and their long-term extensions, demonstrating a consistent treatment effect on pruritus [1].
  • Real-World Validity: Post-marketing experience strengthens the trial findings, showing that the drug's effectiveness and safety profile hold in a broader, more clinically complex patient population, including those ineligible for initial trials [1].
  • Comparative Efficacy (Indirect Evidence): An indirect treatment comparison suggests that maralixibat may offer a greater proportion of serum bile acid (sBA) response in patients with PFIC compared to odevixibat, another IBAT inhibitor. However, no direct head-to-head trials exist, and these findings should be interpreted with caution [2].

References

Maralixibat serum bile acid reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Maralixibat vs. Odevixibat

The following table summarizes the key findings from an indirect treatment comparison (ITC) of the two ileal bile acid transporter (IBAT) inhibitors, anchored by their respective placebo arms from phase 3 clinical trials [1].

Metric Maralixibat (MARCH-PFIC Trial) Odevixibat (PEDFIC-1 Trial) Indirect Comparison Result

| sBA Response Rate | Data used for ITC | Data used for ITC | Maralixibat significantly superior • Treatment Difference: +32.3% (95% CI: 1.1% to 63.4%) • P-value: 0.043 [1] | | sBA & Bilirubin Reduction | Data used for ITC | Data used for ITC | Point estimates trended in favor of maralixibat [1] | | Liver Enzymes (ALT, AST, GGT) | No significant change | No significant change | No statistically significant differences observed [1] | | Common Safety Profile | Diarrhea, abdominal pain | Diarrhea, abdominal pain | Comparable safety profiles [1] [2] | | Adverse Event Severity | Mild: 75% Moderate: 25% Severe: 0% | Mild: 45% Moderate: 31% Severe: 7% | Maralixibat adverse events were typically milder [1] |

Mechanism of Action and Experimental Context

Maralixibat and odevixibat are both IBAT inhibitors. They work by blocking the ileal bile acid transporter (IBAT or ASBT) in the distal small intestine, which is responsible for the reabsorption of bile acids from the gut into the bloodstream [3] [4]. By inhibiting this transporter, the drugs increase the fecal excretion of bile acids, thereby reducing the overall pool of bile acids circulating back to the liver. This reduction in systemic bile acid levels is the primary mechanism believed to alleviate the intense pruritus (itching) associated with cholestatic liver diseases [2] [3].

The diagram below illustrates this mechanism and the context of the clinical trials.

G cluster Clinical Trial Context Liver Liver Synthesizes & secretes bile acids Gallbladder Gallbladder Stores bile Liver->Gallbladder Bile secretion Intestine Small Intestine Gallbladder->Intestine Bile release Ileum Terminal Ileum Intestine->Ileum IBAT IBAT/ASBT (Reabsorption site) Ileum->IBAT PortalCirculation Portal Circulation IBAT->PortalCirculation Bile acid reabsorption Feces Feces Bile acid excretion IBAT->Feces Inhibition blocks reabsorption PortalCirculation->Liver Enterohepatic circulation Trial1 MARCH-PFIC (Maralixibat) ITC Indirect Treatment Comparison (ITC) Trial1->ITC Trial2 PEDFIC-1 (Odevixibat) Trial2->ITC

Summary of Clinical Trial Designs

The comparative data is derived from two separate, placebo-controlled trials [1]:

  • MARCH-PFIC: Evaluated maralixibat in 35 patients (16 on drug, 19 on placebo) with Progressive Familial Intrahepatic Cholestasis (PFIC).
  • PEDFIC-1: Evaluated odevixibat in 62 patients (42 on drug, 20 on placebo) with PFIC.

The comparison was performed using an indirect treatment comparison (ITC) methodology, which uses the shared placebo group from each trial as a common anchor to estimate the relative effectiveness of the two active drugs. This approach is used in the absence of head-to-head trials.

Limitations and Research Gaps

When interpreting these findings, please consider the following:

  • No Head-to-Head Trials: The evidence comes from an indirect comparison, which is considered less robust than a direct, randomized head-to-head trial [1].
  • Lack of Protocol Details: The search results provide high-level outcomes but not the granular, step-by-step laboratory protocols for measuring serum bile acids or other biomarkers.
  • Other Outcomes: The comparison could not establish differences in the drugs' effects on pruritus (the primary symptom) or long-term quality of life, which are critical areas for future research [1].

Conclusion for Research and Development

For researchers and drug development professionals, the current evidence suggests that maralixibat may offer a superior efficacy in reducing serum bile acids and a potentially milder adverse event profile compared to odevixibat in treating PFIC. The IBAT inhibitor class represents a validated mechanism for reducing systemic bile acid load.

Further studies focusing on:

  • Direct head-to-head clinical trials.
  • Detailed, standardized protocols for biomarker assessment.
  • Long-term outcomes on disease progression and quality of life.

Would be invaluable to conclusively determine the optimal choice between these therapies.

References

Pruritus Assessment Scales in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Scale Name Scale Range & Scoring Method of Administration Clinically Meaningful Change

| ItchRO (Itch Reported Outcome) [1] | ItchRO(Obs): 0 (none) to 4 (very severe) [1]. Adult ItchRO (weekly sum): 0 to 70 [2]. | Patient or caregiver-reported electronic diary, typically completed twice daily [2] [1]. | A reduction of ≥1.0 point on the 0-4 ItchRO(Obs) scale [1]. | | 5-D Itch Scale [2] | Total score from 5 (no pruritus) to 25 (most severe pruritus) [2]. | Self-reported questionnaire assessing five domains: duration, degree, direction, disability, and distribution [2]. | Not explicitly defined in the searched maralixibat trials. |

Efficacy Data by Disease Indication

Disease Indication Trial Details Primary Pruritus Endpoint (Change from Baseline) Key Supportive Biomarker Data
Alagille Syndrome (ALGS) [1] ICONIC trial (N=31); Phase 2, randomized withdrawal. ItchRO(Obs): -1.7 points (from 2.9) at Week 18 vs. placebo (P < 0.0001). Effect maintained through 4 years [1]. sBA reduction: Correlated with pruritus improvement (r=0.47 at 1 year) [1].
Progressive Familial Intrahepatic Cholestasis (PFIC) [3] MARCH-PFIC (N=93); Phase 3, randomized, placebo-controlled. ItchRO(Obs): -1.7 vs. -0.6 for placebo; between-group difference -1.1 (P = 0.0063) in the BSEP-deficient cohort [3]. sBA reduction: -176 µmol/L vs. +11 µmol/L for placebo; difference -187 µmol/L (P = 0.0013) [3].
Primary Biliary Cholangitis (PBC) [2] Phase 2 Study (N=66); randomized, placebo-controlled. Adult ItchRO (weekly sum): -26.5 for maralixibat vs. -23.4 for placebo. Difference was not statistically significant (P=0.48), potentially confounded by a large placebo effect [2]. sBA levels were measured as a secondary outcome [2].

The relationship between these assessment methods and long-term outcomes is a critical area of research, which can be visualized in the following pathway:

G cluster_0 Key Validated Scales A Maralixibat Treatment B Inhibition of Ileal Bile Acid (BA) Reuptake A->B C Reduced Serum Bile Acids (sBA) B->C Disrupts Enterohepatic Circulation D Improvement in Validated Pruritus Scales C->D e.g., ItchRO, 5-D Itch sBAM Serum Bile Acids (sBA) C->sBAM E Long-Term Clinical Outcome D->E Improved Event-Free & Transplant-Free Survival ItchRO ItchRO Scale (0-4 points) D->ItchRO FiveD 5-D Itch Scale (5-25 points) D->FiveD

Key Experimental Protocols

The data in the tables above were generated through rigorous clinical trial designs. Here are the methodologies for the key studies:

  • ICONIC (ALGS): This was a pivotal Phase 2 study with an 18-week open-label period, a 4-week randomized, double-blind, placebo-controlled withdrawal (RWD) period, and a long-term open-label extension. The primary efficacy analysis compared the pruritus score during the RWD period between the maralixibat and placebo groups [1].
  • MARCH-PFIC (PFIC): This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Participants were randomized to receive either maralixibat or a placebo twice daily for 26 weeks. The primary endpoint was the mean change in the morning ItchRO(Obs) score from baseline to weeks 15-26 [3].
  • PBC Phase 2 Study: This was a randomized, double-blind, placebo-controlled trial. Patients were randomized 2:1 to receive maralixibat or placebo for 13 weeks. The primary outcome was the change from baseline in the Adult ItchRO weekly sum score [2].

Interpretation and Clinical Relevance

  • Correlation with Long-Term Outcomes: In a post-hoc analysis of ALGS patients, those who achieved a >1-point reduction in ItchRO(Obs) after 48 weeks of maralixibat treatment had a 93% transplant-free survival rate at 6 years, compared to 57% in those with a ≤1-point reduction [1]. This suggests that the early pruritus response, measured by ItchRO, may predict important long-term outcomes.
  • Comparison with Other IBAT Inhibitors: An indirect treatment comparison suggests that maralixibat may provide a greater reduction in serum bile acids than odevixibat in PFIC patients, though both drugs show similar safety profiles [4].

References

Efficacy in Progressive Familial Intrahepatic Cholestasis (PFIC)

Author: Smolecule Technical Support Team. Date: February 2026

The following data synthesizes results from the pivotal MARCH-PFIC trial and an indirect comparison study with odevixibat.

Trial / Comparison Patient Population Primary Pruritus Outcome (ItchRO(Obs)) Serum Bile Acid (sBA) Outcome Other Key Outcomes
MARCH-PFIC (Maralixibat) [1] Children (1-17 yrs) with PFIC (BSEP deficiency cohort) LS Mean Change: -1.7 (vs -0.6 for placebo); Difference: -1.1 (95% CI: -1.8 to -0.3); p=0.0063 LS Mean Change: -176 μmol/L (vs +11 for placebo); Difference: -187 μmol/L (95% CI: -293 to -80); p=0.0013 Significant improvements in bilirubin and growth (weight z-score) [2]
Indirect Treatment Comparison [3] Children with PFIC (compared Odevixibat vs. Maralixibat via placebo) Data not compared sBA Responders: Maralixibat was 32.3% more efficacious (95% CI: 1.1% to 63.4%; p=0.043). Point estimates for sBA and bilirubin reduction favored Maralixibat. Safety profiles were comparable; most Maralixibat AEs were mild (75% vs 45% with Odevixibat) [3]

| Long-term Efficacy (Maralixibat in PFIC) [4] | :--- | :--- | :--- | :--- | | INDIGO Trial (Phase 2) | Children with BSEP deficiency (non-truncating mutations) | sBA response (>75% reduction or <102 μmol/L) achieved in 7 of 19 patients. | sBA responders showed marked reductions in pruritus, improvements in growth and quality of life. All responders remained liver transplant-free after >5 years. |

Efficacy in Alagille Syndrome (ALGS)

Maralixibat received its initial FDA approval for ALGS based on the ICONIC study and supporting data. The following table outlines the key efficacy results.

Trial Patient Population Efficacy Outcomes
ICONIC & Supporting Studies [2] Patients with ALGS (n=86) Demonstrated statistically significant reductions in pruritus, which were maintained for 4 years. Led to the first FDA-approved medication for cholestatic pruritus in ALGS.

Experimental Methodologies

For the critical trials cited, the core methodologies are as follows:

  • MARCH-PFIC Trial Design (Maralixibat in PFIC): This was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study [1]. Participants aged 1-17 with PFIC and persistent pruritus were randomized to receive either oral maralixibat or a placebo twice daily for 26 weeks. The primary endpoint was the mean change in the average morning ItchRO(Obs) score from baseline to weeks 15-26. A key secondary endpoint was the mean change in fasting serum bile acid concentration [1].
  • INDIGO Trial Design (Long-term Maralixibat in PFIC): This was an open-label, Phase 2, international, long-term study [4]. Children with FIC1 or BSEP deficiency received maralixibat orally once daily, with the option to switch to twice-daily dosing. The primary efficacy endpoint was the change in mean fasting sBA levels from baseline to Week 13, with long-term efficacy assessed up to Week 240 [4].
  • Indirect Treatment Comparison Methodology: Since no head-to-head trials exist, an indirect treatment comparison (ITC) was performed [3]. This analysis used patient-level data from the MARCH-PFIC trial (maralixibat) and published aggregate data from the PEDFIC-1 trial (odevixibat). The comparison was "anchored" by comparing each drug's effect against their respective placebo arms to generate estimates of comparative efficacy for endpoints like serum bile acid response [3].

Mechanism of Action & Evidence Relationship

Maralixibat and odevixibat both belong to a class of drugs known as ileal bile acid transporter (IBAT) inhibitors. The following diagram illustrates their shared mechanism and the evidence supporting maralixibat's use.

G Bile Bile IBAT Ileal Bile Acid Transporter (IBAT) in Small Intestine Bile->IBAT Inhibition Drug Inhibition (Maralixibat & Odevixibat) IBAT->Inhibition  Normal Reabsorption Bile_Acc Reduced Bile Acid Reabsorption Inhibition->Bile_Acc  Blocked Systemic_BA Lower Systemic Bile Acid Levels Bile_Acc->Systemic_BA Outcomes Reduced Pruritus & Improved Liver Markers Systemic_BA->Outcomes MARCH MARCH-PFIC Trial Outcomes->MARCH ICONIC ICONIC (ALGS) & Supporting Studies Outcomes->ICONIC ITC_Study Indirect Treatment Comparison Outcomes->ITC_Study INDIGO INDIGO Long-term Study Outcomes->INDIGO Evidence Key Evidence for Maralixibat

Key Insights for Professionals

  • Genetic Subtype Matters in PFIC: Response to maralixibat in PFIC is dependent on the genetic subtype. Long-term data from the INDIGO trial shows that patients with BSEP deficiency caused by non-truncating mutations (nt-BSEP) are more likely to achieve a serum bile acid response and experience long-term transplant-free survival, unlike those with truncating mutations (t-BSEP) or FIC1 deficiency [4].
  • Consider the Formulation: In April 2025, the FDA approved a new tablet formulation of maralixibat for both ALGS and PFIC, providing a dosing flexibility option for older patients [5] [2].
  • Acknowledging Evidence Gaps: While the indirect comparison suggests maralixibat may have a stronger effect on serum bile acids, the absence of direct head-to-head trials means this conclusion requires cautious interpretation. The authors of the analysis also noted a need for more data on long-term outcomes and quality of life [3].

References

Comparison of Maralixibat and Surgical Biliary Diversion for PFIC

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics, efficacy, and safety data based on available clinical evidence. Note that data for surgical biliary diversion are aggregated from procedure descriptions, while data for maralixibat come from a specific indirect comparison with another drug [1].

Feature Maralixibat (Ileal Bile Acid Transporter Inhibitor) Surgical Biliary Diversion (Partial Internal)
Mechanism of Action Inhibits the Ileal Bile Acid Transporter (IBAT) in the small intestine, preventing bile acid reabsorption and reducing systemic levels [1]. Surgically diverts bile from the gallbladder to the colon, interrupting the enterohepatic circulation and promoting bile acid excretion [2] [3].
Mode of Delivery Oral medication [1]. Invasive laparoscopic or open surgery [2].
Key Efficacy Data In an indirect comparison, 32.3% more patients achieved a serum bile acid (sBA) response vs. odevixibat [1]. Case reports show complete resolution of intractable pruritus and improved growth over a 9-month follow-up [3].

| Common Harms / Complications | - Diarrhea

  • Mild to moderate adverse events (typically mild: 75%, moderate: 25%) [1]. | - Anastomotic stricture
  • Transient, self-remitting abdominal pain
  • Intermittent diarrhea due to bile salts in the colon [3]. | | Evidence Source & Limitation | Indirect Treatment Comparison (ITC) of RCTs; high-quality but not a direct head-to-head trial against surgery [1]. | Case reports and surgical technique descriptions; lower level evidence, prone to bias, and lacks controlled data [2] [3]. |

Experimental Protocols and Methodologies

To interpret the data in the table correctly, it's helpful to understand how it was generated.

Clinical Trial Design for Maralixibat

The efficacy and safety data for maralixibat are derived from an Indirect Treatment Comparison (ITC) [1].

  • Objective: To compare maralixibat and odevixibat in the absence of a direct head-to-head trial.
  • Methodology: Patient-level data from the MARCH-PFIC trial (maralixibat) and aggregate data from the PEDFIC-1 trial (odevixibat) were used. The analysis was "anchored" by comparing each drug's effect against their respective placebo arms.
  • Outcome Measures: The comparison focused on aligned endpoints from both trials, primarily the proportion of patients achieving a serum bile acid (sBA) response (typically defined as a ≥70% reduction from baseline or sBA ≤ 70 μmol/L) and the change from baseline in sBA concentration.
Surgical Technique for Partial Internal Biliary Diversion

The described outcomes for surgery are based on a specific laparoscopic technique [2] and a case report of an open procedure [3].

  • Surgical Approach: Laparoscopic surgery is performed with ports placed in the infraumbilical and lumbar regions [2].
  • Key Steps:
    • Jejunal Conduit Isolation: A 15 cm segment of jejunum is isolated approximately 20 cm distal to the duodenojejunal (DJ) junction.
    • Restoring Bowel Continuity: The remaining bowel is reconnected via a jejeno-jejunostomy.
    • Biliary Diversion: The isolated jejunal conduit is brought up to the gallbladder. A cholecysto-jejunal anastomosis is created to drain bile from the gallbladder.
    • Diversion to Colon: The other end of the jejunal conduit is connected to the transverse colon (jejunocolic anastomosis), allowing bile to flow directly into the colon for excretion.
  • Post-operative Follow-up: Success is measured by the resolution of pruritus and reduction in serum bile acid levels at follow-up (e.g., 12 months) [2].

Signaling Pathways and Mechanisms

The following diagram illustrates the distinct mechanisms by which maralixibat and surgical diversion reduce bile acid toxicity. Maralixibat acts pharmacologically on a molecular transporter, while surgery creates an anatomical bypass.

G node_enterocyte Enterocyte (Small Intestine) node_ibat Ileal Bile Acid Transporter (IBAT) node_ibat->node_enterocyte Reabsorption node_maralixibat Maralixibat node_maralixibat->node_ibat Inhibits node_bile_flow Bile Flow node_surgery Surgical Diversion node_bile_flow->node_surgery Intercepts node_colon Colon node_surgery->node_colon Diverts to

Interpretation and Decision-Making Insights

For researchers and clinicians, choosing between these interventions involves weighing several factors beyond the direct data:

  • Level of Evidence: Current data for maralixibat comes from a higher level of evidence (indirect comparison of RCTs) compared to the case reports and surgical descriptions available for diversion procedures [1] [3].
  • Risk-Benefit Profile: Maralixibat offers a non-invasive option but requires long-term daily medication. Surgery is a one-time procedure but carries immediate surgical risks (e.g., anastomotic stricture) and potential long-term sequelae like diarrhea [1] [3].
  • Clinical Trajectory: Surgical diversion is often considered for patients with severe, medication-resistant disease or as a bridge to liver transplantation [3].

References

Maralixibat real-world evidence validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Outcomes Comparison

The table below summarizes key efficacy and safety findings for maralixibat from RWE and long-term clinical studies.

Aspect Findings from RWE & Long-Term Studies Data Sources / Study Names
Pruritus Reduction Clinically meaningful reductions sustained up to 7 years (ItchRO(Obs) score change: -2.14 from baseline). [1] ICONIC, IMAGO, ITCH, MERGE [2] [1]
Serum Bile Acids (sBA) Significant and sustained reductions from baseline observed up to 7 years (median change: -105 μmol/L). [1] ICONIC, IMAGO, ITCH, MERGE [2] [1]
Growth & Nutrition Sustained improvement in height z-scores over 7 years (change from baseline: +0.7). Weight z-scores remained largely stable. [1] MERGE [1]
Event-Free Survival Significantly better event-free survival (manifestations of portal hypertension, biliary diversion, transplant, or death) vs. a real-world natural history cohort (GALA). [3] Comparative analysis of maralixibat trials vs. GALA database [3]
Real-World Effectiveness Effective in patients who would have been excluded from trials (e.g., post-biliary diversion, tube-fed), with safety profile consistent with trials. [4] Expanded access and post-approval use [4]

| Safety Profile | Most common AEs: Diarrhea, abdominal pain, vomiting. [5]Liver Enzyme Elevations: ALT >3x ULN in 24% of patients; typically manageable with dose adjustment. [5] [2] • No new safety signals identified with long-term use (up to 7 years). [1] | LiverTox, IMAGO, ITCH, IMAGINE, MERGE [5] [2] [1] |

Key Experimental Protocols and Methodologies

For researchers evaluating this RWE, understanding the design of the underlying studies is critical.

GALA Real-World Cohort Comparison

This study provided the strongest comparative outcome data by using a novel statistical approach to compare maralixibat-treated patients with an untreated real-world cohort. [3]

  • Objective: To evaluate whether maralixibat improves long-term event-free survival in ALGS patients.
  • Methodology:
    • Intervention Cohort: 84 patients from maralixibat clinical trials. [3]
    • Control Cohort: 469 participants from the GALA (Global ALagille Alliance) database, filtered to match key eligibility criteria of the maralixibat trials. [3]
    • Statistical Alignment: Maximum likelihood estimation was used to align disease severity between the two cohorts at the index time (initiation of maralixibat). [3]
    • Primary Endpoint: Event-free survival, defined as time to first event of manifestations of portal hypertension, surgical biliary diversion, liver transplant, or death. [3]
    • Analysis: Cox proportional hazards models, with sensitivity analyses and covariate adjustments. [3]
Long-Term Extension Studies (IMAGINE, IMAGINE-II, MERGE)

These studies form the core of the long-term efficacy and safety data for maralixibat.

  • Objective: To assess the durability of response and long-term safety of maralixibat in ALGS. [2] [1]
  • Methodology:
    • Design: Open-label extension studies pooling patients from the initial placebo-controlled trials (IMAGO and ITCH). [2]
    • Population: Children with ALGS and severe, intractable pruritus. [2]
    • Endpoints: Change from baseline in pruritus (ItchRO[Obs]), quality of life (PedsQL), serum bile acids, liver biochemistry, and growth parameters. [2] [1]
    • Dosing: Patients were escalated to their maximum tolerated dose. The studies included procedures for dose modification or interruption in response to predefined liver chemistry thresholds. [2]
Real-World Experience Analysis

This analysis provides insights into the drug's performance in clinical practice beyond strict trial protocols.

  • Objective: To report on the effectiveness and safety of maralixibat in patients under broader clinical circumstances. [4]
  • Methodology:
    • Design: Retrospective review of patient records. [4]
    • Population: ALGS patients who received maralixibat but would have been excluded from clinical trials (e.g., those with prior surgical biliary diversion, using feeding tubes, or under consideration for transplantation). [4]
    • Assessment: Evaluation of pruritus reduction and tolerability compared to baseline. [4]

Mechanism of Action and Pathway

Maralixibat is an apical sodium-dependent bile acid transporter (ASBT) inhibitor. Its mechanism and downstream effects can be visualized as follows:

G A Maralixibat Administration (Oral) B Inhibition of ASBT Protein in Terminal Ileum A->B C Reduced Reabsorption of Bile Acids from Intestine B->C D Increased Fecal Excretion of Bile Acids C->D E Decreased Overall Bile Acid Pool C->E D->E F Reduced Hepatic Bile Acid Accumulation E->F G1 Alleviation of Systemic Symptoms (Reduced Pruritus) F->G1 G2 Improved Liver Function & Biochemical Markers F->G2 H Improved Quality of Life & Potential for Improved Event-Free Survival G1->H G2->H

Critical Appraisal of the Evidence

When interpreting this RWE for drug development, consider these points:

  • Strengths: The comparison with the GALA database is a robust method to address the lack of long-term placebo controls in rare diseases. [3] The 7-year follow-up in the MERGE study provides valuable long-term data on efficacy and safety. [1]
  • Limitations & Gaps: A significant evidence gap exists in direct head-to-head comparisons with odevixibat, the other approved IBAT inhibitor. Decision-makers must rely on cross-trial comparisons. Furthermore, the term "real-world" in the available literature often still refers to structured clinical trial extensions; purely observational post-market studies are only beginning to emerge. [4]

References

Maralixibat's Impact on Quality of Life and Key Metrics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quality of life (QoL) and efficacy data for maralixibat from clinical trials, primarily in patients with Alagille syndrome (ALGS).

Metric / Outcome Clinical Trial / Context Results & Findings Statistical Significance & Notes

| Itch Reduction (Pruritus) | ICONIC trial (Phase 2, ALGS) [1] [2] | • LS mean difference in ItchRO(Obs) change (weeks 18-22): Favored maralixibat over placebo. • LS mean difference in ItchRO(Pt) change (weeks 18-22): -1.98 (95% CI: -3.01 to -0.97). | P = 0.0013 [2]. Correlated with clinically meaningful improvement [2]. | | Health-Related Quality of Life (HRQoL) | ICONIC trial sub-analysis (ALGS) [1] [3] | • Multidimensional Fatigue Score: Change of +25.8 for responders vs. -3.1 for non-responders. • Family Impact Score: Responders saw an average increase of 16.9 points over 48 weeks. | P = 0.03 for fatigue [1]. P = 0.05 for Family Impact [1]. | | Serum Bile Acid (sBA) Reduction | ICONIC trial (ALGS) [2] | • LS mean difference in sBA change (weeks 18-22): -117.28 μmol/L (95% CI: -211.70 to -23.10). | P = 0.0464 [2]. Key biochemical marker of efficacy. | | Treatment Response Rate | ICONIC trial (ALGS) [1] | 74% (20/27) of patients achieved a pruritus treatment response (≥1-point reduction in ItchRO[Obs]) at Week 48. | Defined a priori; response was associated with greater HRQoL improvements [1]. |

Side-by-Side: Maralixibat vs. Odevixibat

For researchers, an indirect treatment comparison (ITC) provides insights into how maralixibat compares with odevixibat, another ileal bile acid transporter (IBAT) inhibitor, in treating Progressive Familial Intrahepatic Cholestasis (PFIC) [4] [5]. The following table outlines the key comparative findings.

Comparison Parameter Maralixibat Odevixibat (120 µg/kg) Estimated Difference & Significance
sBA Response Rate Significantly higher proportion of responders. Lower proportion of responders. Treatment Difference: +32.3% (95% CI: 1.1% to 63.4%); P = 0.043 [4] [5].
Change in sBA Concentration Greater reduction from baseline. Lesser reduction from baseline. Point estimates favored maralixibat [4] [5].
Change in Total Bilirubin Greater reduction from baseline. Lesser reduction from baseline. Point estimates favored maralixibat [4].

| Safety Profile (AE Severity) | Milder adverse events (AEs). | More moderate and severe AEs. | • Mild AEs: 75% (Maralixibat) vs. 45% (Odevixibat). • Severe AEs: 0% (Maralixibat) vs. 7% (Odevixibat) [4] [5]. | | Liver Enzymes (ALT, AST, GGT) | No significant difference from odevixibat. | No significant difference from maralixibat. | No statistically significant differences observed in the ITC [4]. |

Detailed Experimental Protocols

To ensure reproducibility and provide depth for a professional audience, here are the methodologies for the key experiments and analyses cited.

1. ICONIC Trial Design (Maralixibat in ALGS) [1] [2] [6]

  • Trial Identifier: NCT02160782 (ClinicalTrials.gov).
  • Study Design: A Phase 2 study with a 4-week, double-blind, placebo-controlled, randomized withdrawal period, followed by an open-label extension.
  • Participants: Children with Alagille syndrome and moderate-to-severe pruritus.
  • Intervention: Treatment with maralixibat.
  • Key Efficacy Endpoints:
    • Primary: Change in fasting serum bile acid (sBA) levels from Week 18 to Week 22.
    • Secondary: Change in pruritus as measured by Itch Reported Outcome scales (both Observer-reported [ItchRO(Obs)] and Patient-reported [ItchRO(Pt)]), and change in liver enzymes.
  • Statistical Analysis:
    • Primary Analysis: Analysis of Covariance (ANCOVA), with treatment group as a fixed effect and baseline value as a covariate [6].
    • Handling Missing Data: Techniques included Last Observation Carried Forward (LOCF) and Mixed Model for Repeated Measures (MMRM) for sensitivity analyses [6].
  • Quality of Life Assessment:
    • Tools: Pediatric Quality of Life Inventory (PedsQL) Generic Core, Family Impact, and Multidimensional Fatigue scales.
    • Administration: Collected via caregiver report.
    • Minimal Clinically Important Difference (MCID): Defined as 4 to 5 points, depending on the scale [1].

2. Indirect Treatment Comparison (Maralixibat vs. Odevixibat) [4] [5]

  • Objective: To generate comparative efficacy and safety estimates in the absence of a head-to-head trial.
  • Analytical Method: Anchored Indirect Treatment Comparison (ITC) using the placebo arms from each drug's respective trial to provide a common reference.
  • Data Sources:
    • Maralixibat: Patient-level data from the MARCH-PFIC trial (N=16 maralixibat, N=19 placebo).
    • Odevixibat: Published aggregate data from the PEDFIC-1 trial (N=42 odevixibat, N=20 placebo).
  • Compared Endpoints: Proportion of patients achieving an sBA response and change from baseline in sBA concentration.
  • Adjustments: Analyses were robust to adjustments for imbalances in patient demographic characteristics between the two trial populations.

Mechanism of Action: Maralixibat's Signaling Pathway

The diagram below illustrates the pharmacological pathway through which maralixibat improves the symptoms of cholestatic liver disease.

G Maralixibat Maralixibat IBAT Ileal Bile Acid Transporter (IBAT) Maralixibat->IBAT Inhibits BileAcidsGut Bile Acids in Gut Lumen IBAT->BileAcidsGut Reduced Reabsorption BileAcidsFeces Bile Acid Excretion in Feces BileAcidsGut->BileAcidsFeces Increased sBA Systemic & Serum Bile Acid (sBA) Levels BileAcidsFeces->sBA Leads to Decreased Pruritus Reduction in Cholestatic Pruritus sBA->Pruritus Reduction in HRQoL Improved Health-Related QoL Pruritus->HRQoL Leads to Improvement in

The pathway shows how maralixibat's action at the IBAT protein in the ileum disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion [7]. This reduction in systemic bile acid levels is correlated with the alleviation of pruritus, which in turn drives the improvements in health-related quality of life observed in the clinical data [1] [8].

Conclusion

References

Event-Free & Transplant-Free Survival Data

Author: Smolecule Technical Support Team. Date: February 2026

Metric Study Details Result / Hazard Ratio (HR) Key Predictors of Positive Outcome
6-Year Event-Free Survival Maralixibat cohort (n=84) vs. aligned GALA natural history cohort (n=469) [1] [2]. 71.4% (Maralixibat) vs. 50.0% (GALA); Adjusted HR: 0.305 (95% CI: 0.189-0.491; p<0.0001) [1] [2]. N/A
6-Year Transplant-Free Survival Analysis within maralixibat clinical trials (n=76) [3]. Improved with specific clinical improvements at Week 48 [3]. N/A

| Key Predictors at Week 48 of Treatment | Identified from maralixibat-treated patients (n=76) [3]. | N/A | • Pruritus Reduction: >1-point reduction on ItchRO(Obs) scale (88% vs 57% event-free survival) [3]. • Bilirubin Level: < 6.5 mg/dL (90% vs 43% event-free survival) [3]. • Serum Bile Acids (sBA): < 200 µmol/L (85% vs 49% event-free survival) [3]. |


Comparative Efficacy vs. Other IBATi

An indirect treatment comparison provides insights into maralixibat's performance relative to odevixibat, another ileal bile acid transporter inhibitor (IBATi). The table below summarizes findings for Progressive Familial Intrahepatic Cholestasis (PFIC), which may be of interest for cross-condition comparison.

Treatment Comparison Condition Key Efficacy Findings Safety Findings

| Maralixibat vs. Odevixibat [4] | Progressive Familial Intrahepatic Cholestasis (PFIC) | • sBA Responders: Maralixibat associated with a significantly greater proportion (Treatment difference: 32.3%, P=0.043) [4]. • sBA & Bilirubin Reduction: Greater change from baseline with maralixibat [4]. • Pruritus & Long-term Outcomes: Similar; more studies needed [4]. | Safety profiles were comparable, though maralixibat adverse events were typically milder [4]. |


Experimental Protocol & Methodology

For the key maralixibat survival study, the experimental design involved a novel comparison with a real-world natural history cohort.

G cluster_0 Cohort Alignment Criteria ALGS Patient Data ALGS Patient Data Maralixibat Trial Cohort Maralixibat Trial Cohort ALGS Patient Data->Maralixibat Trial Cohort GALA Natural History Cohort GALA Natural History Cohort ALGS Patient Data->GALA Natural History Cohort Alignment & Harmonization Alignment & Harmonization Maralixibat Trial Cohort->Alignment & Harmonization GALA Natural History Cohort->Alignment & Harmonization Balanced Cohorts for Comparison Balanced Cohorts for Comparison Alignment & Harmonization->Balanced Cohorts for Comparison Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Alignment & Harmonization->Inclusion/Exclusion Criteria Index Time Matching Index Time Matching Alignment & Harmonization->Index Time Matching Covariate Balancing (Age, Bilirubin, ALT) Covariate Balancing (Age, Bilirubin, ALT) Alignment & Harmonization->Covariate Balancing (Age, Bilirubin, ALT) Statistical Analysis (Cox Model) Statistical Analysis (Cox Model) Balanced Cohorts for Comparison->Statistical Analysis (Cox Model) Primary Outcome: Event-Free Survival Primary Outcome: Event-Free Survival Statistical Analysis (Cox Model)->Primary Outcome: Event-Free Survival

Study Design Rationale
  • Control Group Challenge: Long-term placebo-controlled trials in children with rare, life-threatening diseases like ALGS are neither ethical nor feasible, as it would require withholding a potentially life-improving treatment from severely ill children [1].
  • Novel Solution: Researchers used real-world data from the Global ALagille Alliance (GALA) study as an external control cohort. This involved sophisticated statistical methods to align the GALA cohort with the maralixibat trial patients, creating a balanced comparison group [1].
Cohort Alignment and Harmonization

The integrity of the comparison relied on making the two cohorts as similar as possible at baseline [1]:

  • Filtering: The large GALA database (N=1438) was filtered using the key eligibility criteria from the maralixibat trials.
  • Index Time Matching: A statistical model (maximum likelihood estimation) identified the optimal time point in each GALA patient's history where their disease severity most closely matched that of a maralixibat patient starting treatment. Covariates included age, sex, total bilirubin, and alanine aminotransferase (ALT).
  • Balance Assessment: Researchers confirmed the groups were balanced for age, total bilirubin, gamma-glutamyl transferase (GGT), and ALT.
Outcome Measures and Analysis
  • Primary Outcome: Event-free survival (EFS), defined as the time to the first event of: manifestations of portal hypertension (variceal bleeding, ascites requiring therapy), surgical biliary diversion, liver transplant, or death [1].
  • Secondary Outcome: Transplant-free survival (TFS), defined as the absence of liver transplant or death [3] [1].
  • Statistical Analysis: Cox proportional hazards models were used to calculate Hazard Ratios (HR). An adjusted HR of 0.305 indicates that the risk of an event was about 70% lower in the maralixibat group compared to the control group [1] [2].

The available evidence strongly supports maralixibat's role in modifying the disease course of Alagille syndrome, significantly reducing the risk of major clinical events and liver transplantation over a 6-year period.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

709.3680061 Da

Monoisotopic Mass

709.3680061 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V78M04F0XC

Drug Indication

Livmarli is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) 2 months of age and older.
Treatment of Progressive Familial Intrahepatic Cholestasis
Treatment of Alagille syndrome
Treatment of biliary atresia

Drug Classes

Breast Feeding; Lactation; Milk, Human

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC10
SLC10A [HSA:6554 6555 8273 347051 201780 345274 84068] [KO:K14341 K14342 K14343 K14344 K14346 K14347]

Wikipedia

Maralixibat_chloride

Use Classification

Human drugs -> Orphan -> Other drugs for bile therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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